molecular formula C5H12ClNO2S B111249 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride CAS No. 116529-31-8

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride

Cat. No.: B111249
CAS No.: 116529-31-8
M. Wt: 185.67 g/mol
InChI Key: XUECUYGAJXDZKG-UHFFFAOYSA-N
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Description

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO2S and its molecular weight is 185.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106913. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1-dioxothian-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c6-5-1-3-9(7,8)4-2-5;/h5H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUECUYGAJXDZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333779
Record name 4-Amino-1lambda~6~-thiane-1,1-dione--hydrogen chloride (1/1)
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Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116529-31-8
Record name 4-Amino-1lambda~6~-thiane-1,1-dione--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1lambda6-thiane-1,1-dione hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-Depth Technical Guide to 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride is a versatile saturated heterocyclic amine of significant interest in medicinal chemistry and agrochemical research. Its rigid cyclic sulfone backbone and the presence of a primary amine functionality make it a valuable building block for the synthesis of novel bioactive molecules.[1] The sulfone group, a strong hydrogen bond acceptor, can act as a bioisostere for carbonyl groups, enhancing interactions with biological targets. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and formulation.

PropertyValueSource(s)
Chemical Formula C₅H₁₁NO₂S·HCl[1]
Molecular Weight 185.67 g/mol [1]
Appearance White to almost white crystalline powder[1]
Melting Point 289 °C[1]
Solubility Excellent solubility in water.[1] Specific solubility in organic solvents has not been extensively reported in the literature.
pKa The experimental pKa value is not readily available in the literature. It is expected to be in the typical range for protonated primary amines.
Structural Elucidation

The chemical structure of this compound is characterized by a six-membered thiopyran ring where the sulfur atom is oxidized to a sulfone. A primary amino group is attached at the 4-position of the ring. The hydrochloride salt form enhances its stability and water solubility.

DOT Script for Chemical Structure:

Caption: 2D representation of this compound.

Synthesis and Characterization

While a specific, detailed, and peer-reviewed synthesis protocol for this compound is not widely published, a plausible synthetic route can be inferred from related literature. A common approach involves the synthesis of the corresponding nitro compound followed by reduction of the nitro group to a primary amine, and subsequent formation of the hydrochloride salt.

One reported method for the synthesis of the free base, 4-aminotetrahydro-2H-thiopyran 1,1-dioxide, involves the reduction of a nitro precursor. In a stirred solution of the nitro compound in methanol, Raney Nickel is added, and the mixture is stirred under a hydrogen atmosphere.[2] The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield the desired amine.[2] The hydrochloride salt can then be prepared by treating a solution of the free base with hydrochloric acid.

Experimental Protocols

DOT Script for Synthesis Workflow:

synthesis_workflow start Start with Tetrahydro-4H-thiopyran-4-one oxidation Oxidation (e.g., with m-CPBA or Oxone) start->oxidation nitration Nitration (e.g., Henry Reaction) oxidation->nitration reduction Reduction of Nitro Group (e.g., H2/Raney Ni) nitration->reduction salt_formation Salt Formation (with HCl) reduction->salt_formation product 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride salt_formation->product

Caption: A potential synthetic pathway to the target compound.

Characterization

Reference Spectral Data for cis-4-aminotetrahydro-2H-thiopyran 1-oxide hydrochloride: [3]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.81–2.00 (2H, m), 2.06–2.24 (2H, m), 2.73 (2H, td, J = 13.6, 3.2 Hz), 2.90–3.01 (2H, m), 3.21 (1H, brs), 8.19 (3H, brs).

  • ¹³C NMR (75 MHz, D₂O): δ 19.80, 42.94, 47.34.

  • LCMS (m/z): calculated for C₅H₁₁NOS: 133.06, found 134.1 [M + H]⁺.

Experimental Methodologies for Physicochemical Characterization

For researchers requiring precise physicochemical data, the following established protocols can be employed.

Determination of pKa by Potentiometric Titration

The pKa of the amine hydrochloride can be determined experimentally using potentiometric titration. This method involves titrating a solution of the compound with a standardized base and monitoring the pH change.

Step-by-Step Protocol:

  • Preparation of Solutions: Prepare a standard solution of this compound (e.g., 0.01 M) in deionized water. Prepare a standardized solution of a strong base, such as 0.1 M NaOH.

  • Titration Setup: Calibrate a pH meter using standard buffer solutions. Place a known volume of the amine hydrochloride solution in a beaker with a magnetic stirrer.

  • Titration: Slowly add the standardized NaOH solution in small increments. After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of NaOH added to obtain a titration curve. The pKa can be determined from the pH at the half-equivalence point.

DOT Script for pKa Determination Workflow:

pka_determination prep Prepare Standard Solutions (Amine HCl and NaOH) setup Calibrate pH Meter and Set up Titration Apparatus prep->setup titrate Titrate Amine HCl with NaOH setup->titrate record Record pH and Volume of Titrant titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Determine pKa from Half-Equivalence Point plot->analyze

Caption: Workflow for pKa determination via potentiometric titration.

Determination of Solubility

The solubility of the compound in various solvents can be determined using the shake-flask method.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., methanol, ethanol, DMSO, DMF) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: Centrifuge the samples to separate the undissolved solid. Carefully withdraw a known volume of the supernatant, dilute it appropriately, and analyze the concentration of the dissolved compound using a suitable analytical technique, such as HPLC-UV or quantitative NMR.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of more complex molecules for various applications.[1]

Pharmaceutical Development

The rigid, non-planar structure of the tetrahydrothiopyran 1,1-dioxide ring system is a desirable feature in drug design for introducing conformational constraint. The primary amine provides a convenient handle for further chemical modifications, allowing for the construction of a diverse library of compounds. It is particularly noted for its potential in the development of therapeutics targeting neurological disorders, attributed to its ability to cross the blood-brain barrier.[1]

Agrochemical Chemistry

In the field of agrochemicals, this compound is utilized as a precursor in the synthesis of plant growth regulators, pesticides, and herbicides.[1] The incorporation of the sulfone moiety can influence the physicochemical properties of the final product, potentially enhancing its efficacy and bioavailability in plants.[1]

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is recommended to work in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its unique structural features and favorable physicochemical properties, particularly its water solubility, make it an attractive starting material for the development of novel pharmaceuticals and agrochemicals. While detailed experimental data for some of its properties are not yet widely published, this guide provides a comprehensive overview of the current knowledge and outlines established protocols for its further characterization, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

An In-Depth Technical Guide to 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride (CAS: 116529-31-8): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride, a pivotal building block for researchers, scientists, and drug development professionals. We will delve into its chemical rationale, synthesis, and application, moving beyond simple procedural lists to explain the causality behind its use in the synthesis of complex bioactive molecules.

Introduction: The Strategic Value of the Sulfonyl-Containing Saturated Heterocycle

This compound (1) is a saturated heterocyclic primary amine. Its value in medicinal chemistry stems from the unique combination of its structural features: a cyclic sulfone and a primary amine.

  • The Tetrahydrothiopyran 1,1-Dioxide Core: This sulfone moiety is not merely a passive scaffold. The two oxygen atoms are excellent hydrogen bond acceptors, capable of forming strong, directional interactions with biological targets like enzyme active sites or receptors.[1][2] The sulfone group is metabolically stable and can significantly influence the physicochemical properties of a molecule, such as improving water solubility and modulating lipophilicity, which are critical for favorable pharmacokinetics.[3] The rigidity of the six-membered ring also helps to lock the conformation of substituents, reducing the entropic penalty upon binding to a target.[1]

  • The 4-Amino Group: As a primary amine, this functional group serves as a versatile chemical handle. It can be readily modified through a wide range of well-established reactions—such as acylation, sulfonylation, alkylation, and reductive amination—to introduce diverse pharmacophoric elements and build molecular complexity.[4] Its basic nature also provides a site for salt formation, which is often used to improve the crystallinity and aqueous solubility of drug candidates.[3]

The combination of these features makes this compound a "pseudo-symmetrical" yet conformationally restricted building block, offering a compelling alternative to more common carbocyclic scaffolds like aminocyclohexane. Its ability to potentially cross the blood-brain barrier further enhances its utility in developing therapeutics for neurological disorders.[2][3]

Physicochemical & Safety Profile

A comprehensive understanding of a building block's properties is foundational to its effective use.

PropertyValueSource(s)
CAS Number 116529-31-8[5][6]
Molecular Formula C₅H₁₁NO₂S · HCl[5]
Molecular Weight 185.67 g/mol [5]
Appearance White to off-white crystalline solid[6]
Melting Point 289 °C[3]
Solubility Soluble in water[3]
SMILES O=S1(CCC(N)CC1)=O.Cl[5]
InChI Key XUECUYGAJXDZKG-UHFFFAOYSA-N[5]

Safety & Handling: According to safety data sheets, this compound is classified as Acute Toxicity, Oral (Category 4).[5] Standard laboratory precautions should be observed, including the use of personal protective equipment (gloves, safety glasses). It should be handled in a well-ventilated area to avoid dust inhalation. The compound is hygroscopic and should be stored under an inert atmosphere at room temperature.[6]

Synthesis of the Core Scaffold

While specific, detailed preparations of this compound are not abundant in peer-reviewed literature, a logical and commonly employed synthetic route can be constructed based on available precursors and standard organic transformations. The synthesis logically proceeds in two key stages: reductive amination of the corresponding ketone followed by oxidation of the sulfide.

Workflow for the Synthesis of this compound:

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Oxidation cluster_2 Step 3: Salt Formation A Tetrahydrothiopyran-4-one D 4-Aminotetrahydro-2H-thiopyran A->D Reaction B Ammonia Source (e.g., NH4OAc) B->D C Reducing Agent (e.g., NaBH3CN) C->D F 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide D->F Reaction E Oxidizing Agent (e.g., Oxone, m-CPBA) E->F H Final Product (1) F->H Reaction G HCl in solvent (e.g., Dioxane, Ether) G->H

Caption: Logical synthetic pathway to the target compound.

Protocol 1: Synthesis via Reductive Amination and Oxidation

This protocol is a representative procedure based on established chemical principles for this class of compounds.

Step 1: Reductive Amination of Tetrahydrothiopyran-4-one

  • To a stirred solution of tetrahydrothiopyran-4-one (1.0 eq) in methanol, add ammonium acetate (5-10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • Causality: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than the starting ketone, preventing the formation of the corresponding alcohol byproduct. The reaction is typically run under weakly acidic conditions, which are provided by the ammonium acetate, to promote imine formation and activation.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting ketone.

  • Upon completion, carefully quench the reaction by the slow addition of aqueous HCl (e.g., 2M) until the pH is ~2 to destroy any excess reducing agent.

  • Concentrate the mixture under reduced pressure, then partition between dichloromethane and aqueous NaOH (e.g., 1M) to basify and extract the free amine product.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield crude 4-aminotetrahydro-2H-thiopyran.

Step 2: Oxidation to the Sulfone

  • Dissolve the crude amine from the previous step in a suitable solvent mixture, such as methanol/water.

  • Cool the solution to 0 °C.

  • Add a solution of an oxidizing agent, such as Oxone® (potassium peroxymonosulfate) (2.2-2.5 eq), in water dropwise.

    • Causality: Oxone is an effective and relatively inexpensive oxidizing agent for converting sulfides to sulfones. Using a slight excess ensures complete conversion. The reaction is exothermic, so slow addition at low temperature is crucial to control the reaction rate and prevent side reactions. Alternative oxidants like meta-chloroperoxybenzoic acid (m-CPBA) can also be used.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS until the starting material is consumed.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Basify the mixture with NaOH and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic phase and concentrate under reduced pressure to yield the free base of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide.

Step 3: Hydrochloride Salt Formation

  • Dissolve the crude free base in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise until precipitation is complete.

  • Stir the resulting slurry for 1-2 hours.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, this compound (1).

Application in Drug Synthesis: A Case Study in Indazole Synthesis

The true value of a building block is demonstrated by its application. A key use of compound 1 is in the synthesis of complex N-heterocycles. A notable example is its use as a nucleophile in the formation of 2-substituted indazoles, a scaffold present in numerous kinase inhibitors and other therapeutic agents.[2][7]

A Chinese patent (CN109153665A) describes the reaction of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide with 2-azido-4-methoxy-5-nitrobenzaldehyde to form an intermediate that leads to a 2-substituted indazole.[8] This transformation is a powerful example of reductive amination.

Workflow for Indazole Synthesis using Compound (1):

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization A Compound (1) (as free base) C Intermediate Imine A->C B 2-azido-4-methoxy- 5-nitrobenzaldehyde B->C E Secondary Amine Product C->E D Reducing Agent (e.g., NaBH(OAc)3) D->E G 2-Substituted Indazole E->G F Intramolecular Reaction (Azide to N-N bond) F->G

Caption: Reductive amination followed by cyclization.

Protocol 2: Reductive Amination with an Aromatic Aldehyde

This protocol is adapted from the general procedure described in patent CN109153665A for the synthesis of 2-substituted indazoles.

  • To a solution of 2-azido-4-methoxy-5-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add this compound (1.1 eq) and a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the corresponding imine.

  • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture.

    • Causality: NaBH(OAc)₃ is a particularly effective reagent for reductive aminations. It is less moisture-sensitive than NaBH₃CN and is mild enough not to reduce the aldehyde or other functional groups (like the nitro group) present in the substrate, ensuring high chemoselectivity for the imine reduction.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude secondary amine can then be purified by column chromatography or taken directly to the next step (e.g., thermal or transition-metal-catalyzed cyclization to form the indazole ring).

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (in D₂O):

    • The proton on the carbon bearing the amino group (H-4) would appear as a multiplet, likely around 3.5-3.8 ppm .

    • The protons on the carbons adjacent to the sulfone group (H-2, H-6) would be significantly downfield due to the electron-withdrawing effect of the SO₂ group, appearing as multiplets around 3.2-3.6 ppm .

    • The protons on the carbons beta to the sulfone group (H-3, H-5) would appear further upfield as multiplets, likely in the range of 2.2-2.6 ppm .

  • ¹³C NMR (in D₂O):

    • The carbon bearing the amino group (C-4) would be expected around 45-50 ppm .

    • The carbons adjacent to the sulfone (C-2, C-6) would be in the region of 50-55 ppm .

    • The carbons beta to the sulfone (C-3, C-5) would be expected around 25-30 ppm .

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is critical for assessing purity. For a basic, hydrophilic compound like this hydrochloride salt, a reversed-phase method with an appropriate ion-pairing agent or a mixed-mode column would be suitable.

Protocol 3: Representative HPLC Method for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Causality: TFA acts as an ion-pairing agent, improving the peak shape of the basic amine by minimizing interactions with residual silanols on the stationary phase. It also ensures the analyte is protonated.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A typical gradient would be 5% to 95% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: As the molecule lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) or the use of an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended for accurate quantification.

  • Validation: The method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to standard guidelines.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique combination of a conformationally restricted, polar sulfone scaffold and a synthetically tractable primary amine makes it an attractive component for creating novel molecular architectures with desirable pharmacological properties. The ability to readily engage in robust reactions like reductive amination allows for its efficient incorporation into complex drug candidates, particularly in the synthesis of nitrogen-containing heterocycles. As the demand for novel therapeutics with optimized pharmacokinetic profiles continues to grow, the strategic application of such well-designed, functionalized building blocks will remain a cornerstone of successful drug discovery programs.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride (ATC-HCl). As a molecule of significant interest in pharmaceutical and agrochemical research, a thorough understanding of its three-dimensional architecture is paramount for elucidating its structure-activity relationships (SAR) and optimizing its applications.[1] This document delineates the stereochemical features of the ATC-HCl scaffold, explores its conformational isomerism through theoretical principles, and outlines detailed experimental and computational protocols for its definitive characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the study and application of sulfur-containing heterocyclic compounds.

Introduction: Significance and Physicochemical Properties

This compound is a versatile heterocyclic building block.[2] The presence of a sulfone group, a primary amine, and a six-membered thiopyran ring imparts unique physicochemical properties, including high water solubility, making it an attractive scaffold in medicinal chemistry and agrochemical formulation.[1] Its utility as a precursor in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders, underscores the importance of a detailed structural understanding.[1]

PropertyValueSource
Chemical Formula C₅H₁₁NO₂S·HCl[1]
Molecular Weight 185.67 g/mol [1]
CAS Number 116529-31-8[1]
Appearance White to almost white crystalline powder[1][3]
Melting Point 289 °C[1]
Solubility Excellent solubility in water[1]

The hydrochloride salt form enhances the compound's stability and aqueous solubility, which are critical parameters for pharmaceutical formulation and biological testing. The core structure, a saturated six-membered ring, is not planar and its conformational preferences will dictate the spatial orientation of the key functional groups, namely the amino and sulfonyl moieties.

Molecular Structure and Stereochemistry

The fundamental structure of this compound consists of a thiopyran ring where the sulfur atom is oxidized to a sulfone, and an amino group is substituted at the C4 position. The protonation of the amino group to form the hydrochloride salt is a key feature.

The Tetrahydrothiopyran-1,1-dioxide Ring System

The tetrahydrothiopyran ring adopts a chair conformation to minimize steric and torsional strain. This is analogous to the well-studied cyclohexane ring system. The presence of the bulky sulfone group and the amino group substituent influences the conformational equilibrium. Theoretical studies on related 4-halo-4-H-thiopyran molecules have shown that puckered conformations are more stable than planar forms.[4]

Conformational Isomerism

Due to the chair conformation of the six-membered ring, the amino group at the C4 position can exist in two principal orientations: axial and equatorial. This gives rise to two distinct chair conformers that are in equilibrium.

G cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 0,-1.5! a4->0,-1.5! NH₃⁺ (axial) a6 a5->a6 a6->a1 e1 e2 e1->e2 e3 e2->e3 e4 e3->e4 e5 e4->e5 4.2,-1.2! e4->4.2,-1.2! NH₃⁺ (equatorial) e6 e5->e6 e6->e1

Caption: Conformational equilibrium between axial and equatorial conformers of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide.

The relative stability of these two conformers is governed by steric interactions. In general, for monosubstituted cyclohexanes, the equatorial conformer is favored to avoid 1,3-diaxial interactions. For 4-aminotetrahydro-2H-thiopyran 1,1-dioxide, the bulky protonated amino group (-NH₃⁺) would be expected to preferentially occupy the equatorial position to minimize steric clash with the axial hydrogens at C2 and C6. The large sulfone group also has significant steric demands and its influence on the ring pucker and conformational preference of the C4 substituent is a key area for investigation.

Experimental Determination of Structure and Conformation

A definitive elucidation of the molecular structure and dominant conformation in both the solid state and in solution requires a combination of analytical techniques.

Single-Crystal X-ray Diffraction (Solid State)

X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.[5] This technique would reveal the precise bond lengths, bond angles, and the conformation of the thiopyran ring in the solid state. Furthermore, it would detail the hydrogen bonding network involving the ammonium group, the sulfone oxygens, and the chloride counter-ion.

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent (e.g., water, ethanol, or a mixture thereof) containing the dissolved compound.

  • Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with monochromatic X-rays.[5] Diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and angles.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution State)

NMR spectroscopy is a powerful tool for determining the structure and conformation of molecules in solution. For this compound, ¹H and ¹³C NMR would provide key insights.

The chemical shifts and coupling constants of the protons on the thiopyran ring are highly sensitive to their stereochemical environment (axial vs. equatorial).

  • Chemical Shifts: In a chair conformation, axial protons are typically shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts.

  • Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between adjacent protons is dependent on the dihedral angle between them. Large coupling constants (typically 8-13 Hz) are observed for axial-axial couplings, while smaller coupling constants (typically 2-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial couplings.

By analyzing the multiplicity and coupling constants of the proton at C4, the preferred orientation of the amino group can be determined. A large coupling constant between the C4 proton and the adjacent C3/C5 protons would indicate an axial position for the C4 proton, and thus an equatorial amino group.

  • Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC can be used to aid in the assignment of all proton and carbon signals.

  • Spectral Analysis: The chemical shifts, multiplicities, and coupling constants are carefully analyzed to deduce the conformational preferences.

While no specific NMR data for the hydrochloride salt is readily available in the literature, a study on related 4-aminotetrahydro-2H-thiopyran 1-oxide derivatives provides some reference points for chemical shifts.[7]

Computational Modeling

In conjunction with experimental data, computational modeling can provide a deeper understanding of the conformational landscape and the relative energies of different conformers.

Conformational Search and Energy Minimization

A systematic conformational search can be performed to identify all low-energy conformers. The geometries of these conformers can then be optimized and their relative energies calculated using quantum mechanical methods (e.g., Density Functional Theory - DFT). This allows for a prediction of the equilibrium populations of the axial and equatorial conformers.

G start Initial 3D Structure Generation conform_search Conformational Search (e.g., Molecular Mechanics) start->conform_search geom_opt Geometry Optimization (e.g., DFT) conform_search->geom_opt energy_calc Single-Point Energy Calculation (Higher Level of Theory) geom_opt->energy_calc thermo Thermodynamic Analysis (Gibbs Free Energy) energy_calc->thermo results Relative Energies and Conformer Populations thermo->results

Caption: A typical workflow for computational conformational analysis.

Conclusion

The molecular structure and conformation of this compound are critical determinants of its chemical reactivity and biological activity. Based on fundamental principles of stereochemistry, the thiopyran ring is expected to adopt a chair conformation with the bulky aminium group preferentially occupying the equatorial position. This technical guide has outlined the key structural features and provided a roadmap for their definitive experimental and computational characterization. A thorough investigation utilizing single-crystal X-ray diffraction, advanced NMR techniques, and computational modeling will provide a comprehensive understanding of this important molecule, thereby facilitating its rational application in drug discovery and development.

References

solubility of 4-aminotetrahydro-2h-thiopyran 1,1-dioxide hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride in Organic Solvents

Abstract

This compound is a heterocyclic building block of significant interest in medicinal and agrochemical research.[1] As with any active pharmaceutical ingredient (API) candidate, a thorough understanding of its physicochemical properties is paramount for successful formulation and process development. Solubility, in particular, dictates the choice of solvents for synthesis, purification, formulation, and ultimately impacts bioavailability. This guide provides a detailed examination of the factors governing the solubility of this compound, outlines a robust experimental protocol for its determination, and presents a predictive overview of its behavior in a range of common organic solvents.

Introduction: The Critical Role of Solubility in Development

The journey of a chemical entity from discovery to a viable product is paved with critical physicochemical challenges. Among these, solubility is a foundational parameter. For researchers and drug development professionals, solubility data is not merely a number; it is a critical piece of intelligence that informs:

  • Process Chemistry: Selection of appropriate solvents for reaction, work-up, and crystallization.

  • Formulation Science: Development of viable dosage forms, from solid tablets to parenteral solutions.[1]

  • Pharmacokinetics: Influencing the dissolution rate and subsequent absorption and bioavailability of an API.[2]

This compound (CAS: 116529-31-8) is a polar, crystalline solid.[1][3] Its structure, featuring a cyclic sulfone, a primary amine, and a hydrochloride salt, presents a unique solubility profile. This guide aims to deconstruct this profile, offering both theoretical grounding and practical, field-proven methodologies for its empirical determination.

Physicochemical Profile and Theoretical Solubility Considerations

To understand the solubility of a compound, one must first understand its structure and the intermolecular forces it can exert. The principle of "like dissolves like" remains a cornerstone of solubility prediction.[4]

Table 1: Key Physicochemical Properties

PropertyValueSource
Chemical Formula C₅H₁₁NO₂S·HCl[1][5]
Molecular Weight 185.67 g/mol [1][5]
Appearance White to almost white crystalline powder[1][3]
Melting Point 289 °C[1]
CAS Number 116529-31-8[5]
Analysis of Molecular Structure and Intermolecular Forces

The solubility behavior of this compound is governed by three primary structural features:

  • The Hydrochloride Salt: The presence of the ammonium chloride ion pair makes the molecule highly polar and ionic. This is the dominant feature. To dissolve, a solvent must possess sufficient polarity to overcome the significant crystal lattice energy of the salt, which is suggested by its high melting point.

  • The Sulfone Group (SO₂): The sulfone is a highly polar, aprotic functional group. The sulfur-oxygen bonds are strongly polarized, making this group an excellent hydrogen bond acceptor.

  • The Tetrahydrothiopyran Ring: This saturated heterocyclic ring provides a non-polar hydrocarbon backbone, which has a minor, counteracting effect on overall solubility in polar media.

These features collectively predict that the compound will be most soluble in highly polar, protic solvents capable of both solvating the ions and participating in hydrogen bonding. Conversely, its solubility in non-polar, aprotic solvents is expected to be negligible.

G cluster_molecule Molecular Features Influencing Solubility cluster_prediction Predicted Solubility Outcome Compound 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride Ionic Ionic Nature (Hydrochloride Salt) Compound->Ionic Dominant Factor Polar High Polarity (Sulfone Group) Compound->Polar Hbond Hydrogen Bonding (NH3+ and SO2) Compound->Hbond Nonpolar Non-Polar Backbone (Carbon Ring) Compound->Nonpolar Minor Factor HighSol High Solubility in Polar, Protic Solvents (e.g., Water, Methanol) Ionic->HighSol Polar->HighSol LowSol Low to Negligible Solubility in Non-Polar Solvents (e.g., Toluene, Hexane) Nonpolar->LowSol

Caption: Key molecular drivers of solubility for the target compound.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Theoretical predictions provide valuable guidance, but empirical data is the gold standard. The shake-flask method is a robust and widely accepted technique for determining equilibrium solubility.[6] The protocol described below is designed to be a self-validating system, ensuring data integrity.

Experimental Workflow Diagram

G cluster_validation Self-Validation Checks start Start prep 1. Preparation - Select Solvents - Weigh excess API - Prepare vials start->prep equilibrate 2. Equilibration - Add API to solvent - Agitate at constant T (e.g., 25°C) - Run for 24-72 hours prep->equilibrate separate 3. Phase Separation - Centrifuge or filter - Isolate saturated supernatant equilibrate->separate time_check Time Point Analysis (e.g., 24, 48, 72h) Ensure plateau is reached equilibrate->time_check quantify 4. Quantification - Dilute supernatant - Analyze via validated HPLC method separate->quantify solid_check Solid State Analysis - Pre- and post-XRPD - Check for polymorphism separate->solid_check Verify Solid Form calculate 5. Calculation - Determine concentration (mg/mL) from calibration curve quantify->calculate end End calculate->end time_check->separate

Caption: Standard workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology

Materials:

  • This compound (>98% purity)[1]

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance and pipettes

  • Validated HPLC-UV or UPLC-MS system

Protocol:

  • Preparation:

    • Add an amount of the compound to a series of vials sufficient to ensure an excess of solid will remain after equilibrium is reached (e.g., ~20-50 mg).

    • Pipette a precise volume of the selected organic solvent (e.g., 2 mL) into each vial.

    • Prepare each solvent condition in triplicate to ensure statistical validity.[6]

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

    • Allow the slurries to agitate for a predetermined time required to reach equilibrium.

    • Trustworthiness Check: To establish equilibrium time, preliminary experiments should be conducted where samples are taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.[6]

  • Sample Processing:

    • After the equilibration period, remove the vials and allow the excess solid to settle for at least 30 minutes.

    • To separate the saturated liquid phase from the solid, either centrifuge the vials or carefully draw the supernatant through a syringe filter. This step is critical to avoid aspirating solid particles, which would artificially inflate the results.

  • Analysis and Quantification:

    • Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase or diluent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated HPLC method with a standard calibration curve.

  • Solid Phase Characterization (Optional but Recommended):

    • Authoritative Grounding: To ensure the solid form of the material has not changed during the experiment (e.g., converted to a different polymorph or a solvate), it is best practice to analyze the remaining solid post-experiment using a technique like X-Ray Powder Diffraction (XRPD).[2]

Predicted Solubility Profile in Organic Solvents

Table 2: Predicted Solubility of this compound

SolventTypePolarity IndexPredicted Qualitative SolubilityRationale
WaterPolar Protic10.2Very SolubleExcellent H-bonding and ion solvation. Confirmed in literature.[1]
MethanolPolar Protic5.1SolubleGood H-bonding and polarity to solvate the salt.
EthanolPolar Protic4.3Sparingly SolubleReduced polarity compared to methanol decreases ability to overcome lattice energy.
AcetonitrilePolar Aprotic5.8Slightly SolublePolar enough to provide some solvation, but lacks H-bond donating ability.
AcetonePolar Aprotic5.1Very Slightly SolubleModerate polarity, poor at solvating the chloride anion.
DichloromethaneHalogenated3.1InsolubleInsufficient polarity to overcome crystal lattice energy.
Ethyl AcetateEster4.4InsolubleLacks the strong interactions needed to dissolve an ionic salt.
TolueneAromatic2.4InsolubleNon-polar, unable to solvate ions effectively.
HexaneNon-Polar0.1InsolubleCompletely non-polar; no favorable interactions.

Note: This table is illustrative and based on expert chemical principles. Actual quantitative values must be determined experimentally.

Conclusion

This compound is a highly polar, ionic compound. Its solubility is dominated by its salt character and the polar sulfone group. Consequently, it exhibits excellent solubility in polar protic solvents like water and is predicted to have moderate to poor solubility in less polar or aprotic organic solvents. For any application in pharmaceutical or agrochemical development, it is imperative that the theoretical predictions presented in this guide are confirmed using a robust experimental protocol, such as the shake-flask method, to generate the precise data needed for informed decision-making.

References

Spectroscopic Characterization of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Molecular Identity of a Versatile Building Block

4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structural framework, featuring a saturated thiopyran ring with a sulfone group and an amino substituent, makes it a valuable scaffold for the synthesis of novel therapeutic agents.[1] As with any compound destined for pharmaceutical research, unambiguous confirmation of its molecular structure and purity is paramount. This guide provides a detailed technical overview of the expected Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) data for this compound, offering a foundational understanding for researchers and drug development professionals. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity.

The subject compound has the following chemical structure:

  • Chemical Formula: C₅H₁₁NO₂S · HCl

  • Molecular Weight: 185.67 g/mol

  • CAS Number: 116529-31-8

This guide will delve into the theoretical underpinnings of the expected spectral data, providing a robust framework for the analysis of this compound.

FT-IR Spectroscopy: Probing the Functional Group Landscape

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational excitation of molecular bonds. For this compound, the key functional groups are the primary amine hydrochloride, the sulfone group, and the aliphatic C-H bonds.

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

A standard and reliable method for obtaining the FT-IR spectrum of a solid sample is the potassium bromide (KBr) pellet technique.

Methodology:

  • Sample Preparation: A small amount of the sample (approximately 1-2 mg) is finely ground with anhydrous KBr (approximately 100-200 mg) in an agate mortar and pestle. The mixture should be homogenous and have a fine, consistent texture.

  • Pellet Formation: The ground mixture is transferred to a pellet press, and pressure is applied to form a thin, transparent or translucent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Grinding Grind Sample with KBr Pelletizing Form KBr Pellet Grinding->Pelletizing Background Acquire Background Spectrum Pelletizing->Background Sample Acquire Sample Spectrum Background->Sample Processing Background Subtraction & Analysis Sample->Processing Fragmentation_Pathway M Molecular Ion (M⁺•) m/z = 149 F1 Fragment 1 m/z = 120 M->F1 - C₂H₅ F2 Fragment 2 m/z = 85 M->F2 - SO₂ F3 Fragment 3 m/z = 56 F2->F3 - C₂H₅

References

An In-depth Technical Guide to the Stability and Storage of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride (CAS RN: 116529-31-8). As a key building block in pharmaceutical and agrochemical research, understanding its stability profile is paramount for ensuring the integrity of experimental data and the quality of synthesized products.[1] This document synthesizes information from safety data sheets and established principles of chemical stability testing to provide a practical resource for laboratory and development settings.

Chemical Profile and Significance

This compound is a heterocyclic compound featuring a saturated thiopyran ring with a sulfone group and an amino substituent. The hydrochloride salt form generally enhances water solubility, making it a versatile reagent in various synthetic applications.[1] Its structural motifs are of interest in medicinal chemistry, potentially serving as a precursor for novel therapeutic agents.[1]

Property Value Source
Molecular Formula C₅H₁₁NO₂S · HCl[2]
Molecular Weight 185.67 g/mol [2][3]
Appearance White to almost white solid/powder/crystal[3][4]
CAS Number 116529-31-8[2][3]

Core Stability and Recommended Storage

Under normal conditions, this compound is a stable compound.[3] However, its chemical nature as an amine hydrochloride and a sulfone-containing molecule suggests potential sensitivities. The primary environmental factors to control are moisture and atmospheric conditions.

Recommended Storage Conditions:

Based on supplier safety data sheets, the following storage conditions are recommended to maintain the integrity of the compound:

Parameter Recommendation Rationale
Temperature Store in a cool area. Room temperature is generally acceptable.Prevents potential thermal degradation.
Atmosphere Keep under an inert gas (e.g., nitrogen, argon).[3]The amine group can be susceptible to oxidation. An inert atmosphere displaces oxygen and moisture.
Container Keep container tightly closed.[3][5]Prevents exposure to atmospheric moisture and oxygen.
Moisture Protect from moisture.[3] Store in a dry place.The hydrochloride salt is hygroscopic and can absorb water, which may lead to hydrolysis or physical changes.
Light Store in a shaded area.[3]While specific photostability data is unavailable, it is good practice to protect from light to prevent potential photolytic degradation.

Potential Degradation Pathways

  • Hydrolysis: As a hydrochloride salt, the compound is susceptible to hydrolysis, particularly at elevated temperatures and in non-neutral pH conditions. The amine and sulfone groups are generally stable to hydrolysis, but the overall salt form can be affected by moisture.

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products.[7][8] The sulfone group is already in a high oxidation state and is generally stable to further oxidation.

  • Thermal Degradation: High temperatures can lead to decomposition. Thermal analysis, such as thermogravimetric analysis (TGA), would be required to determine the onset of thermal decomposition. Studies on other heterocyclic compounds have shown thermal stability up to 250°C.[9][10]

  • Photodegradation: Exposure to UV or visible light can potentially lead to photolytic cleavage or rearrangement, a common degradation pathway for many pharmaceutical compounds.[6][8]

Caption: Potential degradation pathways for this compound under various stress conditions.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of experiments should be conducted. The following protocols are based on general guidelines from the International Council for Harmonisation (ICH) and common practices in the pharmaceutical industry.[7]

Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to identify potential degradation products and establish degradation pathways.[6][7] This is crucial for developing stability-indicating analytical methods.

Objective: To generate degradation products and understand the intrinsic stability of the molecule.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation (Solid State): Store the solid compound at 105°C for 48 hours.

    • Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products. Aim for 5-20% degradation for optimal results.

ForcedDegradationWorkflow cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidative (3% H₂O₂, RT) start->oxidation thermal Thermal (Solid & Solution, 60-105°C) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Analyze by Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile & Identify Products analysis->evaluation

Caption: Experimental workflow for forced degradation studies.

Long-Term Stability Testing

Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life of the compound.

Objective: To evaluate the stability of the compound over a prolonged period under recommended storage conditions.

Methodology:

  • Sample Preparation: Package the solid compound in containers that simulate the proposed market packaging.

  • Storage Conditions: Store the samples at the recommended long-term storage condition (e.g., 25°C/60% RH or 5°C).

  • Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analysis: Analyze the samples for appearance, purity (using a stability-indicating method), and moisture content.

  • Data Analysis: Evaluate any changes in the analytical profile over time to determine the stability of the compound.

Conclusion and Best Practices

While this compound is stable under normal handling and storage, its hygroscopic nature and potential for oxidation necessitate careful handling. Adherence to the recommended storage conditions—cool, dry, dark, and under an inert atmosphere—is critical for maintaining its purity and reactivity. For applications in drug development and other regulated environments, conducting thorough forced degradation and long-term stability studies is essential to fully characterize its stability profile and ensure the reliability of results.

References

A Technical Guide to the Synthesis of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride is a pivotal molecular building block in modern medicinal and agricultural chemistry.[1][2] Its structure, featuring a conformationally constrained six-membered sulfone ring, provides a unique scaffold that is increasingly utilized in the design of novel therapeutics, particularly those targeting neurological disorders where blood-brain barrier penetration is key.[1] The sulfone moiety acts as a strong hydrogen-bond acceptor, enhancing interactions with biological targets, while the amine provides a crucial vector for further chemical elaboration.[3] The hydrochloride salt form confers excellent aqueous solubility, a desirable property for pharmaceutical formulations.[1][2] This guide offers an in-depth examination of the predominant synthetic methodologies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices to empower researchers in its effective synthesis and application.

Chapter 1: The Strategic Importance and Properties of the Scaffold

The tetrahydro-thiopyran 1,1-dioxide core is a bioisostere of a carbonyl group and is found in a range of biologically active molecules.[3] The conformational rigidity of the six-membered ring helps to reduce the entropic penalty of binding to a biological target, potentially increasing ligand efficiency.[3] This makes 4-aminotetrahydro-2H-thiopyran 1,1-dioxide a valuable starting material for constructing more complex molecules in drug discovery programs. Its utility extends beyond pharmaceuticals into agrochemical development, where it can serve as a precursor for plant growth regulators.[1][2]

Key Physicochemical Properties:

  • Appearance: White to off-white crystalline powder.[1][2]

  • Molecular Formula: C₅H₁₁NO₂S·HCl.[1]

  • Molecular Weight: 185.67 g/mol .[1]

  • Solubility: The hydrochloride salt form exhibits high water solubility.[1]

Chapter 2: The Predominant Synthetic Pathway via Reductive Amination

The most direct and widely employed strategy for synthesizing this compound commences from the corresponding ketone, tetrahydro-4H-thiopyran-4-one 1,1-dioxide. The synthesis can be logically dissected into three primary stages: synthesis of the sulfide ketone, oxidation to the sulfone, and finally, the key reductive amination step followed by salt formation.

Stage 1: Synthesis of the Ketone Precursor (Tetrahydro-4H-thiopyran-4-one)

The foundational heterocyclic ketone can be prepared through various methods. A common approach involves the double-conjugate addition of a sulfur source, like hydrogen sulfide or a surrogate, to a divinyl ketone. This cyclization efficiently constructs the six-membered thiopyran ring.

Stage 2: Oxidation to the Key Sulfone Intermediate

With the sulfide ketone in hand, the next critical step is the oxidation of the sulfur atom to the sulfone (S,S-dioxide). This transformation is crucial as the electron-withdrawing nature of the sulfone group significantly influences the reactivity and biological properties of the final molecule.[4]

Experimental Protocol: Oxidation of Tetrahydro-4H-thiopyran-4-one

  • Dissolution: Dissolve tetrahydro-4H-thiopyran-4-one in a suitable solvent such as acetic acid, methanol, or a mixture of tetrahydrofuran and chloroform.[5]

  • Oxidant Addition: Cool the solution in an ice bath. Slowly add at least two equivalents of an oxidizing agent. Common choices include hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). The use of mCPBA often provides clean and high-yielding reactions for this type of oxidation.[6]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is fully consumed.

  • Workup and Isolation: Upon completion, quench any excess oxidant (e.g., with sodium thiosulfate solution for mCPBA or sodium sulfite for H₂O₂). Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tetrahydro-4H-thiopyran-4-one 1,1-dioxide, which can be purified by recrystallization or chromatography.

Stage 3: Reductive Amination and Hydrochloride Salt Formation

This is the cornerstone of the synthesis, converting the ketone into the target primary amine. The reaction proceeds via the in-situ formation of an imine intermediate from the ketone and an ammonia source, which is then immediately reduced to the amine.[7]

Causality Behind Reagent Choices:

  • Ammonia Source: Ammonium formate or aqueous ammonia are commonly used. Ammonium formate can also serve as a hydrogen source in transfer hydrogenation protocols.[8]

  • Reducing Agent: The choice of reducing agent is critical for success and selectivity.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A preferred reagent due to its mildness and high selectivity for imines over ketones, reducing the likelihood of over-alkylation or side reactions. It is effective in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[7]

    • Sodium Cyanoborohydride (NaBH₃CN): Effective at a slightly acidic pH, which is ideal for imine formation and reduction. However, it is highly toxic.

    • Sodium Borohydride (NaBH₄): A more powerful and less expensive reducing agent, but it can also reduce the starting ketone. A stepwise procedure is often employed where the imine is formed first, followed by the addition of NaBH₄.[7]

    • Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like ammonium formate) is an effective and clean method.[8][9]

Experimental Protocol: Reductive Amination and Salt Formation

  • Reaction Setup: To a solution of tetrahydro-4H-thiopyran-4-one 1,1-dioxide in a suitable solvent (e.g., methanol or DCE), add a source of ammonia, such as ammonium formate (approx. 10 equivalents).[8]

  • Imine Formation: Stir the mixture at room temperature for a period to allow for the formation of the intermediate imine.

  • Reduction:

    • (Using NaBH(OAc)₃): Add sodium triacetoxyborohydride portion-wise to the mixture and stir until the reaction is complete as monitored by TLC or LCMS.

    • (Using Catalytic Hydrogenation): Add 10% Palladium on activated carbon to the methanolic solution containing the ketone and ammonium formate. Subject the mixture to a hydrogen atmosphere (e.g., 50-90 psi) and agitate until the uptake of hydrogen ceases.[8]

  • Workup:

    • (For Borohydride Reduction): Carefully quench the reaction with water or a dilute acid. Make the solution basic with NaOH or Na₂CO₃ and extract the free amine product with an organic solvent.

    • (For Hydrogenation): Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing with methanol.[8]

  • Salt Formation: Concentrate the solution containing the free amine. Dissolve the residue in a minimal amount of a suitable solvent like methanol or isopropanol. Add a solution of hydrogen chloride (e.g., 4M HCl in dioxane or concentrated HCl) dropwise until the solution is acidic.[8]

  • Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid can be collected by filtration, washed with a cold non-polar solvent (like diethyl ether), and dried under vacuum to yield pure this compound.

Chapter 3: Visualization of the Synthetic Workflow

The overall synthetic strategy is a robust and scalable process for accessing the target compound.

Synthesis_Workflow cluster_0 Stage 1 & 2: Key Intermediate Synthesis cluster_1 Stage 3: Amination and Salt Formation start Divinyl Ketone + H2S ketone Tetrahydro-4H-thiopyran-4-one start->ketone Cyclization sulfone_ketone Tetrahydro-4H-thiopyran-4-one 1,1-dioxide ketone->sulfone_ketone Oxidation (e.g., mCPBA, H2O2) amine 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide (Free Base) sulfone_ketone->amine Reductive Amination (NH4OAc, NaBH(OAc)3) product 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride amine->product HCl Treatment

Caption: Overall synthetic workflow from precursor to final product.

Chapter 4: Mechanistic Considerations

A deeper understanding of the reaction mechanism allows for better control and optimization of the synthesis.

The Reductive Amination Mechanism

The reaction is a cascade process that leverages the equilibrium between the ketone and the imine.

Reductive_Amination_Mechanism ketone Ketone (R2C=O) hemiaminal Hemiaminal Intermediate ketone->hemiaminal + NH3 ammonia Ammonia (NH3) hemiaminal->ketone - NH3 imine Imine (R2C=NH) hemiaminal->imine - H2O imine->hemiaminal + H2O amine Amine (R2CH-NH2) imine->amine reducing_agent [H-] (Reducing Agent) reducing_agent->imine

Caption: Mechanism of the reductive amination reaction.

The initial step is the nucleophilic attack of ammonia on the carbonyl carbon of the ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or the corresponding enamine). The reducing agent, which is often chosen for its selectivity towards the C=N double bond over the C=O double bond, then delivers a hydride to the imine carbon to furnish the final primary amine. The entire process is driven forward by the irreversible reduction of the imine.

Summary and Outlook

The synthesis of this compound is well-established, with reductive amination of the corresponding sulfone ketone being the most efficient and practical approach. The process relies on readily available starting materials and employs robust chemical transformations that are amenable to scale-up. As the demand for novel chemical entities in drug discovery and other fields continues to grow, the importance of reliable synthetic routes to key building blocks like this one cannot be overstated. Future research may focus on developing catalytic asymmetric versions of this reaction to access enantiomerically pure forms of the product directly.

References

key structural features of 4-aminotetrahydro-2h-thiopyran 1,1-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: Key Structural Features of 4-Aminotetrahydro-2H-thiopyran 1,1-Dioxide Hydrochloride

Abstract

This compound (CAS No: 116529-31-8) is a pivotal heterocyclic building block in modern synthetic chemistry, with significant applications in the development of pharmaceuticals and agrochemicals.[1][2] Its utility stems from a unique combination of a saturated six-membered thiopyran ring, a polar sulfone group, and a strategically placed primary amine. This guide provides a detailed examination of the core structural features of this molecule, focusing on its molecular architecture, conformational preferences, and the spectroscopic signatures that define its identity. By synthesizing foundational chemical principles with practical, field-proven insights, this document serves as a technical resource for researchers and drug development professionals aiming to leverage this versatile scaffold in their work.

Introduction and Strategic Significance

In the landscape of medicinal chemistry, saturated heterocyclic scaffolds are indispensable for exploring three-dimensional chemical space, a critical factor in designing drugs with high specificity and optimized pharmacokinetic profiles. This compound emerges as a compound of interest due to its rigid, chair-like conformation and the presence of key functional groups that facilitate molecular interactions and further chemical derivatization.

It serves as a key intermediate in the synthesis of more complex bioactive molecules, particularly in the development of therapeutics for neurological disorders, where its structure may contribute to its ability to cross the blood-brain barrier.[1] The hydrochloride salt form ensures the compound is a stable, water-soluble, white crystalline solid, making it highly suitable for a variety of reaction conditions and pharmaceutical formulations.[1][3] This guide deconstructs the molecule's structure to elucidate the features that underpin its physical properties and chemical reactivity.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 116529-31-8 [1]
Molecular Formula C₅H₁₁NO₂S·HCl [1]
Molecular Weight 185.67 g/mol [1]
Appearance White to almost white crystalline powder [1][3][4]
Melting Point ~289 °C [1][3]
Solubility Excellent solubility in water [1]

| SMILES | O=S1(CCC(N)CC1)=O.Cl | |

Core Molecular Architecture

The functionality of this molecule is dictated by the interplay between its three primary components: the heterocyclic core, the sulfone group, and the ammonium substituent.

The Tetrahydrothiopyran-1,1-Dioxide Core

The foundation of the molecule is a six-membered saturated ring containing one sulfur atom, known as a thiane or tetrahydrothiopyran. In this specific molecule, the sulfur atom is fully oxidized to a sulfone (SO₂).

  • The Sulfone Group (-SO₂-): This is arguably the most influential functional group in the structure. The sulfur atom adopts a tetrahedral geometry, bonded to two carbon and two oxygen atoms. The S=O bonds are highly polar, and the sulfone group as a whole is a potent electron-withdrawing group. This polarity significantly impacts the molecule's solubility and its ability to act as a hydrogen bond acceptor. Its steric bulk is a defining factor in the ring's conformational preferences.

Caption: 2D Chemical Structure of the Compound.

The 4-Ammonium Substituent

The amine at the C4 position exists as a protonated ammonium cation (-NH₃⁺) due to the presence of hydrochloric acid, with a chloride counter-ion. This feature is critical for the compound's utility.

  • Enhanced Water Solubility: The ionic nature of the ammonium salt dramatically increases the compound's solubility in aqueous and polar protic solvents compared to its free amine form.[1]

  • Hydrogen Bond Donor: The ammonium group is a strong hydrogen bond donor, enabling it to form key interactions with biological targets like enzymes and receptors.

  • Chemical Handle: The ammonium salt can be easily neutralized with a base to yield the free primary amine (-NH₂). This nucleophilic amine is a versatile functional group for subsequent reactions, such as acylation, alkylation, and reductive amination, making the compound a valuable building block for library synthesis.

Conformational Analysis: A Chair with a Purpose

Understanding the three-dimensional shape of this molecule is paramount to predicting its reactivity and biological interactions. Like its all-carbon analogue, cyclohexane, the tetrahydrothiopyran ring is not planar and adopts a low-energy chair conformation to minimize angular and torsional strain.

The Equatorial Preference

The key question in the conformational analysis of this molecule is the orientation of the ammonium group at the C4 position: is it axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring)?

For monosubstituted six-membered rings, the substituent overwhelmingly prefers the equatorial position to avoid steric clashes with the axial hydrogens on C2 and C6. These unfavorable interactions, known as 1,3-diaxial interactions, destabilize the axial conformer. Given the steric bulk of the ammonium group, it will exist almost exclusively in the equatorial position at equilibrium. The sulfone group, with its oxygen atoms, further reinforces the rigidity of the chair conformation.

Caption: Conformational equilibrium showing the stable equatorial and unstable axial forms.

This defined stereochemistry is a powerful feature for drug design, as it presents the ammonium group in a predictable orientation for interaction with a target binding site.

Spectroscopic and Analytical Characterization

The structural features discussed above give rise to a unique spectroscopic fingerprint. While raw spectra are proprietary to individual suppliers, the expected characteristics can be reliably predicted.

Table 2: Predicted Spectroscopic Data

Technique Expected Observations Rationale
¹H NMR δ 3.0-3.5 ppm (m, 4H): Protons on C2 and C6, adjacent to the electron-withdrawing sulfone group. δ ~3.0 ppm (m, 1H): Proton on C4, adjacent to the ammonium group. δ 2.0-2.5 ppm (m, 4H): Protons on C3 and C5. δ ~8.2 ppm (br s, 3H): Protons of the ammonium group (-NH₃⁺). The sulfone group strongly deshields adjacent protons, shifting them downfield. The ammonium protons are exchangeable and appear as a broad singlet.
¹³C NMR δ ~50-55 ppm: Carbons C2 and C6, deshielded by the adjacent sulfone. δ ~45-50 ppm: Carbon C4, attached to the nitrogen. δ ~25-30 ppm: Carbons C3 and C5. The electron-withdrawing effect of the sulfone group has a pronounced deshielding effect on the alpha-carbons (C2, C6).
FTIR ν 2800-3100 cm⁻¹ (broad): N-H stretching vibrations of the ammonium salt. ν 1300-1350 cm⁻¹ (strong): Asymmetric SO₂ stretching. ν 1120-1160 cm⁻¹ (strong): Symmetric SO₂ stretching. These are highly characteristic absorption bands. The two strong peaks for the sulfone are diagnostic for this functional group.

| Mass Spec. | m/z = 149.05: Molecular ion peak ([M]⁺) of the free base (C₅H₁₁NO₂S) after loss of HCl. | In the mass spectrometer, the hydrochloride salt typically dissociates, and the free base is ionized and detected. |

Illustrative Synthetic Protocol

The synthesis of this compound is a robust and scalable process, often proceeding through the corresponding ketone. The following protocol is an illustrative, self-validating system for its preparation.

Objective: To synthesize this compound from tetrahydro-4H-thiopyran-4-one 1,1-dioxide.

Causality: This two-step sequence first creates a C=N bond (oxime) which is then stereoselectively reduced to the amine. The use of Raney Nickel is a classic and highly effective method for reducing oximes to primary amines under hydrogenation conditions. The final step with HCl in a solvent like isopropanol ensures the clean precipitation of the stable, crystalline hydrochloride salt.

start Tetrahydro-4H-thiopyran-4-one 1,1-dioxide step1 Step 1: Oximation Reagents: NH₂OH·HCl, Pyridine Solvent: Ethanol start->step1 intermediate Ketoxime Intermediate step1->intermediate step2 Step 2: Reduction Reagents: Raney Ni, H₂ (gas) Solvent: Methanol intermediate->step2 freebase Free Amine Product step2->freebase step3 Step 3: Salt Formation Reagent: HCl in Isopropanol Solvent: Isopropanol freebase->step3 product Final Product: 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride step3->product

Caption: Synthetic workflow for the target compound.

Step-by-Step Methodology
  • Oximation:

    • To a stirred solution of tetrahydro-4H-thiopyran-4-one 1,1-dioxide (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq).

    • Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture and concentrate under reduced pressure. The resulting residue containing the oxime is carried forward without extensive purification.

  • Reduction to Free Amine:

    • Dissolve the crude oxime in methanol.

    • Carefully add a catalytic amount of Raney Nickel (approx. 10% w/w) to the solution.

    • Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 12-24 hours.

    • Self-Validation: The reaction is complete when hydrogen uptake ceases.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet.

    • Concentrate the filtrate under reduced pressure to yield the crude free amine.

  • Hydrochloride Salt Formation:

    • Dissolve the crude amine in a minimal amount of isopropanol.

    • Slowly add a solution of HCl in isopropanol (1.1 eq) with stirring.

    • A white precipitate will form. Continue stirring for 1 hour at room temperature, then cool in an ice bath to maximize precipitation.

    • Collect the solid by vacuum filtration, wash with cold isopropanol, and dry under vacuum to yield the final product as a white crystalline solid.

Conclusion

The key structural features of this compound—a rigid chair conformation dominated by a polar sulfone and a predictably equatorial ammonium group—define its identity and utility. These characteristics render it a water-soluble, stable, and synthetically versatile building block. For the drug development professional, this compound is not merely a reagent but a well-defined three-dimensional scaffold, offering a reliable platform for the synthesis of novel chemical entities with precisely controlled stereochemistry and functionality.

References

The Emerging Therapeutic Potential of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance and Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and exploration of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of modern drug discovery. The 4-aminotetrahydro-2H-thiopyran 1,1-dioxide core represents one such scaffold, garnering increasing attention for its potential to yield derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the current understanding and future prospects of these derivatives, with a focus on their potential anticancer, antimicrobial, and neuroprotective applications.

The tetrahydrothiopyran ring, a six-membered saturated heterocycle containing a sulfur atom, provides a flexible yet stable three-dimensional structure. The oxidation of the sulfur to a sulfone (1,1-dioxide) dramatically alters its electronic properties, introducing a highly polar and hydrogen-bond accepting moiety that can engage in critical interactions with biological targets. The addition of an amino group at the 4-position provides a key vector for chemical modification, allowing for the synthesis of diverse libraries of compounds with tailored pharmacological profiles. This guide will delve into the mechanistic underpinnings of the observed and potential activities of these derivatives, provide actionable experimental protocols for their evaluation, and present a forward-looking perspective for researchers in the field.

Anticancer Activity: Targeting Key Pathways in Malignancy

The quest for novel anticancer agents remains a paramount challenge in biomedical research. Derivatives of the 4-aminotetrahydro-2H-thiopyran 1,1-dioxide scaffold have emerged as a promising class of compounds, with evidence suggesting their potential to interfere with critical cancer-associated signaling pathways.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases and Pro-Survival Signaling

While direct studies on a broad range of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide derivatives are still emerging, research on structurally related bis-oxidized thiopyran compounds points towards the inhibition of key receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), as a primary mechanism of their anticancer action.[1][2] EGFR is a crucial mediator of cell proliferation, survival, and metastasis, and its dysregulation is a hallmark of many cancers.[3][4] It is hypothesized that the sulfone and amino moieties of the thiopyran scaffold can form key hydrogen bonding and electrostatic interactions within the ATP-binding pocket of the EGFR kinase domain, thereby preventing its activation and downstream signaling.[2]

Furthermore, the inhibition of pro-survival signaling cascades, such as the PI3K/Akt pathway, is another plausible mechanism.[5][6] The PI3K/Akt pathway is a central regulator of cell growth and survival, and its aberrant activation is common in cancer.[7] By interfering with upstream activators like EGFR or potentially interacting with components of the pathway itself, these derivatives could induce apoptosis and inhibit tumor growth.

Experimental Workflow for Anticancer Evaluation

A systematic approach is crucial for evaluating the anticancer potential of novel 4-aminotetrahydro-2H-thiopyran 1,1-dioxide derivatives. The following workflow outlines the key experimental stages:

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation synthesis Synthesis of Derivatives purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_lines Panel of Cancer Cell Lines characterization->cell_lines mtt_assay Cytotoxicity Screening (MTT Assay) cell_lines->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis Apoptosis Assays (Flow Cytometry) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle western_blot Mechanism of Action (Western Blot for Signaling Proteins) ic50->western_blot animal_model Xenograft Mouse Model ic50->animal_model tumor_growth Tumor Growth Inhibition Studies animal_model->tumor_growth toxicity Toxicity Assessment tumor_growth->toxicity

Figure 1: A comprehensive workflow for the evaluation of anticancer activity.
Detailed Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Human cancer cell lines (e.g., A549, H1975, MCF-7)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 4-aminotetrahydro-2H-thiopyran 1,1-dioxide derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity of Thiopyran Derivatives

The following table summarizes the reported IC50 values for some bis-oxidized thiopyran derivatives against various cancer cell lines, providing a benchmark for the evaluation of novel 4-aminotetrahydro-2H-thiopyran 1,1-dioxide analogs.[2]

CompoundA549 (Lung Cancer) IC50 (µM)H1975 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
S-16 43.140.62

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel antibacterial agents with unique mechanisms of action. The 4-aminotetrahydro-2H-thiopyran 1,1-dioxide scaffold presents a promising starting point for the design of new antimicrobial drugs.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

While the precise mechanisms for many sulfone-containing heterocycles are still under investigation, a prominent target for antibacterial action is bacterial DNA gyrase.[8][9] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription, making it an attractive target for antibiotic development.[8] It is proposed that derivatives of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide could bind to the ATPase subunit of DNA gyrase, inhibiting its enzymatic activity and leading to the accumulation of DNA strand breaks and ultimately, bacterial cell death.[8][10]

dna_gyrase_inhibition Thiopyran_Derivative 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Derivative ATP_Binding Binds to ATPase Subunit Thiopyran_Derivative->ATP_Binding DNA_Gyrase Bacterial DNA Gyrase Inhibition Inhibition of Gyrase Activity DNA_Gyrase->Inhibition prevents ATP_Binding->DNA_Gyrase DNA_Replication_Block Blockage of DNA Replication and Transcription Inhibition->DNA_Replication_Block Cell_Death Bacterial Cell Death DNA_Replication_Block->Cell_Death

Figure 2: Proposed mechanism of DNA gyrase inhibition.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[11][12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Test compounds and a standard antibiotic (e.g., ciprofloxacin)

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds and the standard antibiotic in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Neuroprotective Potential: Modulating Pathways in Neurodegenerative Diseases

Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by progressive neuronal loss. The sulfone moiety present in the 4-aminotetrahydro-2H-thiopyran 1,1-dioxide core is a key feature of compounds that have shown promise in neuroprotection.[13][14]

Mechanism of Action: Activation of the Nrf2 Signaling Pathway

A key mechanism underlying the neuroprotective effects of certain sulfone-containing compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13][15] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[14] Under conditions of oxidative stress, a hallmark of many neurodegenerative diseases, Nrf2 activation can protect neurons from damage. It is hypothesized that derivatives of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide may act as Nrf2 activators, promoting the transcription of protective genes and mitigating neuronal cell death.[13][15]

nrf2_pathway Oxidative_Stress Oxidative Stress Nrf2_Activation Nrf2 Activation Oxidative_Stress->Nrf2_Activation Thiopyran_Derivative 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Derivative Thiopyran_Derivative->Nrf2_Activation induces ARE Antioxidant Response Element (ARE) Nrf2_Activation->ARE binds to Gene_Expression Increased Expression of Antioxidant & Cytoprotective Genes ARE->Gene_Expression Neuroprotection Neuroprotection Gene_Expression->Neuroprotection

Figure 3: The Nrf2 signaling pathway in neuroprotection.

Conclusion and Future Directions

The 4-aminotetrahydro-2H-thiopyran 1,1-dioxide scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The evidence, both direct and inferred from structurally related compounds, strongly suggests its potential in the fields of oncology, infectious diseases, and neurodegeneration. The synthetic tractability of the core structure allows for the creation of diverse chemical libraries, enabling a thorough exploration of structure-activity relationships.

Future research should focus on the systematic synthesis and biological evaluation of a broad range of derivatives of this scaffold. In-depth mechanistic studies are required to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Furthermore, optimization of their pharmacokinetic and pharmacodynamic properties will be crucial for their translation into clinical candidates. The insights and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of molecules.

References

Methodological & Application

The Versatile Building Block: 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Hydrochloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery and Beyond

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, saturated heterocyclic scaffolds have garnered significant attention due to their ability to confer desirable physicochemical properties, such as improved solubility and metabolic stability, to bioactive molecules. 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride emerges as a particularly valuable synthon, offering a unique combination of a polar sulfone group, a basic amino functionality, and a conformationally restricted six-membered ring.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical use of this versatile building block in key synthetic transformations.

The hydrochloride salt form ensures excellent water solubility, making it amenable to a variety of reaction conditions, particularly in pharmaceutical formulations.[1] Its structural features have been leveraged in the synthesis of novel therapeutic agents, with a notable focus on treatments for neurological disorders, attributed to its potential to cross the blood-brain barrier.[1] Beyond pharmaceuticals, this compound has also found utility in agrochemical research as a precursor for plant growth regulators.[1][2] This guide will delve into the practical aspects of employing this compound in common and impactful synthetic reactions, providing detailed protocols and expert insights to streamline its integration into your research endeavors.

Physicochemical Properties:

PropertyValueReference
Molecular Formula C₅H₁₂ClNO₂S[3]
Molecular Weight 185.67 g/mol [3]
Appearance White to off-white crystalline powder[2]
Solubility Excellent in water[1]
CAS Number 116529-31-8[3]

Core Synthetic Applications and Protocols

The primary amino group of this compound is the key handle for its synthetic utility. The following sections provide detailed protocols for its application in N-acylation, reductive amination, and Buchwald-Hartwig amination reactions, which are fundamental transformations in medicinal chemistry and materials science.

N-Acylation: Forging Amide Bonds for Bioactivity

The formation of an amide bond via N-acylation is one of the most prevalent reactions in the synthesis of pharmaceuticals.[4] This transformation allows for the introduction of a wide array of substituents, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic profile.

Causality Behind Experimental Choices: The use of an acid chloride as the acylating agent is a classic and efficient method for amide bond formation. The high reactivity of the acid chloride ensures that the reaction proceeds readily with the primary amine. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. Dichloromethane (DCM) is a common solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds.

Nacylation cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product amine 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride reaction_mixture amine->reaction_mixture + acyl_chloride R-COCl acyl_chloride->reaction_mixture + base Base (e.g., TEA, DIPEA) base->reaction_mixture + solvent Solvent (e.g., DCM) solvent->reaction_mixture + amide N-Acylated Product reaction_mixture->amide Stir at RT

Figure 1: General workflow for N-acylation.

Detailed Protocol: N-Acylation with an Acid Chloride

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Base Addition: Suspend the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration). Add a suitable non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), to the suspension. Stir the mixture at room temperature for 10-15 minutes to ensure the free base of the amine is generated.

  • Acylating Agent Addition: Dissolve the desired acid chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add the acid chloride solution dropwise to the stirred amine suspension at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol) to afford the desired N-acylated product.

Reductive Amination: Constructing Secondary Amines

Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds.[5][6] This one-pot procedure involves the in-situ formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine.

Causality Behind Experimental Choices: The reaction is typically carried out in a slightly acidic medium to facilitate the formation of the iminium ion intermediate, which is more electrophilic than the starting carbonyl compound.[5] Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for reductive aminations as it does not readily reduce aldehydes and ketones at neutral or slightly acidic pH. Dichloroethane (DCE) or tetrahydrofuran (THF) are commonly used solvents for this transformation.

ReductiveAmination cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product amine 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride reaction_mixture amine->reaction_mixture + carbonyl Aldehyde or Ketone (R'COR'') carbonyl->reaction_mixture + reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->reaction_mixture + solvent Solvent (e.g., DCE, THF) solvent->reaction_mixture + acid Acid (optional, e.g., AcOH) acid->reaction_mixture + sec_amine Secondary Amine Product reaction_mixture->sec_amine Stir at RT

Figure 2: General workflow for reductive amination.

Detailed Protocol: Reductive Amination with an Aldehyde or Ketone

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq).

  • Solvent and Reagent Addition: Suspend the reactants in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approximately 0.1 M concentration). If the hydrochloride salt is used, add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine. For less reactive carbonyls, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred mixture at room temperature. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Buchwald-Hartwig Amination: Aryl and Heteroaryl C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[7][8] This reaction is of immense importance in the pharmaceutical industry for the synthesis of a vast number of drug candidates.

Causality Behind Experimental Choices: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to furnish the arylamine product and regenerate the Pd(0) catalyst.[8][9] The choice of palladium precursor, ligand, and base is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, are often employed to facilitate the oxidative addition and reductive elimination steps. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required for the deprotonation of the amine. Anhydrous, aprotic solvents like toluene or dioxane are typically used.

BuchwaldHartwig cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product amine 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride reaction_mixture amine->reaction_mixture + aryl_halide Aryl/Heteroaryl Halide (Ar-X) aryl_halide->reaction_mixture + pd_catalyst Pd Precursor (e.g., Pd₂(dba)₃) pd_catalyst->reaction_mixture + ligand Ligand (e.g., XPhos) ligand->reaction_mixture + base Base (e.g., NaOtBu) base->reaction_mixture + solvent Solvent (e.g., Toluene) solvent->reaction_mixture + arylamine N-Arylated Product reaction_mixture->arylamine Heat

Figure 3: General workflow for Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination with an Aryl Halide

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a dry Schlenk tube or reaction vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, approximately 0.1 M concentration) to the reaction vessel.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of compounds with potential applications in pharmaceuticals and agrochemicals. Its unique structural and physicochemical properties make it an attractive scaffold for modern synthetic chemistry. The protocols outlined in this application note for N-acylation, reductive amination, and Buchwald-Hartwig amination provide a solid foundation for researchers to effectively utilize this building block in their synthetic endeavors. By understanding the principles behind these transformations and adhering to the detailed procedures, scientists can unlock the full potential of this powerful synthon in the creation of novel and impactful molecules.

References

Advanced Protocols for the N-Functionalization of 4-Aminotetrahydro-2H-thiopyran 1,1-Dioxide Hydrochloride: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and scalable protocols for the N-functionalization of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride, a pivotal building block in contemporary drug discovery and agrochemical research.[1] Drawing upon established synthetic transformations, this document provides experimentally validated procedures for N-alkylation via reductive amination, N-acylation, and N-sulfonylation. Each protocol is presented with an in-depth rationale for procedural choices, safety considerations, and detailed characterization of the resulting products, empowering researchers to confidently synthesize a diverse array of derivatives for their specific applications.

Introduction: The Versatile 4-Aminotetrahydro-2H-thiopyran 1,1-Dioxide Scaffold

The 4-aminotetrahydro-2H-thiopyran 1,1-dioxide moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into novel therapeutic agents targeting a range of diseases. Its unique physicochemical properties, including water solubility and potential for blood-brain barrier penetration, make it an attractive component for drug design.[1] The primary amino group serves as a versatile handle for the introduction of various functional groups, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides detailed protocols for the three most common N-functionalization strategies: reductive amination, acylation, and sulfonylation.

The starting material, this compound, is a stable, crystalline solid. It is important to note that for most N-functionalization reactions, the hydrochloride salt must be neutralized in situ to liberate the free amine, which is the reactive nucleophile. This is typically achieved by the addition of a non-nucleophilic base.

Core N-Functionalization Protocols

This section outlines detailed, step-by-step protocols for the N-alkylation, N-acylation, and N-sulfonylation of this compound.

Protocol 1: N-Alkylation via One-Pot Reductive Amination

Reductive amination is a highly efficient and widely used method for the formation of carbon-nitrogen bonds.[2] This one-pot procedure involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in the same reaction vessel to the corresponding secondary or tertiary amine.[3][4] Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation due to its mildness, selectivity for imines over carbonyls, and operational simplicity.[5]

Workflow for Reductive Amination:

Reductive_Amination_Workflow Start Start Step1 Dissolve amine HCl and aldehyde/ketone in solvent Start->Step1 Step2 Add non-nucleophilic base (e.g., Triethylamine) Step1->Step2 Step3 Stir for 15-30 min at room temperature Step2->Step3 Step4 Add Sodium Triacetoxyborohydride (STAB) portion-wise Step3->Step4 Step5 Monitor reaction by TLC/LC-MS Step4->Step5 Step6 Aqueous work-up Step5->Step6 Reaction complete Step7 Purification (e.g., column chromatography) Step6->Step7 End N-alkylated product Step7->End

Figure 1: General workflow for the one-pot reductive amination of this compound.

Detailed Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aldehyde or ketone (1.1 eq.), and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL/mmol of amine).

  • Neutralization: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq.) or N,N-diisopropylethylamine (DIPEA, 1.2 eq.), to the suspension. Stir the mixture at room temperature for 15-30 minutes. The suspension should become a clear solution as the free amine is generated.

  • Reduction: To the resulting solution, add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise over 10 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired N-alkylated product.

Rationale and Key Considerations:

  • Choice of Base: A non-nucleophilic tertiary amine like TEA or DIPEA is crucial to neutralize the hydrochloride salt without competing in the reductive amination reaction.[6][7]

  • Solvent: Anhydrous aprotic solvents like DCM or DCE are preferred to prevent hydrolysis of the imine intermediate and the reducing agent.

  • Reducing Agent: STAB is preferred over other borohydrides as it is more selective for the iminium ion, reducing the formation of the corresponding alcohol from the carbonyl starting material.[5]

Table 1: Representative Aldehydes and Ketones for N-Alkylation

Carbonyl CompoundExpected Product
BenzaldehydeN-benzyl-4-aminotetrahydro-2H-thiopyran 1,1-dioxide
AcetoneN-isopropyl-4-aminotetrahydro-2H-thiopyran 1,1-dioxide
CyclohexanoneN-cyclohexyl-4-aminotetrahydro-2H-thiopyran 1,1-dioxide
Protocol 2: N-Acylation with Acyl Halides or Anhydrides

N-acylation is a fundamental transformation that introduces an amide functionality. This is typically achieved by reacting the amine with a reactive acylating agent, such as an acyl chloride or an anhydride, in the presence of a base to scavenge the acidic byproduct (HCl or a carboxylic acid).[8]

Workflow for N-Acylation:

Acylation_Workflow Start Start Step1 Dissolve amine HCl in solvent Start->Step1 Step2 Add base (e.g., Pyridine or TEA) Step1->Step2 Step3 Cool to 0 °C Step2->Step3 Step4 Add acyl chloride or anhydride dropwise Step3->Step4 Step5 Allow to warm to room temperature and stir Step4->Step5 Step6 Monitor reaction by TLC/LC-MS Step5->Step6 Step7 Aqueous work-up Step6->Step7 Reaction complete Step8 Purification (e.g., recrystallization or chromatography) Step7->Step8 End N-acylated product Step8->End

Figure 2: General workflow for the N-acylation of this compound.

Detailed Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as DCM or pyridine (if used as the base) (10 mL/mmol of amine) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add a base such as pyridine (2.2 eq.) or triethylamine (2.2 eq.). If using TEA, ensure the reaction is performed in a solvent like DCM.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Add the acyl chloride or anhydride (1.1 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion as indicated by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Rationale and Key Considerations:

  • Stoichiometry of Base: At least two equivalents of base are required: one to neutralize the hydrochloride salt and another to scavenge the acid generated during the acylation.[9]

  • Choice of Base: Pyridine can act as both a base and a nucleophilic catalyst, accelerating the reaction.[10] Triethylamine is a stronger, non-nucleophilic base.

  • Temperature Control: The addition of the acylating agent is often exothermic and should be performed at 0 °C to control the reaction rate and minimize side reactions.

Protocol 3: N-Sulfonylation with Sulfonyl Chlorides

N-sulfonylation is a common method for the synthesis of sulfonamides, a class of compounds with a wide range of biological activities. The reaction involves the treatment of the amine with a sulfonyl chloride in the presence of a base.

Workflow for N-Sulfonylation:

Sulfonylation_Workflow Start Start Step1 Dissolve amine HCl in solvent Start->Step1 Step2 Add base (e.g., Pyridine or DIPEA) Step1->Step2 Step3 Cool to 0 °C Step2->Step3 Step4 Add sulfonyl chloride dropwise Step3->Step4 Step5 Allow to warm to room temperature and stir Step4->Step5 Step6 Monitor reaction by TLC/LC-MS Step5->Step6 Step7 Aqueous work-up Step6->Step7 Reaction complete Step8 Purification (e.g., recrystallization or chromatography) Step7->Step8 End N-sulfonylated product Step8->End

Figure 3: General workflow for the N-sulfonylation of this compound.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as pyridine or DCM (10 mL/mmol of amine).

  • Base Addition: Add a base such as pyridine (2.2 eq.) or DIPEA (2.2 eq.).

  • Cooling: Cool the mixture to 0 °C.

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 eq.) portion-wise or as a solution in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or flash column chromatography.

Rationale and Key Considerations:

  • Base Selection: The choice of base can influence the reaction rate and outcome. Pyridine is a common choice, while sterically hindered bases like DIPEA can be advantageous in preventing side reactions of the sulfonyl chloride.[11]

  • Reaction Time: Sulfonylation reactions can sometimes be slower than acylations and may require longer reaction times or gentle heating.

Characterization of N-Functionalized Products

The successful synthesis of the N-functionalized derivatives should be confirmed by standard analytical techniques.

Table 2: Expected ¹H NMR Chemical Shifts for the Tetrahydrothiopyran Ring Protons

ProtonTypical Chemical Shift (δ, ppm)Multiplicity
H-2, H-6 (axial)3.10 - 3.40m
H-2, H-6 (equatorial)2.90 - 3.20m
H-3, H-5 (axial)2.10 - 2.40m
H-3, H-5 (equatorial)1.80 - 2.10m
H-43.00 - 3.50m

Note: Chemical shifts are approximate and can vary depending on the N-substituent and the solvent used.

Purification and Troubleshooting

The N-functionalized products of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide are often polar, crystalline solids.

  • Purification:

    • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or their aqueous mixtures) is often an effective purification method.

    • Column Chromatography: Silica gel column chromatography is a versatile technique for purifying these compounds. A polar eluent system, such as a gradient of methanol in dichloromethane, is typically required. Reverse-phase HPLC can also be employed for the purification of highly polar compounds.[12][13]

    • Acid-Base Extraction: For basic N-alkylated products, an acidic wash during the work-up can help remove non-basic impurities. Conversely, for acidic N-sulfonylated products, a basic wash can be used for purification.[14][15]

  • Troubleshooting:

    • Low Yield in Reductive Amination: Ensure the amine hydrochloride is fully neutralized before adding the reducing agent. The use of a drying agent like anhydrous MgSO₄ can also improve yields by removing water that can hydrolyze the imine intermediate.

    • Di-alkylation: In reductive amination, if the primary amine is still present after the initial alkylation, it can react further. Using a slight excess of the carbonyl compound can help drive the reaction to the desired mono-alkylated product.

    • Incomplete Acylation/Sulfonylation: Ensure that at least two equivalents of base are used. If the reaction is sluggish, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate acylation. For sulfonylation, gentle heating may be required.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acyl chlorides and sulfonyl chlorides are corrosive and moisture-sensitive. Handle them with care.

  • Sodium triacetoxyborohydride and other borohydride reagents are flammable solids and can react violently with water.

  • Pyridine and triethylamine are flammable and have strong, unpleasant odors.

Conclusion

The protocols detailed in this guide provide a robust foundation for the N-functionalization of this compound. By understanding the underlying principles of each reaction and adhering to the experimental procedures, researchers can efficiently generate a diverse library of analogs for various research applications. The versatility of this scaffold, coupled with the reliability of these synthetic methods, ensures its continued importance in the fields of medicinal chemistry and drug development.

References

Application Notes and Protocols for 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Scaffold for Modern Drug Discovery

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride is a saturated heterocyclic building block that has garnered significant interest in medicinal chemistry. Its unique physicochemical properties, arising from the combination of a basic amino group and a polar sulfone moiety within a conformationally restricted six-membered ring, make it an attractive scaffold for the design of novel therapeutic agents. This guide provides a comprehensive overview of its applications, key synthetic protocols, and its role as a bioisosteric replacement for other common motifs in drug design. The high water solubility of its hydrochloride salt enhances its utility in pharmaceutical formulations[1].

The core structure of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide offers several advantages in drug design. The sulfone group is a strong hydrogen bond acceptor and is metabolically stable, while the amino group provides a convenient handle for further chemical elaboration. This combination of features has led to its incorporation into a range of biologically active molecules, particularly in the development of kinase inhibitors and therapeutics targeting the central nervous system (CNS), where its ability to potentially cross the blood-brain barrier is a key asset[1].

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in drug discovery. The table below summarizes the key properties of this compound.

PropertyValueSource
CAS Number 116529-31-8--INVALID-LINK--
Molecular Formula C₅H₁₁NO₂S · HCl--INVALID-LINK--
Molecular Weight 185.67 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--
Melting Point 289 °C--INVALID-LINK--
Solubility Water soluble--INVALID-LINK--

Synthesis of the Scaffold: A General Protocol

The synthesis of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide typically involves a multi-step sequence starting from readily available materials. A common approach involves the construction of the thiopyranone ring, followed by reductive amination and oxidation of the sulfide to the sulfone.

G Tetrahydro-4H-thiopyran-4-one Tetrahydro-4H-thiopyran-4-one Boc-protected amine Boc-protected amine Tetrahydro-4H-thiopyran-4-one->Boc-protected amine Reductive Amination (e.g., NaBH(OAc)3, Boc2O) Oxidation Oxidation Boc-protected amine->Oxidation e.g., m-CPBA or Oxone® Deprotection Deprotection Oxidation->Deprotection e.g., HCl in Dioxane Final Product 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride Deprotection->Final Product

Caption: General synthetic workflow for this compound.

Protocol: Synthesis of this compound

This protocol is a representative, multi-step synthesis. Researchers should adapt and optimize the conditions based on their specific laboratory settings and available reagents.

Step 1: Reductive Amination and Boc Protection

  • To a stirred solution of tetrahydro-4H-thiopyran-4-one (1.0 eq) in dichloromethane (DCM, 0.5 M), add tert-butyl carbamate (1.2 eq).

  • Cool the mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and separate the layers.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (tetrahydro-2H-thiopyran-4-yl)carbamate.

Step 2: Oxidation to the Sulfone

  • Dissolve the product from Step 1 (1.0 eq) in a mixture of methanol and water (1:1, 0.2 M).

  • Add Oxone® (potassium peroxymonosulfate, 2.5 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbamate.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

  • Dissolve the product from Step 2 (1.0 eq) in 1,4-dioxane (0.5 M).

  • Add a 4 M solution of HCl in 1,4-dioxane (5.0 eq) and stir at room temperature for 4 hours.

  • The product will precipitate out of solution. Collect the solid by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to obtain this compound as a white solid.

Applications in Medicinal Chemistry: A Case Study Approach

The true utility of a building block is demonstrated through its successful incorporation into biologically active molecules. This section will explore the application of this compound in the design of kinase inhibitors, with a specific focus on its role as a bioisostere for the commonly used piperidine ring.

The Rationale: Bioisosterism with Piperidine

The 4-aminopiperidine scaffold is a ubiquitous feature in many approved drugs and clinical candidates. However, its basic nitrogen can be a liability, leading to off-target effects (e.g., hERG inhibition) and rapid metabolism. The 4-aminotetrahydro-2H-thiopyran 1,1-dioxide moiety serves as an excellent non-basic bioisostere for 4-aminopiperidine.

G cluster_0 4-Aminopiperidine cluster_1 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide a Basic Nitrogen (pKa ~9-10) b Non-basic Sulfone (Hydrogen Bond Acceptor)

Caption: Bioisosteric relationship between 4-aminopiperidine and 4-aminotetrahydro-2H-thiopyran 1,1-dioxide.

The sulfone group is a strong hydrogen bond acceptor and is metabolically stable, offering an alternative interaction profile with target proteins while potentially improving the pharmacokinetic properties of the molecule.

Case Study: STX-478, a Mutant-Selective PI3Kα Inhibitor

A compelling example of the application of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide is in the discovery of STX-478, a potent and selective allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα)[1]. The synthesis of STX-478 is detailed in patent WO2022265993[1]. The 4-aminotetrahydro-2H-thiopyran 1,1-dioxide moiety is a key component of the molecule, likely contributing to its overall physicochemical properties and target engagement.

Key Synthetic Transformations: Protocols for Derivatization

The primary amino group of this compound is the key functional handle for its elaboration into more complex molecules. The following protocols for N-acylation and reductive amination are fundamental transformations in this process.

Protocol: N-Acylation

This protocol describes the formation of an amide bond between the title compound and a carboxylic acid.

  • To a solution of this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in N,N-dimethylformamide (DMF, 0.2 M), add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Add a peptide coupling reagent, for example, (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous lithium chloride solution (to remove DMF), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired N-acylated product.

G Amine HCl 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride Coupling Peptide Coupling (e.g., BOP, DIPEA) Amine HCl->Coupling Carboxylic Acid R-COOH Carboxylic Acid->Coupling Amide Product N-Acylated Product Coupling->Amide Product

Caption: Workflow for the N-acylation of this compound.

Protocol: Reductive Amination

This protocol outlines the formation of a secondary amine by reacting the title compound with an aldehyde or ketone followed by reduction.

  • Suspend this compound (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (0.2 M).

  • Add the desired aldehyde or ketone (1.1 eq) and a mild acid catalyst, such as acetic acid (0.1 eq), if necessary.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq), portion-wise.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired N-alkylated product.

G Amine HCl 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride Imine Formation Imine Formation Amine HCl->Imine Formation Carbonyl Aldehyde or Ketone Carbonyl->Imine Formation Reduction Reduction (e.g., NaBH(OAc)3) Imine Formation->Reduction Secondary Amine N-Alkylated Product Reduction->Secondary Amine

Caption: Workflow for the reductive amination of this compound.

Conclusion and Future Outlook

This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its unique combination of a polar, metabolically stable sulfone and a readily functionalizable amino group, all within a conformationally defined saturated ring system, provides a powerful tool for drug designers. Its successful application as a non-basic bioisostere for piperidine, as exemplified by the clinical candidate STX-478, highlights its potential to overcome common liabilities associated with more traditional scaffolds. As the demand for novel chemical matter with improved drug-like properties continues to grow, the strategic application of scaffolds such as 4-aminotetrahydro-2H-thiopyran 1,1-dioxide will undoubtedly play an increasingly important role in the discovery of the next generation of therapeutics.

References

Application Note: Versatile Synthesis of Novel Heterocyclic Scaffolds from 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists and Synthetic Researchers

Abstract and Introduction

The quest for novel molecular architectures with therapeutic potential is a cornerstone of modern drug discovery. Heterocyclic compounds form the bedrock of many approved pharmaceuticals, owing to their diverse chemical properties and ability to engage with biological targets. Within this landscape, sulfur-containing heterocycles are of particular interest due to the unique stereoelectronic properties of the sulfur atom. The tetrahydrothiopyran 1,1-dioxide motif is an especially valuable scaffold. The sulfone group is a metabolically stable, polar, and effective hydrogen bond acceptor, often serving as a bioisosteric replacement for other functional groups.

This application note details the strategic use of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride as a versatile and powerful building block for the synthesis of diverse and novel heterocyclic systems. The presence of a primary amine on the rigid cyclic sulfone framework provides a reactive handle for a multitude of classical and multicomponent reactions, enabling access to libraries of compounds with potential pharmacological relevance. We present here validated protocols and mechanistic insights for the synthesis of thiopyran-substituted pyrimidines and pyridines, designed for researchers in medicinal chemistry and drug development.

The Strategic Advantage of the Starting Material

The choice of a starting material is pivotal to the success of a synthetic campaign. This compound offers several distinct advantages:

  • Bifunctional Nature: It combines a nucleophilic primary amine with a polar, rigid sulfone core.

  • Three-Dimensionality: The non-aromatic, saturated ring provides access to 3D chemical space, a feature increasingly sought after in drug design to improve selectivity and physicochemical properties.

  • Metabolic Stability: The sulfone group is highly resistant to metabolic degradation, potentially enhancing the pharmacokinetic profile of derivative compounds.

  • Commercial Availability: Its availability as a stable hydrochloride salt simplifies handling and storage.

Before use in most reactions, the free amine must be liberated from its hydrochloride salt. This is typically achieved in situ through the addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

Synthetic Pathways and Detailed Protocols

We will now explore two robust and high-yield synthetic pathways originating from our core building block.

Pathway A: Multicomponent Synthesis of Thiopyran-Substituted Dihydropyrimidines

The Biginelli reaction, a classic multicomponent reaction, provides

The Sulfone Scaffold: 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Hydrochloride as a Next-Generation Piperidine Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of approved pharmaceuticals.[1] Its favorable physicochemical properties and synthetic tractability have made it a default scaffold for introducing a basic nitrogen center. However, liabilities associated with the piperidine motif, such as metabolic instability (e.g., N-dealkylation, ring oxidation) and potential off-target effects, often necessitate bioisosteric replacement during lead optimization.[1][2] This guide introduces 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride as a robust and versatile bioisostere for the 4-aminopiperidine scaffold. We provide a comprehensive analysis of its physicochemical properties, detailed protocols for its incorporation into drug candidates, and a suite of in vitro assays to validate its performance and characterize its impact on a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The Rationale for Piperidine Bioisosteres

Bioisosterism, the strategy of replacing a molecular fragment with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties, is a foundational tactic in modern drug design.[3] While the piperidine ring is often employed to engage in key hydrogen bonding interactions or to ensure aqueous solubility, it is not without its challenges:

  • Metabolic Vulnerability: The piperidine ring, particularly the carbons alpha to the nitrogen, can be susceptible to oxidation by cytochrome P450 enzymes.[1]

  • Basicity (pKa): The high basicity of the piperidine nitrogen (pKa typically >9.0) ensures it is protonated at physiological pH. While often desirable, this high pKa can sometimes lead to undesirable interactions with acidic targets (e.g., hERG channel) or impact cell permeability.

  • Lipophilicity: Unsubstituted piperidine can increase the lipophilicity of a molecule, potentially leading to poor solubility or increased off-target binding.

The ideal bioisostere should mimic the key three-dimensional pharmacophoric presentation of the piperidine ring while offering advantages in ADME properties.

Introducing the 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Scaffold

This compound emerges as a compelling alternative to traditional 4-aminopiperidine. The central innovation is the replacement of the secondary amine (-NH-) in the piperidine ring with a sulfone (-SO₂-) group. This substitution maintains the six-membered saturated ring structure, preserving the spatial orientation of the crucial 4-amino group, while fundamentally altering the electronic and metabolic properties of the core.

G cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement cluster_2 Potential Improvements Piperidine 4-Aminopiperidine Sulfone 4-Aminotetrahydro-2H-thiopyran1,1-dioxide Piperidine->Sulfone Bioisosteric Swap (-NH-  →  -SO₂-) A Metabolic Stability Sulfone->A B Aqueous Solubility Sulfone->B C Reduced hERG Liability Sulfone->C D Novel IP Space Sulfone->D

Caption: Bioisosteric replacement workflow.

Comparative Physicochemical Properties

The primary motivation for employing this bioisostere is the modulation of key physicochemical parameters. The sulfone group is a strong hydrogen bond acceptor but is metabolically robust and non-basic. This leads to significant changes when compared to a parent piperidine.

Property4-Aminopiperidine (Representative)4-Aminotetrahydro-2H-thiopyran 1,1-dioxideRationale for Change
Molecular Weight ~100.16 g/mol 149.21 g/mol (Free Base)[4]Addition of SO₂ group increases mass.
Calculated LogP (cLogP) ~0.40-0.8[5]The highly polar sulfone group significantly decreases lipophilicity.
Topological Polar Surface Area (TPSA) ~38.1 Ų68.5 Ų[5]The two oxygen atoms of the sulfone group are major contributors to TPSA.
pKa (of 4-amino group) ~10.5~9.5 (Estimated)The electron-withdrawing effect of the sulfone slightly reduces the basicity of the distal amino group.
Aqueous Solubility HighExcellent (as HCl salt)The increased polarity and hydrogen bonding capacity of the sulfone group enhances solubility.
Metabolic Stability Susceptible to N-dealkylation & ring oxidationHighThe sulfone group is generally inert to oxidative metabolism.

Note: Values are representative and can vary based on the specific parent molecule and calculation/measurement methods.

Synthetic Incorporation: Protocols & Considerations

The primary amine of this compound serves as a versatile synthetic handle, most commonly for amide bond formation.

Protocol 1: Standard Amide Coupling via HATU

This protocol describes a general procedure for coupling a carboxylic acid to this compound using the common coupling reagent HATU.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.05 equiv)[6][7]

  • HATU (1,1,3,3-Tetramethyluronium hexafluorophosphate) (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Water, Ethyl Acetate, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add this compound (1.05 equiv) to the solution.

  • Add DIPEA (3.0 equiv) to the mixture. The additional equivalent of base is required to neutralize the hydrochloride salt. Stir for 5 minutes.

  • Add HATU (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

  • HATU: Chosen for its high efficiency and low rate of epimerization for chiral carboxylic acids.

  • DIPEA: A non-nucleophilic base used to neutralize the HCl salt and facilitate the coupling reaction. Three equivalents are used to ensure the free amine is available and to drive the reaction.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.

G start Dissolve Acid, Amine HCl, and DIPEA in DMF preactivate Add HATU Stir at RT start->preactivate monitor Monitor by TLC / LC-MS preactivate->monitor monitor->preactivate Incomplete workup Aqueous Workup (Water, EtOAc, Brine) monitor->workup Complete purify Purify via Column Chromatography workup->purify end Isolated Product purify->end

Caption: Amide coupling experimental workflow.

In Vitro Assay Protocols for Bioisostere Validation

The true value of a bioisosteric replacement must be validated experimentally. The following protocols provide a framework for comparing a parent piperidine-containing compound ("Parent-Pip") with its 4-aminotetrahydro-2H-thiopyran 1,1-dioxide analogue ("Analogue-SO₂").

Protocol 2: Thermodynamic Aqueous Solubility Assay (Shake-Flask Method)

This "gold standard" method measures the solubility of a compound at equilibrium.[8]

Procedure:

  • Add an excess amount of solid compound (Parent-Pip or Analogue-SO₂) to a vial containing a phosphate-buffered saline (PBS, pH 7.4).

  • Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Filter the solution to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve.

Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay provides an initial assessment of the compound's susceptibility to Phase I metabolism.

Procedure:

  • Prepare a stock solution of the test compound (Parent-Pip or Analogue-SO₂) in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, pre-warm a solution of human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Initiate the metabolic reaction by adding the test compound (final concentration, e.g., 1 µM) and an NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 4: hERG Inhibition Assay (Automated Patch-Clamp)

Cardiotoxicity mediated by the inhibition of the hERG potassium channel is a major safety concern. The lower basicity of the sulfone analogue may reduce this liability.

Procedure:

  • Use a cell line stably expressing the hERG channel (e.g., HEK 293 cells).

  • Employ an automated patch-clamp system to record hERG currents.

  • After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound (Parent-Pip or Analogue-SO₂).

  • Measure the inhibition of the hERG tail current at each concentration.

  • Plot the concentration-response curve and determine the IC₅₀ value.

Protocol 5: P-glycoprotein (P-gp) Substrate Assessment (Caco-2 Bidirectional Transport Assay)

This assay determines if a compound is a substrate of the P-gp efflux transporter, which can limit brain penetration and oral bioavailability.

Procedure:

  • Culture Caco-2 cells on permeable filter supports for ~21 days until they form a differentiated, polarized monolayer.

  • For the A-to-B (apical to basolateral) transport study, add the test compound (Parent-Pip or Analogue-SO₂) to the apical chamber.

  • For the B-to-A (basolateral to apical) transport study, add the test compound to the basolateral chamber.

  • At specified time points, sample the receiver chamber and quantify the compound concentration via LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio significantly greater than 2 suggests the compound is a P-gp substrate.

Expected Outcomes & Data Interpretation

By replacing a 4-aminopiperidine with the 4-aminotetrahydro-2H-thiopyran 1,1-dioxide moiety, a researcher can anticipate several key improvements in the drug-like properties of their compound.

G cluster_props Predicted Property Changes Start Piperidine Parent Compound Replacement Bioisosteric Replacement with Sulfone Analogue Start->Replacement Sol ↑ Aqueous Solubility Replacement->Sol MetStab ↑ Metabolic Stability Replacement->MetStab hERG ↓ hERG Inhibition Replacement->hERG Pgp ↓ P-gp Efflux Replacement->Pgp cLogP ↓ Lipophilicity (cLogP) Replacement->cLogP End Optimized Lead Candidate Sol->End MetStab->End hERG->End Pgp->End cLogP->End

Caption: Logic diagram of expected property improvements.

The sulfone analogue is expected to exhibit:

  • Higher aqueous solubility due to the increased polarity of the sulfone group.

  • Greatly enhanced metabolic stability , as the C-S bonds in the sulfone are resistant to CYP-mediated oxidation compared to the C-N and C-H bonds in piperidine.

  • Potentially reduced hERG liability. High basicity is a known risk factor for hERG channel binding; the slightly attenuated basicity of the 4-amino group and the altered electrostatic profile of the sulfone ring may mitigate this interaction.

  • Possibly lower P-gp efflux. While substrate recognition is complex, the significant increase in polarity and reduction in lipophilicity often correlate with reduced P-gp mediated efflux.

Conclusion

This compound is more than a simple building block; it is a strategic tool for medicinal chemists aiming to overcome common ADME and safety hurdles associated with the ubiquitous piperidine scaffold. Its unique combination of structural mimicry and altered physicochemical properties—namely increased polarity, metabolic robustness, and modulated basicity—provides a powerful avenue for lead optimization. The protocols and rationale presented here offer a comprehensive guide for researchers to confidently incorporate and validate this next-generation bioisostere, accelerating the development of safer and more effective therapeutics.

References

Introduction: The Thiopyran Sulfone Scaffold - A Privileged Motif in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Incorporation of the Thiopyran Sulfone Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" — molecular frameworks that can bind to multiple, diverse biological targets — is a cornerstone of efficient drug discovery. The thiopyran sulfone ring system has emerged as one such scaffold, prized for its unique combination of physicochemical properties and synthetic accessibility.[1][2] As a six-membered sulfur-containing heterocycle, the thiopyran core can be readily oxidized to the corresponding sulfone, creating a motif with significant therapeutic potential.[3][4]

The sulfone group is a powerful modulator of molecular properties. It is a strong hydrogen bond acceptor and possesses a significant dipole moment, allowing it to engage in critical interactions with biological targets.[2] Its potent electron-withdrawing nature can influence the electronics of adjacent functionalities, tuning the reactivity and binding affinity of the entire molecule. Furthermore, the non-planar, puckered conformation of the tetrahydrothiopyran sulfone ring provides a three-dimensional architecture that can be exploited to achieve precise spatial orientation of substituents, enhancing target specificity and potency.

This guide serves as a comprehensive resource for researchers and drug development professionals. It details the synthetic pathways to access this scaffold, explores its strategic use as a bioisosteric replacement to overcome common drug development hurdles, and provides detailed protocols for its synthesis and biological evaluation in key therapeutic areas.

Section 1: Synthetic Strategies for Thiopyran Sulfone Scaffolds

The most robust and widely adopted route to the thiopyran ring is the hetero-Diels-Alder [4+2] cycloaddition reaction.[3] This method is favored for its efficiency, high stereoselectivity, and the ability to construct the core heterocyclic ring in a single, often high-yielding, step. The resulting thiopyran can then be chemoselectively oxidized to the desired thiopyran sulfone.[2][3]

General Synthetic Workflow

The typical two-step sequence provides a versatile entry into a wide array of substituted thiopyran sulfones, starting from readily available dienes and thiodienophiles.

G cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Oxidation A Diene C Thiopyran Derivative A->C [4+2] Hetero-Diels-Alder B Thiodienophile (e.g., Thioketone) B->C D Thiopyran Sulfone (Final Scaffold) C->D Oxidation (e.g., m-CPBA, H₂O₂)

Caption: General workflow for the synthesis of thiopyran sulfones.

Protocol 1.1: General Procedure for Hetero-Diels-Alder Reaction to Form Dihydrothiopyrans

This protocol describes a typical [4+2] cycloaddition between a thioketone (acting as the thiodienophile) and a diene to yield a dihydrothiopyran derivative.

Rationale: The choice of solvent and temperature is critical. Non-polar solvents like toluene or xylene are often used to facilitate the reaction, while temperature is adjusted based on the reactivity of the specific substrates.[5] The reaction is monitored by Thin Layer Chromatography (TLC) to determine completion.

Materials:

  • Diene (e.g., 1,3-butadiene, cyclopentadiene)

  • Thiodienophile (e.g., thiobenzophenone)

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates (silica gel)

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiodienophile (1.0 eq).

  • Dissolve the thiodienophile in anhydrous toluene (approx. 0.1 M concentration).

  • Add the diene (1.5-2.0 eq). For gaseous dienes like butadiene, this may involve bubbling the gas through the solution or using a pressure vessel.

  • Heat the reaction mixture to the desired temperature (typically 60-110 °C) and monitor its progress using TLC.

  • Upon completion (disappearance of the limiting reagent), cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure thiopyran derivative.

  • Validation: Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[6]

Protocol 1.2: Oxidation of Thiopyrans to Thiopyran Sulfones

This protocol details the oxidation of the sulfide in the thiopyran ring to a sulfone.

Rationale: Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent for this transformation. It is generally chemoselective for the sulfur atom, leaving other sensitive functional groups intact under controlled conditions. The stoichiometry of m-CPBA is crucial: approximately two equivalents are required for the complete oxidation from sulfide to sulfone. Using only one equivalent may lead to the formation of the intermediate sulfoxide.

Materials:

  • Thiopyran derivative (from Protocol 1.1)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Dissolve the thiopyran derivative (1.0 eq) in DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 eq) portion-wise over 10-15 minutes, ensuring the temperature remains low.

  • Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated Na₂S₂O₃ solution to neutralize excess peroxide, followed by saturated NaHCO₃ solution to remove m-chlorobenzoic acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude solid/oil by recrystallization or silica gel column chromatography to obtain the pure thiopyran sulfone.

  • Validation: Confirm the structure and the presence of the sulfone group using ¹H NMR, ¹³C NMR, IR spectroscopy (characteristic S=O stretches around 1300 and 1130 cm⁻¹), and Mass Spectrometry.

Section 2: The Thiopyran Sulfone as a Bioisosteric Replacement

A key strategy in modern medicinal chemistry is bioisosteric replacement, where a functional group in a lead compound is replaced with another group to improve potency, selectivity, or pharmacokinetic properties while maintaining the primary biological activity.[7] The sulfone moiety is an excellent non-classical bioisostere for several common functional groups, particularly sulfonamides and amides.[8][9]

Rationale for Replacement:

  • Metabolic Stability: Sulfonamides can be susceptible to metabolic cleavage. Replacing them with a more stable sulfone can prevent the formation of undesirable or long-lived metabolites.[8]

  • Physicochemical Properties: The sulfone group alters polarity and hydrogen bonding capacity compared to an amide or sulfonamide, which can be used to fine-tune solubility and cell permeability.

  • Improved Interactions: The tetrahedral geometry and strong hydrogen bond accepting capacity of the sulfone oxygens can form different and potentially more favorable interactions with a target protein compared to the group it replaces.[10]

G A Lead Compound with Development Liability (e.g., poor metabolism) B Identify Labile Group (e.g., Sulfonamide) A->B C Consider Bioisosteric Replacement Strategy B->C D Is Sulfone a Suitable Replacement? (Shape, Electronics) C->D E Synthesize and Test Sulfone Analog D->E Yes G Re-evaluate or Try Other Bioisosteres D->G No F Improved PK/PD Profile Achieved E->F F->G No

Caption: Decision workflow for using a sulfone as a bioisostere.

Case Study: Addressing Metabolic Liabilities in Caᵥ2.2 Channel Inhibitors

In the development of aminopiperidine sulfonamides as Caᵥ2.2 inhibitors for chronic pain, a persistent sulfonamide metabolite was identified as a significant liability. A bioisostere strategy was employed to address this.[8]

FeatureOriginal Compound (Sulfonamide)Bioisosteric Analog (gem-Dimethyl Sulfone)Outcome
Structure Contains a C-N-S(O)₂ linkageContains a C-C(CH₃)₂-S(O)₂ linkageReplacement of N-H with a dimethylated carbon
Caᵥ2.2 IC₅₀ 0.51 µM0.51 µMPotency Retained: The sulfone is an excellent structural mimic.
Metabolism Formation of a persistent, active sulfonamide metabolite in vivo.Metabolite Liability Eliminated: Did not form the problematic metabolite.Primary Objective Achieved.
Reference Scott, J. D., et al. (2013). ACS Medicinal Chemistry Letters.[8]Scott, J. D., et al. (2013). ACS Medicinal Chemistry Letters.[8]Successful bioisosteric replacement.

Section 3: Applications in Drug Discovery & Development

The thiopyran sulfone scaffold has been successfully incorporated into drug candidates across multiple therapeutic areas.

A. Oncology

Thiopyran sulfones have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and the induction of apoptosis.[11]

Representative Anticancer Thiopyran Sulfone Derivatives [11][12]

Compound IDTarget/Cell LineIC₅₀ / ActivityKey Structural FeaturesReference
S-16 H1975 (NSCLC)3.14 µMBis-oxidized thiopyran targeting EGFRZhang, Y., et al. (2023). New Journal of Chemistry.[11]
Compound 6 Human Tumor Cell LinesMGM logGI₅₀: -4.17 to -4.98Fused thiopyrano[2,3-d][3][13]thiazol-2-oneSłoczyńska, K., et al. (2006). Bioorganic & Medicinal Chemistry.[12]
Compound 5p MCF7 (Breast Cancer)Not specified (active)Thiopyrano[2,3-d]thiazole with pyrazole moietyGhorab, M. M., et al. (2014). Acta Poloniae Pharmaceutica.[14]
Protocol 3.1: General Protocol for In Vitro Anticancer Evaluation (MTT Assay)

This protocol provides a standard method to assess the cytotoxicity of newly synthesized thiopyran sulfone derivatives against a chosen cancer cell line.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be ≤0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with no cells (blank).

  • Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

B. Anti-Inflammatory Agents

Cyclic sulfones have shown promise as anti-inflammatory agents by inhibiting the production of key inflammatory mediators.[2][15]

Mechanism of Action: Compounds incorporating the sulfone moiety have been shown to dose-dependently inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12) in activated macrophages.[15] This is often achieved by reducing the expression of inducible nitric oxide synthase (iNOS).[15]

C. Neurodegenerative Diseases

The structural rigidity and hydrogen bonding capacity of the thiopyran sulfone scaffold make it suitable for targeting proteins implicated in neurodegeneration.[16]

Key Example: γ-Secretase Inhibition for Alzheimer's Disease: A notable example is the tricyclic bispyran sulfone SCH 900229 , which was advanced as a clinical candidate for the treatment of Alzheimer's disease.[17][18] This compound is a potent and selective inhibitor of γ-secretase, an enzyme involved in the production of amyloid-β peptides that form plaques in the brains of Alzheimer's patients.[17] The structure-activity relationship (SAR) studies of this class highlighted the critical role of the sulfone groups in achieving high potency.[17][18]

Conclusion and Future Perspectives

The thiopyran sulfone scaffold represents a highly versatile and valuable platform in drug discovery. Its straightforward and efficient synthesis, combined with its favorable physicochemical properties, allows for extensive structural diversification. Its proven success as a bioisosteric replacement to solve critical metabolic issues further enhances its utility.

Future research in this area will likely focus on:

  • Novel Synthetic Methods: Developing new asymmetric syntheses to access enantiomerically pure thiopyran sulfones, allowing for more precise probing of chiral biological targets.

  • Scaffold Decoration: Exploring novel substitution patterns to expand the chemical space and identify compounds for new biological targets.

  • New Therapeutic Areas: Applying the scaffold to other disease areas where its properties could be advantageous, such as in antiviral or antiparasitic drug discovery.[1][19]

By leveraging the principles and protocols outlined in this guide, researchers can effectively incorporate the thiopyran sulfone scaffold into their drug discovery programs, accelerating the development of novel and effective therapeutics.

References

Application Notes and Protocols for the Stereoselective Synthesis of 4-Aminotetrahydro-2H-thiopyran 1,1-Dioxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Privileged Scaffold

The 4-aminotetrahydro-2H-thiopyran 1,1-dioxide scaffold is a cornerstone in modern medicinal chemistry. Its rigid, saturated heterocyclic structure, combined with the hydrogen bond donor and acceptor capabilities of the sulfone and amine groups, makes it a privileged scaffold in the design of therapeutic agents.[1][2] The stereochemistry of the amine group at the C4 position is often critical for biological activity, making the development of robust stereoselective synthetic methods a key focus for researchers in drug discovery and development. These derivatives have shown promise in a variety of therapeutic areas, including as building blocks for novel pharmaceuticals.[1][2] This document provides a detailed guide to the primary strategies for the stereoselective synthesis of these valuable compounds, complete with mechanistic insights and detailed experimental protocols.

Strategic Approaches to Stereocontrol

The primary challenge in the synthesis of chiral 4-aminotetrahydro-2H-thiopyran 1,1-dioxide derivatives lies in the stereoselective introduction of the amino group. The most common and logical precursor is the corresponding ketone, tetrahydro-4H-thiopyran-4-one 1,1-dioxide. The stereochemical outcome of the amination of this prochiral ketone can be controlled through several distinct strategies.

Here, we will delve into three of the most effective and widely applicable methods:

  • Organocatalytic Asymmetric Reductive Amination: This approach utilizes small organic molecules as chiral catalysts to control the enantioselectivity of the reductive amination process.

  • Biocatalytic Asymmetric Synthesis via Transamination: This method employs enzymes, specifically transaminases, to achieve high enantioselectivity in the conversion of the ketone to the amine.

  • Diastereoselective Synthesis from Chiral Precursors: This strategy involves the use of chiral starting materials or auxiliaries to direct the stereochemical outcome of the amination step.

The choice of strategy often depends on factors such as the desired enantiomer, scalability, and the availability of specific catalysts or enzymes.

Method 1: Organocatalytic Asymmetric Reductive Amination

Organocatalytic asymmetric reductive amination has emerged as a powerful tool for the synthesis of chiral amines.[3][4] Chiral phosphoric acids (CPAs) are particularly effective catalysts for this transformation, activating the in-situ formed imine towards reduction by a hydride source, such as a Hantzsch ester.

Mechanistic Rationale

The catalytic cycle, as illustrated below, begins with the condensation of the ketone (tetrahydro-4H-thiopyran-4-one 1,1-dioxide) with an amine source (e.g., p-anisidine) to form an imine. The chiral phosphoric acid then protonates the imine, forming a chiral ion pair. This activation enhances the electrophilicity of the imine carbon and provides a chiral environment. The hydride donor (Hantzsch ester) then delivers a hydride to one face of the imine, directed by the chiral catalyst, leading to the formation of the enantioenriched amine.

G cluster_0 Catalytic Cycle Ketone Tetrahydro-4H-thiopyran-4-one 1,1-dioxide Imine Imine Intermediate Ketone->Imine + Amine - H2O Amine Amine Source (e.g., p-anisidine) Amine->Imine Chiral_Ion_Pair Chiral Imine-CPA Ion Pair Imine->Chiral_Ion_Pair + CPA-H CPA_H Chiral Phosphoric Acid (CPA-H) CPA_H->Chiral_Ion_Pair Product Enantioenriched 4-Aminotetrahydro-2H-thiopyran 1,1-Dioxide Derivative Chiral_Ion_Pair->Product + Hantzsch Ester Hantzsch_Ester Hantzsch Ester (Hydride Source) Hantzsch_Ester->Product CPA_Regen Regenerated CPA-H Product->CPA_Regen Hantzsch_Ox Oxidized Hantzsch Ester Product->Hantzsch_Ox CPA_Regen->Imine

Figure 1. Catalytic cycle for CPA-catalyzed asymmetric reductive amination.

Detailed Protocol: Asymmetric Reductive Amination of Tetrahydro-4H-thiopyran-4-one 1,1-dioxide

This protocol is adapted from established procedures for the asymmetric reductive amination of cyclic ketones.[4]

Materials:

  • Tetrahydro-4H-thiopyran-4-one 1,1-dioxide

  • p-Anisidine

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) or other suitable chiral phosphoric acid catalyst

  • Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate)

  • Toluene, anhydrous

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add tetrahydro-4H-thiopyran-4-one 1,1-dioxide (1.0 mmol), p-anisidine (1.2 mmol), and the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.05 mmol, 5 mol%).

  • Add anhydrous toluene (5.0 mL) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the Hantzsch ester (1.5 mmol) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: e.g., hexanes/ethyl acetate gradient) to afford the N-(p-methoxyphenyl)-4-aminotetrahydro-2H-thiopyran 1,1-dioxide.

  • The p-methoxyphenyl (PMP) protecting group can be removed under oxidative conditions (e.g., with ceric ammonium nitrate) to yield the free amine.

Method 2: Biocatalytic Asymmetric Synthesis via Transamination

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines.[5] Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone substrate.[1][2][5]

Mechanistic Rationale

The reaction mechanism involves the pyridoxal-5'-phosphate (PLP) cofactor, which is covalently bound to a lysine residue in the enzyme's active site. The incoming ketone substrate displaces the lysine to form an external aldimine with PLP. A series of enzyme-catalyzed proton transfers and tautomerizations follow, leading to the formation of a ketimine intermediate. Hydrolysis of this intermediate releases the chiral amine product and the pyridoxamine-5'-phosphate (PMP) form of the cofactor. The catalytic cycle is completed by the reaction of PMP with an amino donor (e.g., isopropylamine), which regenerates the PLP-bound enzyme and produces a ketone byproduct (e.g., acetone).

G cluster_1 Biocatalytic Cycle Ketone Tetrahydro-4H-thiopyran-4-one 1,1-dioxide External_Aldimine External Aldimine Intermediate Ketone->External_Aldimine + TA-PLP TA_PLP Transaminase (TA) with PLP TA_PLP->External_Aldimine Ketimine Ketimine Intermediate External_Aldimine->Ketimine Tautomerization Chiral_Amine Chiral 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Ketimine->Chiral_Amine + H2O TA_PMP TA with PMP Ketimine->TA_PMP TA_PMP->TA_PLP + Amino Donor - Ketone Byproduct Amino_Donor Amino Donor (e.g., Isopropylamine) Amino_Donor->TA_PLP Ketone_Byproduct Ketone Byproduct (e.g., Acetone)

Figure 2. Simplified mechanism of transaminase-catalyzed amination.

Detailed Protocol: Enzymatic Asymmetric Synthesis of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

This protocol is a general guideline for a biocatalytic transamination reaction and may require optimization for specific transaminase enzymes.

Materials:

  • Tetrahydro-4H-thiopyran-4-one 1,1-dioxide

  • A suitable (R)- or (S)-selective transaminase

  • Isopropylamine (or other suitable amino donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5-8.5)

  • Organic co-solvent (e.g., DMSO), if required for substrate solubility

  • Standard laboratory equipment for biocatalytic reactions (e.g., incubator shaker)

Procedure:

  • In a reaction vessel, prepare a solution of the buffer and add PLP to a final concentration of approximately 1 mM.

  • Add the transaminase enzyme to the buffered solution.

  • In a separate vial, dissolve the tetrahydro-4H-thiopyran-4-one 1,1-dioxide in a minimal amount of a water-miscible organic co-solvent like DMSO if necessary, and then add it to the reaction mixture (final substrate concentration typically 10-50 mM).

  • Add the amino donor, isopropylamine, in excess (e.g., 0.5-1.0 M).

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.

  • Monitor the reaction progress by analyzing the formation of the amine product and the consumption of the ketone substrate using a suitable analytical method (e.g., chiral HPLC or GC).

  • Once the reaction has reached the desired conversion, stop the reaction by adding a quenching solution (e.g., adjusting the pH or adding an organic solvent to precipitate the enzyme).

  • Centrifuge the mixture to remove the precipitated enzyme.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the enantioenriched amine product by an appropriate method, such as column chromatography or crystallization of a salt.

Method 3: Diastereoselective Synthesis via Chiral Auxiliaries

The use of chiral auxiliaries is a classical and reliable strategy for stereoselective synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.

Conceptual Workflow

A common strategy involves the formation of a chiral imine or enamine from the starting ketone and a chiral amine. The chiral auxiliary then shields one face of the molecule, directing the attack of a nucleophile or a reducing agent to the opposite face. After the stereocenter is set, the chiral auxiliary is cleaved and can often be recovered.

G cluster_2 Chiral Auxiliary Workflow Ketone Tetrahydro-4H-thiopyran-4-one 1,1-dioxide Chiral_Imine Chiral Imine Intermediate Ketone->Chiral_Imine + Chiral Auxiliary - H2O Chiral_Aux Chiral Amine Auxiliary Chiral_Aux->Chiral_Imine Diastereomer Diastereomerically Enriched Amine Chiral_Imine->Diastereomer Reduction Reduction Diastereoselective Reduction Product Enantioenriched Amine Diastereomer->Product Cleavage Recovered_Aux Recovered Chiral Auxiliary Diastereomer->Recovered_Aux Cleavage Cleavage Auxiliary Cleavage

Figure 3. General workflow for chiral auxiliary-mediated synthesis.

Illustrative Protocol: Diastereoselective Reduction of a Chiral Imine

This protocol provides a conceptual framework. The choice of chiral auxiliary and reaction conditions will significantly impact the diastereoselectivity.

Materials:

  • Tetrahydro-4H-thiopyran-4-one 1,1-dioxide

  • (R)- or (S)-α-methylbenzylamine (or another suitable chiral amine)

  • Titanium(IV) isopropoxide (or another suitable Lewis acid)

  • Sodium borohydride (or another suitable reducing agent)

  • Methanol or ethanol

  • Hydrochloric acid

  • Standard laboratory glassware

Procedure:

  • To a solution of tetrahydro-4H-thiopyran-4-one 1,1-dioxide (1.0 mmol) in a suitable solvent (e.g., toluene), add the chiral amine (e.g., (R)-α-methylbenzylamine, 1.1 mmol) and a Lewis acid (e.g., Ti(OiPr)4, 1.2 mmol).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water and drive the formation of the chiral imine.

  • After cooling the reaction mixture, dissolve it in a protic solvent like methanol.

  • Cool the solution to a low temperature (e.g., -78 °C) and add the reducing agent (e.g., sodium borohydride) portion-wise.

  • Stir the reaction at low temperature and allow it to slowly warm to room temperature.

  • Quench the reaction by the addition of water and extract the product with an organic solvent.

  • The diastereomerically enriched N-alkylated amine can be purified by column chromatography.

  • The chiral auxiliary can be removed by hydrogenolysis (e.g., using H2 and Pd/C) to yield the desired enantioenriched primary amine.

Data Presentation: Comparison of Synthetic Strategies

Strategy Typical Catalyst/Reagent Typical Yield Typical Stereoselectivity (ee/dr) Advantages Disadvantages
Organocatalytic Reductive Amination Chiral Phosphoric Acids (e.g., TRIP)70-95%85-99% eeMetal-free, operational simplicity, broad substrate scope.Catalyst loading can be high, may require optimization for each substrate.
Biocatalytic Transamination Transaminase Enzymes50-99%>99% eeHigh enantioselectivity, mild reaction conditions, environmentally friendly.Limited substrate scope for wild-type enzymes, potential for product inhibition.
Chiral Auxiliary-Mediated Synthesis Chiral Amines (e.g., α-methylbenzylamine)60-85%>95:5 drReliable and predictable stereocontrol, well-established methods.Stoichiometric use of chiral auxiliary, additional protection/deprotection steps required.

Conclusion and Future Outlook

The stereoselective synthesis of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide derivatives is a critical endeavor in the field of medicinal chemistry. This guide has detailed three powerful and distinct strategies to achieve this goal: organocatalytic asymmetric reductive amination, biocatalytic transamination, and the use of chiral auxiliaries. Each method presents a unique set of advantages and challenges, and the optimal choice will depend on the specific requirements of the synthesis.

The continued development of novel chiral catalysts and the engineering of more robust and versatile transaminases will undoubtedly expand the synthetic toolbox for accessing these important chiral building blocks. As our understanding of asymmetric synthesis deepens, we can expect even more efficient, selective, and sustainable methods to emerge, further accelerating the discovery of new and improved therapeutics based on the 4-aminotetrahydro-2H-thiopyran 1,1-dioxide scaffold.

References

Application Note: Strategic Deployment of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride in Parallel Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Saturated Heterocycles and the Sulfone Moiety

In the landscape of modern drug discovery, the architectural complexity and physicochemical properties of screening compounds are paramount for identifying novel, high-quality lead candidates. Saturated heterocycles have garnered significant attention as they offer a three-dimensional framework that can improve aqueous solubility, metabolic stability, and introduce chiral centers for enhanced target binding, moving away from the "flatland" of aromatic systems.[1][2] Within this class of valuable scaffolds, 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride stands out as a particularly strategic building block for library synthesis.

The core of this reagent features a saturated thiopyran ring, which provides a defined conformational geometry. The oxidized sulfur atom, a sulfone, is a key pharmacophoric element. As a strong hydrogen bond acceptor with high polarity, the sulfone group can engage in critical interactions with biological targets and has been shown to be effective in improving drug metabolism and biotransformation profiles.[1] The presence of the sulfone moiety is a recurring theme in a multitude of FDA-approved drugs, underscoring its importance in medicinal chemistry.[3] The primary amine handle on this scaffold provides a versatile point for diversification, allowing for the rapid generation of libraries of amides, sulfonamides, and secondary amines through robust, well-established chemical transformations.

This application note provides a comprehensive guide for the effective utilization of this compound in solution-phase parallel synthesis campaigns. We will detail optimized protocols for key chemical transformations, discuss the rationale behind experimental choices, and provide a framework for library design and purification.

Physicochemical Properties and Handling

4-aminotetrahydro-2H-thiopyran 1,1-dioxide is supplied as a hydrochloride salt, a white to off-white crystalline solid.[4] This salt form enhances stability and shelf-life.

PropertyValueSource
Molecular FormulaC₅H₁₁NO₂S · HCl[5]
Molecular Weight185.67 g/mol [5]
AppearanceWhite to almost white powder/crystal[4]
SolubilityExcellent in water[4]

Key Consideration for Parallel Synthesis: The hydrochloride salt form necessitates the use of a non-nucleophilic base to liberate the free amine in situ for most coupling reactions. The choice of base and solvent system is critical to ensure solubility of both the starting material and reagents. Due to its polarity, solubility in common aprotic solvents like dichloromethane (DCM) may be limited. More polar solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often preferred.

Core Reactions and Parallel Synthesis Protocols

The primary amine of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide is a versatile functional group for library elaboration. The following protocols have been optimized for a 96-well plate format, enabling high-throughput synthesis.

Amide Library Synthesis via Amide Bond Coupling

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[6] For parallel synthesis, the choice of coupling reagent is crucial for achieving high conversion and minimizing side products, which simplifies downstream purification. Urionium-based reagents like HATU are highly effective, particularly for challenging couplings.[7][]

Workflow Diagram: Parallel Amide Synthesis

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Stock Solution of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide HCl in DMF/DIPEA D Dispense Amine Solution to each well A->D B Array of Carboxylic Acids (R-COOH) in 96-well plate B->D C Stock Solution of HATU in DMF E Dispense HATU Solution to each well C->E D->E F Incubate at RT (e.g., 16 hours) E->F G Quench Reaction (e.g., with water) F->G H Liquid-Liquid Extraction or Solid-Phase Extraction G->H I Evaporate Solvent H->I J Final Library Plate I->J

Caption: Workflow for parallel amide library synthesis.

Detailed Protocol (96-well plate format):

  • Preparation of Amine Stock Solution: Prepare a 0.2 M solution of this compound in anhydrous DMF. Add 3.0 equivalents of diisopropylethylamine (DIPEA) to this solution. This will serve as the stock solution for dispensing.

  • Carboxylic Acid Plate: In each well of a 96-well reaction block, add 50 µmol (1.0 equiv.) of a unique carboxylic acid. If the acids are solids, they can be pre-weighed or dispensed from stock solutions.

  • Dispensing Reagents:

    • To each well containing the carboxylic acid, add 250 µL of the amine stock solution (50 µmol, 1.0 equiv. of amine and 150 µmol, 3.0 equiv. of DIPEA).

    • Prepare a 0.22 M stock solution of HATU (1.1 equiv.) in anhydrous DMF. Add 250 µL of this solution to each well.

  • Reaction: Seal the 96-well plate and agitate at room temperature for 16 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 500 µL of water to each well.

    • Perform liquid-liquid extraction with ethyl acetate (3 x 500 µL). Combine the organic layers in a new 96-well plate.

    • Alternatively, for more polar products, solid-phase extraction (SPE) can be employed.

    • Concentrate the solvent to dryness in vacuo.

  • Analysis: Reconstitute the library in a suitable solvent (e.g., DMSO) for analysis by LC-MS to confirm product formation and purity.

Table of Exemplar Reagents for Amide Library Synthesis:

Reagent TypeExamplesRationale for Selection
Carboxylic AcidsBenzoic acid, 2-thiophenecarboxylic acid, Cyclohexanecarboxylic acid, 4-Chlorophenylacetic acidDiverse aromatic, heteroaromatic, aliphatic, and functionalized building blocks to explore a range of chemical space.
Coupling ReagentHATUHigh efficiency, suitable for a broad range of substrates, and byproducts are generally water-soluble, simplifying purification.[7]
BaseDIPEANon-nucleophilic tertiary amine that effectively neutralizes the HCl salt and the acid formed during the reaction without competing in the coupling.
SolventDMFGood solvating power for the starting materials and reagents.
Secondary Amine Library via Reductive Amination

Reductive amination is a robust method for forming C-N bonds and is highly amenable to parallel synthesis.[9] The reaction proceeds via the in situ formation of an imine or enamine, which is then reduced. Using a mild reducing agent like sodium triacetoxyborohydride (STAB) allows for a one-pot procedure.[10]

Workflow Diagram: Parallel Reductive Amination

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Stock Solution of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide HCl in DCE/DIPEA D Dispense Amine Solution to each well A->D B Array of Aldehydes/Ketones (R-CHO/R-CO-R') in 96-well plate B->D C Sodium Triacetoxyborohydride (STAB) E Add STAB (solid) to each well C->E D->E F Incubate at RT (e.g., 12 hours) E->F G Quench with sat. NaHCO₃ F->G H Liquid-Liquid Extraction G->H I Evaporate Solvent H->I J Final Library Plate I->J

Caption: Workflow for parallel secondary amine library synthesis.

Detailed Protocol (96-well plate format):

  • Preparation of Amine Stock Solution: Prepare a 0.2 M solution of this compound in 1,2-dichloroethane (DCE). Add 1.1 equivalents of DIPEA.

  • Aldehyde/Ketone Plate: In each well of a 96-well reaction block, add 50 µmol (1.0 equiv.) of a unique aldehyde or ketone.

  • Dispensing Reagents:

    • To each well containing the carbonyl compound, add 250 µL of the amine stock solution (50 µmol, 1.0 equiv.).

    • Add solid sodium triacetoxyborohydride (STAB) (1.5 equiv., 15.9 mg) to each well.

  • Reaction: Seal the plate and agitate at room temperature for 12 hours.

  • Work-up and Purification:

    • Quench the reaction by the careful addition of 500 µL of saturated aqueous sodium bicarbonate solution.

    • Extract with DCM (3 x 500 µL).

    • Pass the combined organic extracts through a phase separator plate to remove residual water.

    • Concentrate the solvent to dryness in vacuo.

  • Analysis: Reconstitute in DMSO for LC-MS analysis.

Table of Exemplar Reagents for Reductive Amination Library Synthesis:

Reagent TypeExamplesRationale for Selection
Aldehydes/Ketones4-Fluorobenzaldehyde, Cyclohexanone, 1-Naphthaldehyde, 2-PyridinecarboxaldehydeA mix of electron-rich and -poor aromatic aldehydes, an aliphatic ketone, and a heteroaromatic aldehyde to assess substrate scope.
Reducing AgentSodium triacetoxyborohydride (STAB)A mild and selective reducing agent that does not reduce the starting aldehyde or ketone, allowing for a one-pot reaction.[10]
BaseDIPEASufficient to neutralize the HCl salt without interfering with the reaction.
Solvent1,2-Dichloroethane (DCE)A common, non-protic solvent for reductive amination that generally provides good solubility for the reactants.
Sulfonamide Library Synthesis

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of antibacterial, anti-inflammatory, and anticancer agents.[3] The synthesis of sulfonamides is typically straightforward, involving the reaction of an amine with a sulfonyl chloride in the presence of a base.

Workflow Diagram: Parallel Sulfonamide Synthesis

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Stock Solution of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide HCl in DCM/Pyridine D Dispense Amine Solution to each well A->D B Array of Sulfonyl Chlorides (R-SO₂Cl) in 96-well plate B->D E Incubate at RT (e.g., 4 hours) D->E F Add Scavenger Resin (e.g., Tris(2-aminoethyl)amine resin) E->F G Filter and Concentrate F->G H Final Library Plate G->H

Caption: Workflow for parallel sulfonamide library synthesis.

Detailed Protocol (96-well plate format):

  • Preparation of Amine Stock Solution: Prepare a 0.2 M solution of this compound in a 1:1 mixture of DCM and pyridine.

  • Sulfonyl Chloride Plate: In each well of a 96-well reaction block, add 60 µmol (1.2 equiv.) of a unique sulfonyl chloride, preferably from a stock solution in DCM.

  • Dispensing Amine Solution: To each well containing the sulfonyl chloride, add 250 µL of the amine stock solution (50 µmol, 1.0 equiv.).

  • Reaction: Seal the plate and agitate at room temperature for 4 hours.

  • Work-up and Purification:

    • To each well, add a scavenger resin such as Tris(2-aminoethyl)amine, polystyrene-bound (approx. 3 equiv. based on the excess sulfonyl chloride) to quench unreacted sulfonyl chloride.

    • Agitate for an additional 2 hours.

    • Filter the reaction mixtures through a filter plate into a clean 96-well collection plate.

    • Wash the resin with DCM.

    • Concentrate the combined filtrates to dryness in vacuo.

  • Analysis: Reconstitute in DMSO for LC-MS analysis.

Table of Exemplar Reagents for Sulfonamide Library Synthesis:

Reagent TypeExamplesRationale for Selection
Sulfonyl ChloridesBenzenesulfonyl chloride, 4-Toluenesulfonyl chloride, 2-Naphthalenesulfonyl chloride, Dansyl chlorideProvides access to a range of electronically and sterically diverse sulfonamides. Dansyl chloride introduces a fluorescent tag for potential use in biological assays.
BasePyridineActs as both a base to neutralize the generated HCl and the starting material's HCl salt, and as a nucleophilic catalyst. It is also a suitable solvent.
PurificationScavenger ResinA highly efficient method for high-throughput purification, removing excess electrophilic sulfonyl chloride without the need for aqueous work-up or chromatography.[11]
SolventDCM/PyridineDCM provides good solubility for many sulfonyl chlorides, while pyridine serves as the base and co-solvent.

Conclusion and Outlook

This compound is a powerful and versatile building block for the construction of diverse chemical libraries in a parallel synthesis format. Its saturated heterocyclic core, combined with the medicinally important sulfone moiety, provides a robust starting point for generating compounds with desirable three-dimensional character and physicochemical properties. The protocols detailed herein for amide coupling, reductive amination, and sulfonamide formation are readily adaptable to automated liquid handlers and high-throughput purification techniques, enabling the rapid exploration of chemical space around this privileged scaffold. By strategically incorporating this building block into library design, researchers and drug development professionals can enhance the quality and diversity of their screening collections, ultimately increasing the probability of identifying novel and potent therapeutic candidates.

References

Application Notes & Protocols: Development of Kinase Inhibitors Using 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Saturated Heterocycles in Modern Kinase Inhibitor Design

The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology.[1] Historically, drug development has often centered on flat, aromatic molecules. However, the field is increasingly recognizing the profound advantages offered by incorporating three-dimensional (3D) structural motifs. Saturated heterocycles, once underutilized, are now considered "privileged scaffolds" for their ability to impart superior physicochemical properties and novel intellectual property space.[2][3][4][5]

The building block, 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride (CAS: 116529-31-8), exemplifies this modern approach.[6][7][8] Its utility stems from a unique combination of structural features:

  • Improved Physicochemical Profile: The non-aromatic, saturated ring system enhances properties like aqueous solubility and metabolic stability compared to planar analogues, which can improve a drug candidate's overall pharmacokinetic profile.[4][9]

  • Three-Dimensionality: The chair-like conformation of the thiopyran ring provides a rigid, 3D vector for substituents to probe the often complex and non-planar topology of a kinase active site, potentially leading to increased potency and selectivity.[9]

  • Key Pharmacophoric Elements:

    • The sulfone group (SO₂) is a strong hydrogen bond acceptor, capable of forming critical interactions with amino acid residues in the kinase hinge region or solvent-exposed areas.[10][11][12]

    • The primary amine (-NH₂) serves as a versatile synthetic handle, allowing for the straightforward introduction of various pharmacophoric groups necessary for kinase binding and library development.

This guide provides detailed protocols for the synthesis and evaluation of kinase inhibitors derived from this valuable scaffold, outlining a strategic workflow from chemical synthesis to biochemical and cellular characterization.

PART 1: Synthetic Chemistry Protocols

The primary amine of this compound is the key point of diversification. A robust and efficient strategy involves its incorporation into a core heterocyclic scaffold known to bind to the ATP pocket of kinases, such as a substituted pyrimidine.[13][14][15]

Protocol 1.1: Synthesis of a 2,4-Disubstituted Pyrimidine Library

Rationale: Many FDA-approved kinase inhibitors utilize a heterocyclic core that mimics the adenine of ATP by forming hydrogen bonds with the kinase "hinge" region.[][] The 2,4-disubstituted pyrimidine scaffold is a proven hinge-binder.[13][15] This protocol employs a sequential nucleophilic aromatic substitution (SNAr) strategy to build a diverse library of inhibitors. The C4 position of a dichloropyrimidine is generally more susceptible to nucleophilic attack than the C2 position, allowing for controlled, stepwise additions.

Experimental Workflow Diagram

G cluster_0 Step 1: First SNAr Reaction cluster_1 Step 2: Second SNAr Reaction (Library Generation) A 2,4-Dichloropyrimidine P1 Base (e.g., DIPEA) Solvent (e.g., 1-Pentanol) Heat A->P1 B 4-Aminotetrahydro-2H- thiopyran 1,1-dioxide HCl B->P1 C Intermediate 1 (Monosubstituted Pyrimidine) P2 Base (e.g., DIPEA) Solvent (e.g., 1-Pentanol) Heat C->P2 P1->C Regioselective Substitution at C4 D Diverse Anilines/Amines (R-NH2) D->P2 E Final Products (Disubstituted Pyrimidine Library) P2->E Substitution at C2

Caption: Synthetic workflow for the 2-step generation of a kinase inhibitor library.

Step-by-Step Methodology:

  • First SNAr Reaction (Monosubstitution):

    • To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as 1-pentanol or THF (approx. 0.2 M), add this compound (1.05 eq).

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq), to neutralize the hydrochloride salt and the HCl generated during the reaction.

    • Heat the reaction mixture to 120-140 °C and monitor its progress by TLC or LC-MS until the starting dichloropyrimidine is consumed (typically 4-16 hours).[18][19]

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (silica gel) to yield the monosubstituted intermediate.

  • Second SNAr Reaction (Library Diversification):

    • In parallel reaction vessels, dissolve the intermediate from Step 1 (1.0 eq) in 1-pentanol.

    • To each vessel, add a unique amine or aniline from a diversification library (e.g., substituted anilines, aminopyrazoles) (1.2 eq) and DIPEA (2.0 eq).[18][19][20]

    • Heat the reactions to 140 °C and monitor for completion (typically 2-6 hours).

    • Cool, concentrate, and purify each reaction product using preparative HPLC or flash chromatography to obtain the final library of pure compounds.

  • Characterization:

    • Confirm the structure of all final compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Synthetic Library Summary

Compound IDR-Group (from R-NH₂)Starting PyrimidineYield (%)
KIN-0013-ethynylaniline2,4-dichloropyrimidine45%
KIN-0024-fluoro-3-chloroaniline2,4-dichloropyrimidine51%
KIN-0035-methyl-1H-pyrazol-3-amine2,4-dichloropyrimidine38%
KIN-0044-morpholinoaniline2,4-dichloropyrimidine42%

PART 2: Biochemical Evaluation Protocols

After synthesis, the compounds must be evaluated for their ability to inhibit the catalytic activity of the target kinase. Modern high-throughput screening (HTS) relies on robust, non-radioactive biochemical assays.[21]

Protocol 2.1: High-Throughput Primary Screening via ADP-Glo™ Assay

Rationale: The ADP-Glo™ Kinase Assay is a universal, luminescence-based method suitable for screening large compound libraries against any kinase.[22] It measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. A decrease in the luminescent signal in the presence of a test compound indicates inhibition of the kinase.

Experimental Workflow Diagram

G A 1. Dispense Compounds & Controls (DMSO) into 384-well Plate B 2. Add Kinase Reaction Mix (Kinase, Substrate, ATP) Incubate A->B C 3. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) B->C D 4. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) C->D E 5. Read Luminescence D->E F Data Analysis (% Inhibition) E->F

Caption: Workflow for HTS kinase inhibitor screening using the ADP-Glo™ assay.

Step-by-Step Methodology:

  • Plate Preparation:

    • Using an acoustic dispenser, transfer test compounds to a 384-well assay plate to a final concentration of 10 µM.

    • Include negative controls (DMSO vehicle) and positive controls (a known inhibitor for the target kinase, e.g., Staurosporine) on each plate.

  • Kinase Reaction:

    • Prepare a kinase reaction buffer containing the target kinase, its specific peptide or protein substrate, and ATP. The ATP concentration should be at or near the Km for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.[23]

    • Dispense the kinase reaction mix into all wells to initiate the reaction.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for 60 minutes.

  • Signal Generation & Detection:

    • Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP produced by the active kinase into ATP, which is then used by a thermostable luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

    • Compounds showing inhibition above a certain threshold (e.g., >50%) are considered "hits."

Protocol 2.2: IC₅₀ Determination for Hit Compounds

Rationale: For compounds identified as hits, a dose-response experiment is performed to determine their potency, expressed as the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of inhibitor required to reduce kinase activity by 50%.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution series for each hit compound, typically starting from a high concentration of 50 µM.

  • Assay Performance: Perform the ADP-Glo™ assay as described in Protocol 2.1, but instead of a single concentration, use the full dilution series for each compound.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration point.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data Presentation: Biochemical Screening Results

Compound ID% Inhibition @ 10 µMKinase IC₅₀ (nM)
KIN-00112%>10,000
KIN-00292%85
KIN-00385%250
KIN-00445%1,200

PART 3: Cellular Assay Protocols

A potent biochemical inhibitor must also demonstrate activity in a more complex, biologically relevant environment. Cellular assays are critical for confirming that a compound can cross the cell membrane, engage its intended target, and modulate downstream signaling pathways.[1][24][25]

Protocol 3.1: Target Engagement via Western Blot for Phospho-Protein Levels

Rationale: This protocol directly assesses the ability of an inhibitor to block the activity of its target kinase within a cell. By measuring the phosphorylation state of a known downstream substrate, we can confirm on-target activity. For example, an inhibitor of the Epidermal Growth Factor Receptor (EGFR) would be expected to decrease the phosphorylation of EGFR itself or downstream effectors like AKT.[15][20]

Representative Signaling Pathway Diagram

G cluster_pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Phosphorylates AKT AKT PI3K->AKT Activates pAKT p-AKT (Active) AKT->pAKT Phosphorylation (Ser473) Proliferation Cell Proliferation & Survival Inhibitor Our Inhibitor (e.g., KIN-002) Inhibitor->EGFR Inhibits pAKT->Proliferation

Caption: Simplified EGFR signaling pathway, the target of the Western blot analysis.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Select a cancer cell line known to be dependent on the target kinase (e.g., A431 cells for EGFR).

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound (e.g., 0.01 to 10 µM) for a defined period (e.g., 2-4 hours). Include a DMSO vehicle control.

    • If the pathway is not constitutively active, stimulate the cells with the appropriate ligand (e.g., EGF) for the final 15-30 minutes of the incubation period to induce target phosphorylation.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein samples by concentration and denature with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4 °C with a primary antibody specific to the phosphorylated substrate (e.g., anti-phospho-AKT Ser473).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis and Normalization:

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-AKT) and a loading control (e.g., anti-GAPDH or anti-β-actin).

    • Quantify the band intensities using software like ImageJ.

    • Normalize the phospho-protein signal to the total protein signal for each lane. Express the results as a percentage of the DMSO control to determine the dose-dependent inhibition of target signaling.

Data Presentation: Cellular Activity

Compound IDCellular IC₅₀ (µM) for p-AKT Reduction
KIN-0020.45
KIN-0031.8

References

The Versatile Synthon: Application Notes on 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Hydrochloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Scaffold

In the continuous quest for novel and effective agrochemicals, the strategic selection of molecular building blocks is paramount. 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride has emerged as a highly versatile and valuable synthon in the design and synthesis of a new generation of crop protection agents. Its unique structural features—a saturated heterocyclic ring, a polar sulfone group, and a reactive primary amine—provide a trifecta of properties that can be exploited to generate structurally diverse and biologically active compounds. This guide delves into the practical applications of this compound in agrochemical synthesis, offering detailed insights and protocols for researchers and professionals in the field.

The presence of the tetrahydrothiopyran 1,1-dioxide core imparts a favorable pharmacokinetic profile to the resulting molecules. The sulfone group, a strong hydrogen bond acceptor, can enhance water solubility and facilitate interactions with biological targets. The saturated ring system provides a three-dimensional scaffold that can be optimized for specific binding pockets, while the primary amino group serves as a convenient handle for a wide array of chemical modifications. These attributes make it an ideal starting material for the synthesis of herbicides, fungicides, and insecticides.[1]

Application Notes: Crafting Agrochemicals from a Central Scaffold

The primary amino group of this compound is the key to its synthetic utility. Through various chemical transformations, this functional group can be elaborated into a diverse range of moieties commonly found in active agrochemical ingredients.

Synthesis of N-Acyl Derivatives as Potential Herbicides and Fungicides

Acylation of the primary amine is a straightforward yet powerful method to introduce diverse functionalities. The resulting amides are prevalent in a wide range of herbicides and fungicides. The rationale behind this approach is to append a toxophore—a group responsible for the biological activity—to the tetrahydrothiopyran scaffold, which can act as a carrier moiety to enhance transport and binding to the target site.

Causality in Experimental Design: The choice of the acylating agent is critical and should be guided by the desired mode of action. For instance, derivatization with nicotinic acid derivatives has been shown to yield compounds with significant fungicidal activity.[2] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid released from the starting material and the acid generated during the reaction.

Workflow for N-Acylation:

Caption: General workflow for the N-acylation of the title compound.

Urea and Thiourea Derivatives: A Gateway to Insecticidal and Herbicidal Activity

The formation of urea and thiourea linkages is a well-established strategy in agrochemical design. These functional groups can act as potent inhibitors of various enzymes and receptors in pests. The reaction of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide with isocyanates or isothiocyanates provides a direct route to these important classes of compounds.

Expert Insights: Structure-activity relationship (SAR) studies have shown that the nature of the substituent on the isocyanate or isothiocyanate has a profound impact on the biological activity. For example, aromatic and heteroaromatic substituents are often found in potent insecticidal and herbicidal ureas and thioureas.

Protocol for the Synthesis of N-Aryl Urea Derivatives:

Objective: To synthesize N-aryl urea derivatives of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide for screening as potential insecticides.

Materials:

ReagentCAS NumberMolecular WeightQuantity
This compound116529-31-8185.671.86 g
Triethylamine121-44-8101.192.5 mL
Phenyl isocyanate103-71-9119.121.2 mL
Dichloromethane (DCM), anhydrous75-09-284.9350 mL

Procedure:

  • To a stirred suspension of this compound (1.86 g, 10 mmol) in anhydrous dichloromethane (30 mL) at 0 °C, add triethylamine (2.5 mL, 18 mmol) dropwise.

  • Stir the mixture at 0 °C for 15 minutes to liberate the free amine.

  • To this mixture, add a solution of phenyl isocyanate (1.2 mL, 11 mmol) in anhydrous dichloromethane (20 mL) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water (20 mL).

  • Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired N-phenyl urea derivative.

Reductive Amination: Expanding the Chemical Space

Reductive amination offers a versatile method to introduce a wide range of alkyl and aryl substituents onto the nitrogen atom. This reaction involves the initial formation of an imine or enamine between the primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine. This approach significantly broadens the scope of accessible derivatives for agrochemical screening.

Trustworthiness of the Protocol: The success of this one-pot reaction relies on the choice of a suitable reducing agent that selectively reduces the iminium ion in the presence of the carbonyl group. Sodium triacetoxyborohydride is often the reagent of choice due to its mildness and high selectivity.

Logical Relationship in Reductive Amination:

Reductive_Amination cluster_reactants Reactants cluster_intermediates Intermediates cluster_reduction Reduction amine 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide imine Imine/Iminium Ion Formation amine->imine carbonyl Aldehyde or Ketone (R1-CO-R2) carbonyl->imine reduction In situ Reduction imine->reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->reduction product N-Substituted Derivative (Secondary Amine) reduction->product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 4-Aminotetrahydro-2H-thiopyran 1,1-Dioxide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for improving reaction yields and purity. The unique physicochemical properties of this aliphatic sulfone amine present specific challenges that this guide aims to address directly.

Understanding the Reagent: Key Physicochemical Properties

Before troubleshooting, it is crucial to understand the properties of this compound. Its structure dictates its reactivity and handling.

  • Hydrochloride Salt: The amine is supplied as a stable, crystalline hydrochloride salt.[1] This means the nitrogen atom is protonated (R-NH₃⁺) and is not nucleophilic . Liberation of the free amine (R-NH₂) is a mandatory first step for most reactions.

  • Aliphatic Amine: As a saturated heterocyclic amine, it undergoes typical nucleophilic reactions (acylation, alkylation, etc.).

  • Sulfone Group: The powerful electron-withdrawing sulfone (SO₂) group significantly lowers the basicity and nucleophilicity of the amine compared to a simple cycloalkylamine. The predicted pKa of the conjugate acid is approximately 8.32.[2]

  • High Polarity: The sulfone moiety renders the molecule highly polar, which impacts solubility, choice of solvents, and purification strategies. It has an estimated XLogP3 of -0.8.[3]

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when using this reagent.

Q1: My reaction is not proceeding. I see only starting materials. What is the most likely cause?

The most common issue is the failure to generate the free amine. The starting material is a hydrochloride salt, meaning the amine is protonated and non-nucleophilic.[4] You must add a suitable base to neutralize the hydrochloride and liberate the free amine for it to participate in the reaction. For most reactions, at least one equivalent of base is required just for the deprotonation, with additional base often needed for the reaction itself.

Q2: What is the best base to use for deprotonating the amine hydrochloride?

The choice of base is critical and depends on the subsequent reaction.

  • For Amide Couplings: Non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are standard.[4][5] They are strong enough to deprotonate the amine salt but will not compete as nucleophiles.

  • For Alkylations/Couplings: Stronger inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often used, especially when the reaction requires heating.[6] Sodium or potassium tert-butoxide is used in specific cases like Buchwald-Hartwig aminations.[7]

Q3: The compound has poor solubility in my reaction solvent. What can I do?

Due to its high polarity, this amine salt has limited solubility in common non-polar solvents like toluene or hexanes.

  • Recommended Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), or N-methyl-2-pyrrolidone (NMP) are excellent choices.

  • Solvent Mixtures: For reactions requiring less polar conditions, a mixture of solvents can be effective. For instance, using a minimal amount of DMF or DMSO to dissolve the amine before adding a less polar co-solvent like tetrahydrofuran (THF) or 1,4-dioxane.

Q4: I am observing significant side product formation in my amide coupling reaction. How can I minimize this?

Side reactions in amide couplings often stem from issues with carboxylic acid activation or reaction conditions.[5]

  • Pre-activation: Activate the carboxylic acid with your coupling reagent (e.g., HATU, HOBt) and base for 15-30 minutes before adding the amine.[5] This ensures the activated species is formed efficiently before the nucleophile is introduced.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help suppress side reactions and potential racemization.[5]

In-Depth Troubleshooting Guides

This section provides detailed solutions for specific reaction classes.

Guide 1: Amide Bond Formation (Acylation)

Amide coupling is a frequent application for this amine. Low yields are a common frustration.

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// Edges Start -> CheckBase; CheckBase -> SolutionBase [label="No"]; CheckBase -> CheckActivation [label="Yes"]; SolutionBase -> Success; CheckActivation -> SolutionActivation [label="No"]; CheckActivation -> CheckSolubility [label="Yes"]; SolutionActivation -> Success; CheckSolubility -> SolutionSolubility [label="No"]; SolutionSolubility -> Success; CheckSolubility -> Success [label="Yes, investigate other factors"]; } dot Troubleshooting Decision Tree for Amide Coupling

Causality and Solutions:

  • Insufficient Base: Remember you are starting with an HCl salt. You need one equivalent of base just to neutralize the salt and produce the free amine. The amide coupling reaction itself often requires an additional equivalent of base to scavenge the acid byproduct from the coupling agent.

    • Solution: Use at least 2.2 equivalents of a non-nucleophilic base like DIPEA or TEA. For stubborn reactions, increasing to 3.0 equivalents can drive the reaction to completion.

  • Poor Carboxylic Acid Activation: The electron-withdrawing sulfone group makes the amine less nucleophilic than typical aliphatic amines. Therefore, a highly reactive activated ester is required for efficient coupling.[8]

    • Solution 1: Switch to a more potent coupling reagent. Urinium-based reagents like HATU or COMU are generally more effective than carbodiimides like EDC, especially for less reactive amines.[5]

    • Solution 2: Convert the carboxylic acid to an acyl fluoride using reagents like TFFH or BTFFH. Acyl fluorides are highly reactive and often succeed where other methods fail with electron-deficient amines.[8]

  • Suboptimal Solvent Choice: If the amine salt or the generated free amine is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Ensure a homogenous solution. Use polar aprotic solvents like DMF, NMP, or DMSO. Anhydrous conditions are crucial as water can hydrolyze the activated intermediate.[5]

Coupling ReagentBase (equiv.)SolventTemperatureKey Considerations
HATUDIPEA (2.2-3.0)DMF, NMP0 °C to RTExcellent for general-purpose, high-yield coupling.
EDC/HOBtDIPEA (2.2-3.0)DCM/DMF0 °C to RTA classic, cost-effective method. May be sluggish.
T3P®Pyridine (3.0)EtOAc, THFRT to 50 °CGood for reducing racemization; byproduct is water-soluble.
Acyl Fluoride (via BTFFH)DIPEA (2.2)DCM, MeCNRTHighly effective for sterically hindered or electron-poor partners.[8]
Guide 2: N-Alkylation & Reductive Amination
  • Base Incompatibility: For direct alkylation with alkyl halides, organic bases like TEA or DIPEA may not be strong enough or may lead to competing elimination reactions (E2) with the alkyl halide.

    • Solution: Use a solid-supported inorganic base like powdered K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or MeCN. This combination provides a sufficiently basic environment to deprotonate the amine while minimizing side reactions. Heating is often required.

  • Inefficient Reductive Amination: The formation of the intermediate iminium ion can be slow, or the reducing agent may be unsuitable.

    • Solution 1: For the initial condensation with an aldehyde or ketone, adding a mild acid catalyst (e.g., acetic acid) or a dehydrating agent like molecular sieves can help drive the formation of the imine/enamine.

    • Solution 2: Use a pH-tolerant reducing agent. Sodium triacetoxyborohydride (STAB) is often superior to sodium borohydride (NaBH₄) as it is milder, more selective for imines over carbonyls, and effective under the slightly acidic conditions that favor iminium formation.

Guide 3: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is used to form an aryl-nitrogen bond.[9]

  • Incorrect Ligand Choice: The success of Buchwald-Hartwig amination is highly dependent on the phosphine ligand used. For aliphatic amines like this one, sterically hindered, electron-rich ligands are essential.[10]

    • Solution: Use ligands specifically designed for coupling aliphatic amines. Buchwald's biaryl phosphine ligands (e.g., RuPhos, XPhos, BrettPhos) or Josiphos-type ferrocenyl ligands are excellent choices.[10]

  • Base Selection: The base must be strong enough to deprotonate the amine and participate in the catalytic cycle but not so harsh as to cause substrate decomposition.

    • Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[11]

  • Catalyst Poisoning: The sulfur atom in the thiopyran ring, although oxidized to a sulfone, can potentially interact with the palladium catalyst.

    • Solution: Ensure the reaction is run under strictly anaerobic conditions. Use a well-defined palladium precatalyst (e.g., G3 or G4 palladacycles) which can be more robust. If issues persist, increasing catalyst loading slightly may be necessary.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv.).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU (1.1 equiv.) to the solution.

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv.) and stir the mixture at room temperature for 15 minutes to pre-activate the acid.[5]

  • In a separate flask, suspend this compound (1.05 equiv.) in a minimal amount of anhydrous DMF. Note: It may not fully dissolve until the base is present in the final reaction mixture.

  • Add the amine suspension to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

G cluster_0 Flask 1: Acid Activation cluster_1 Flask 2: Amine Prep Acid Carboxylic Acid (1.0 equiv) HATU HATU (1.1 equiv) DIPEA_part1 DIPEA (2.5 equiv) DMF1 Anhydrous DMF Stir1 Stir 15 min @ RT ActivatedEster Activated Ester Solution Combine Combine Flasks ActivatedEster->Combine AmineHCl Amine·HCl (1.05 equiv) DMF2 Anhydrous DMF AmineSuspension Amine Suspension AmineSuspension->Combine Reaction Stir to Completion (Monitor by LCMS) Combine->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Final Amide Product Workup->Product

Protocol 2: Buchwald-Hartwig Amination
  • To a glovebox or a flask equipped for Schlenk technique, add the aryl halide/triflate (1.0 equiv.), a palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Add this compound (1.2 equiv.) and the base (e.g., NaOtBu, 1.4 equiv.).

  • Evacuate and backfill the flask with an inert gas (Ar) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction to the required temperature (typically 80-110 °C) and stir until the starting aryl halide is consumed (monitor by GC-MS or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

References

Technical Support Center: Purification of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important class of heterocyclic compounds. The unique structural features of these molecules, namely the presence of a polar sulfone group, a basic amine, and their existence as hydrochloride salts, present specific challenges during purification.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

The information herein is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your purification workflows.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses the most frequent and challenging issues observed during the purification of this compound derivatives.

Issue 1: Poor or No Recovery from Silica Gel Chromatography

Question: I am attempting to purify my this compound derivative using standard silica gel flash chromatography, but I am experiencing very low to no recovery of my compound. What is happening?

Answer: This is a very common issue stemming from the inherent properties of your compound and the stationary phase. The primary reasons for poor recovery on silica gel are:

  • Strong Polar Interactions: Your compound is a hydrochloride salt, making it highly polar and ionic.[1][3] Silica gel is also a highly polar stationary phase with acidic silanol groups on its surface. This leads to very strong ionic and polar interactions, causing your compound to irreversibly bind to the silica gel.

  • Acid-Base Interactions: The free amine form of your compound is basic. Silica gel is acidic and can interact strongly with basic compounds, leading to significant tailing and potential decomposition.[4][5] Even as a hydrochloride salt, there can be complex interactions with the silica surface.

Troubleshooting Steps & Solutions:

  • Avoid Standard Silica Gel Chromatography: For highly polar salts like yours, standard silica gel chromatography is often not the ideal method.

  • Consider Alternative Stationary Phases:

    • Reversed-Phase Chromatography (C18): This is often the most effective technique for purifying polar and ionizable compounds.[4] The nonpolar C18 stationary phase will have minimal strong interactions with your polar salt. A typical mobile phase would be a gradient of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

    • Alumina (Neutral or Basic): Alumina can be a better alternative to silica for basic compounds.[6] Use neutral or basic alumina to minimize the acidic interactions that cause irreversible binding.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds. It uses a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase consisting of a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This technique can provide excellent retention and separation for polar salts.

  • Modify the Mobile Phase for Silica Gel (Use with Caution): If you must use silica gel, you can try to mitigate the strong interactions by modifying your mobile phase. However, this can be challenging for hydrochloride salts.

    • Adding a Competing Amine: For the free-base form of your amine, adding a small amount of a competing base like triethylamine (TEA) or ammonia in methanol to your eluent can help to "neutralize" the acidic silanol groups and improve elution.[4][5]

    • Highly Polar Mobile Phases: You may need a very polar mobile phase, such as a high percentage of methanol in dichloromethane (DCM), to elute your compound. However, this can lead to poor separation from other polar impurities.

Issue 2: Product Streaking or Tailing on TLC and Column Chromatography

Question: My compound shows significant streaking on the TLC plate and the peaks are very broad and tailing during column chromatography. How can I improve the peak shape?

Answer: Streaking and tailing are classic signs of undesirable interactions between your analyte and the stationary phase.[5] For 4-aminotetrahydro-2H-thiopyran 1,1-dioxide derivatives, this is typically due to the acidic nature of silica gel interacting with the basic amine.[4][5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for streaking and tailing.

Issue 3: Difficulty Achieving Baseline Separation from Polar Impurities

Question: I am able to elute my compound from the column, but it co-elutes with polar starting materials or byproducts. How can I improve the separation?

Answer: Achieving good separation between highly polar compounds can be challenging. The key is to maximize the selectivity of your chromatographic system.

Strategies for Improving Separation:

  • Optimize the Mobile Phase Gradient (Reversed-Phase/HILIC):

    • Shallow Gradient: A slower, more shallow gradient will provide more time for the compounds to interact with the stationary phase, leading to better resolution.

    • Isocratic Hold: If two peaks are close, an isocratic hold at a specific solvent composition just before the elution of your compounds of interest can help to improve their separation.

  • Change the Organic Modifier: In reversed-phase chromatography, switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation. Methanol is a more polar and a stronger hydrogen bond donor and acceptor, which can change the elution order of your compounds.

  • Adjust the pH of the Mobile Phase (Reversed-Phase): The ionization state of your amine and any acidic or basic impurities will significantly affect their retention.

    • Low pH (e.g., 0.1% TFA or Formic Acid): At low pH, your amine will be protonated. This can improve peak shape and retention on C18 columns.

    • High pH (e.g., using ammonium bicarbonate or a small amount of ammonium hydroxide): At high pH, your amine will be in its free-base form, making it more hydrophobic and increasing its retention on a C18 column.[4] This can be a powerful tool to change selectivity. Note: Ensure your column is stable at high pH.

  • Consider a Different Stationary Phase: If mobile phase optimization is insufficient, a different stationary phase may be necessary. For example, a phenyl-hexyl or a polar-embedded C18 column can offer different selectivity compared to a standard C18 column.

Issue 4: The Purified Compound is a Yellow or Off-White Solid

Question: After purification, my this compound is a yellow or brownish solid, but I expect it to be a white crystalline solid. What is the source of the color, and how can I remove it?[7]

Answer: The yellow or off-white color is likely due to trace impurities that are difficult to remove by chromatography alone.[7] Potential sources of color include:

  • Oxidation of the Amine: Amines can be susceptible to air oxidation, which can form colored impurities.[7][8]

  • Residual Palladium from Synthesis: If a palladium catalyst was used in the synthesis, trace amounts can remain and cause discoloration.[7]

  • Formation of Degradation Products: The compound may be unstable under certain conditions (e.g., prolonged exposure to acidic silica gel).[6]

Purification Techniques for Color Removal:

  • Recrystallization: This is often the most effective method for removing small amounts of colored impurities from a solid product.[9][10][11]

  • Activated Carbon Treatment: If the color is due to highly conjugated or polymeric impurities, treatment with activated carbon can be effective.[7][12]

  • Filtration through a Plug of a Different Adsorbent: Sometimes, a quick filtration through a small plug of a different adsorbent (e.g., alumina or Florisil if you purified on silica) can remove the colored impurity.

Detailed Protocol: Recrystallization of this compound

G cluster_0 Step 1: Solvent Selection cluster_1 Step 2: Dissolution cluster_2 Step 3: Decolorization (Optional) cluster_3 Step 4: Crystallization cluster_4 Step 5: Isolation and Drying a Find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. c Place the impure solid in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves. a->c b Good candidates for polar salts: Methanol/Water, Ethanol/Water, Isopropanol. d If the solution is colored, add a small amount of activated carbon and boil for a few minutes. c->d f Allow the hot, clear solution to cool slowly to room temperature. e Perform a hot gravity filtration to remove the carbon. d->e e->f g Once at room temperature, cool further in an ice bath to maximize crystal formation. f->g h Collect the crystals by vacuum filtration. g->h i Wash the crystals with a small amount of the cold recrystallization solvent. h->i j Dry the purified crystals under vacuum. i->j

Caption: Step-by-step recrystallization workflow.

II. Frequently Asked Questions (FAQs)

Q1: Can I use normal-phase chromatography with an amine hydrochloride salt?

A1: It is generally not recommended.[5] The high polarity and ionic nature of the hydrochloride salt will likely lead to irreversible adsorption onto the silica gel.[5] If you must attempt it, you will need a very strong, polar eluent system, such as 10-20% methanol in DCM, potentially with an additive like acetic acid to maintain the salt form. However, reversed-phase or HILIC chromatography are far superior choices.[4]

Q2: My compound is a racemic mixture. How can I separate the enantiomers?

A2: The separation of enantiomers requires a chiral environment. This is typically achieved using chiral chromatography.[13][14]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. You will need a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often a good starting point for a wide range of compounds.[13][14] You will need to screen different mobile phases (normal-phase, polar organic, and reversed-phase) to find the optimal conditions for separation.[14]

  • Supercritical Fluid Chromatography (SFC): Chiral SFC is another powerful technique for enantiomeric separations and is often faster and uses less solvent than HPLC.

  • Diastereomeric Salt Formation: An alternative to chiral chromatography is to react your racemic amine with a chiral acid to form diastereomeric salts. These diastereomers have different physical properties and can often be separated by fractional crystallization. The desired enantiomer can then be recovered by treating the separated diastereomeric salt with a base.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity of your this compound derivative.

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity (e.g., % area). A high-resolution method can detect and quantify trace impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure of the compound. Can detect impurities if they are present at a significant level (typically >1-2%).
Mass Spectrometry (MS) Confirms the molecular weight of the compound. LC-MS is particularly useful for identifying the molecular weights of any impurities detected by HPLC.[15]
Elemental Analysis (CHN) Provides the percentage composition of carbon, hydrogen, and nitrogen. This is a good measure of bulk purity, especially for confirming the correct salt form.

Q4: My compound seems to be decomposing during workup or purification. What can I do?

A4: The 4-aminotetrahydro-2H-thiopyran 1,1-dioxide scaffold is generally stable. However, decomposition can occur under harsh conditions.[16]

  • Monitor for Instability: Use TLC or LC-MS to monitor your reaction and purification steps to identify where degradation is occurring.[16]

  • Avoid Strong Acids and Bases (if possible): While the hydrochloride salt is stable, prolonged exposure to very strong acids or bases at elevated temperatures could potentially lead to degradation.

  • Minimize Heat: Use minimal heat during solvent evaporation (e.g., using a rotary evaporator at a moderate temperature).

  • Work Efficiently: Do not leave your compound in solution or on a chromatography column for extended periods.

By understanding the chemical nature of this compound derivatives and applying these troubleshooting strategies, you can overcome common purification challenges and obtain your target compounds with high purity.

III. References

  • Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds. --INVALID-LINK--

  • Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. --INVALID-LINK--

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. --INVALID-LINK--

  • Mizojiri, R., et al. (2017). Efficient and Stereoselective Syntheses of Isomerically Pure 4-Aminotetrahydro-2H-thiopyran 1-Oxide Derivatives. Drug Approvals International. --INVALID-LINK--

  • Reddit. Can amine salts run through a silica column? : r/chemistry. --INVALID-LINK--

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation? --INVALID-LINK--

  • University of California, Los Angeles. Recrystallization - Single Solvent. --INVALID-LINK--

  • Chemistry LibreTexts. 3.6F: Troubleshooting. --INVALID-LINK--

  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. --INVALID-LINK--

  • Sigma-Aldrich. Hydrophilic organic/salt-containing aqueous two-phase solvent system for counter-current chromatography: a novel technique for separation of polar compounds. --INVALID-LINK--

  • Chem-Impex. This compound. --INVALID-LINK--

  • Sigma-Aldrich. This compound hydrochloride. --INVALID-LINK--

  • ResearchGate. Synthesis of thiopyran-fused pyrimidine derivatives. --INVALID-LINK--

  • Chemistry LibreTexts. Recrystallization. --INVALID-LINK--

  • Reddit. Purification Troubleshooting : r/chemistry. --INVALID-LINK--

  • TCI Chemicals. This compound. --INVALID-LINK--

  • Shanghai Finechem Biotechnology Co., Ltd. This compound 116529-31-8. --INVALID-LINK--

  • PubMed Central. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. --INVALID-LINK--

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. --INVALID-LINK--

  • ResearchGate. Synthesis and Chiral Separation of Some 4-thioflavones. --INVALID-LINK--

  • ResearchGate. Thiopyrans and their Benzo Derivatives. --INVALID-LINK--

  • Royal Society of Chemistry. Update on thiopyran-fused heterocycle synthesis (2013–2024). --INVALID-LINK--

  • Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. --INVALID-LINK--

  • University of Huddersfield Research Portal. Thiopyrans and their benzo derivatives. --INVALID-LINK--

  • Google Patents. CN111632400B - Recrystallization purification method of enamine salt. --INVALID-LINK--

  • National Center for Biotechnology Information. Investigation into the Formation of Impurities during the Optimization of Brigatinib. --INVALID-LINK--

  • YouTube. Recrystallization. --INVALID-LINK--

  • MDPI. Enantiomeric Separation of New Chiral Azole Compounds. --INVALID-LINK--

  • Beilstein Journal of Organic Chemistry. An efficient and concise access to 2-amino-4H-benzothiopyran-4-one derivatives. --INVALID-LINK--

  • Chem-Impex. Clorhidrato de 4-aminotetrahidro-2H-tiopirano 1,1-dióxido. --INVALID-LINK--

  • Fisher Scientific. 4-Aminotetrahydro-2H-thiopyran 1, 1-dioxide hydrochloride hydrochloride, min 95%, 1 gram. --INVALID-LINK--

  • Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. --INVALID-LINK--

  • ResearchGate. SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT. --INVALID-LINK--

References

troubleshooting common side reactions in the synthesis of 4-aminotetrahydro-2h-thiopyran 1,1-dioxide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important structural motif. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot effectively and optimize your synthetic routes.

The synthesis of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide typically involves a multi-step process, most commonly the oxidation of a tetrahydrothiopyran precursor followed by the introduction of the amine functionality via reductive amination of the corresponding ketone. Each of these steps presents a unique set of challenges that can impact yield, purity, and scalability. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Troubleshooting Guide: Common Side Reactions and Solutions

This section delves into the most frequently observed problems during the synthesis, providing insights into their causes and offering practical, field-proven solutions.

Part 1: Oxidation of the Tetrahydrothiopyran Ring

The oxidation of the sulfide in the tetrahydrothiopyran ring to the sulfone is a critical step. The primary challenge here is controlling the oxidation state and avoiding unwanted byproducts.

Question 1: My oxidation of tetrahydrothiopyran-4-one to the corresponding 1,1-dioxide is incomplete, and I observe a mixture of starting material, the sulfoxide, and the desired sulfone. How can I drive the reaction to completion?

Answer:

Incomplete oxidation is a common issue and can often be resolved by adjusting the reaction conditions and the choice of oxidant.

  • Causality: The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. If the oxidant is not potent enough, is used in insufficient stoichiometric amounts, or if the reaction time is too short, the reaction can stall at the sulfoxide stage.

  • Troubleshooting Steps:

    • Increase Oxidant Stoichiometry: Gradually increase the equivalents of your oxidizing agent. For oxidants like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), using 2.2 to 2.5 equivalents is often sufficient to drive the reaction to the sulfone.

    • Elevate Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, monitor the reaction closely, as excessive heat can lead to degradation.

    • Extend Reaction Time: Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, extending the reaction time may be all that is needed.

    • Change of Oxidant: If the above measures are ineffective, consider a more potent oxidizing agent. For example, if you are using hydrogen peroxide alone, the addition of a catalytic amount of a metal catalyst like sodium tungstate can significantly enhance its oxidizing power.[1]

Question 2: I am trying to synthesize the 4-aminotetrahydro-2H-thiopyran 1-oxide (the sulfoxide), but I am getting significant over-oxidation to the 1,1-dioxide (the sulfone). How can I selectively stop at the sulfoxide stage?

Answer:

Achieving selective oxidation to the sulfoxide requires careful control over the reaction conditions to prevent the second oxidation step.

  • Causality: The oxidation of the sulfoxide to the sulfone is often faster than the initial oxidation of the sulfide. This makes it challenging to isolate the sulfoxide in high yield.

  • Troubleshooting Steps:

    • Precise Stoichiometry: Use exactly one equivalent of the oxidizing agent. A slight excess can lead to the formation of the sulfone.

    • Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to slow down the rate of the second oxidation.

    • Controlled Addition of Oxidant: Add the oxidant slowly and portion-wise to the solution of the sulfide. This maintains a low concentration of the oxidant in the reaction mixture, favoring the formation of the sulfoxide.

    • Choice of a Milder Oxidant: Consider using a milder and more selective oxidizing agent. Davis's oxaziridine is known for its high chemoselectivity in oxidizing sulfides to sulfoxides with minimal over-oxidation.[1]

Oxidizing AgentTypical Conditions for SulfoneTypical Conditions for SulfoxideCommon Side Products
m-CPBA >2.2 eq., 0 °C to RT1.0-1.1 eq., -78 °C to 0 °CSulfone (if sulfoxide is desired)
Hydrogen Peroxide >2.2 eq., often with catalyst (e.g., Na2WO4), RT to 50 °C1.0-1.1 eq., controlled addition, 0 °C to RTUnreacted sulfide, sulfone
Oxone® >2.0 eq., MeOH/H2O, 0 °C to RT1.0 eq., controlled addition, low temp.Sulfone, potential for ring opening
Davis's Oxaziridine Not typically used for sulfones1.0-1.1 eq., -78 °C to 0 °CMinimal over-oxidation

Question 3: After my oxidation reaction, I observe a significant amount of an unexpected byproduct that appears to be an unsaturated sulfone. What is happening and how can I prevent it?

Answer:

The formation of an unsaturated sulfone is likely due to a β-elimination side reaction.

  • Causality: If the oxidation is performed on a substrate with a suitable leaving group at the β-position to the sulfone, or under basic conditions, an elimination reaction can occur to form an α,β-unsaturated sulfone. The acidic proton at the α-position to the sulfonyl group is readily abstracted.

  • Troubleshooting Steps:

    • Control pH: Ensure your reaction conditions are not basic. If a base is required, consider using a non-nucleophilic, sterically hindered base.

    • Protecting Groups: If your substrate has a hydroxyl group at the 4-position that is being eliminated, consider protecting it before the oxidation step.

    • Choice of Solvent: Use aprotic solvents to minimize the potential for proton transfer that can facilitate elimination.

Beta_Elimination reactant Tetrahydrothiopyran-4-ol 1,1-dioxide intermediate Deprotonation at C3/C5 reactant->intermediate Base product α,β-Unsaturated Sulfone intermediate->product Elimination of H2O Reductive_Amination_Pathway Ketone Ketone Precursor Imine Imine Intermediate Ketone->Imine + Amine, -H2O Alcohol Alcohol Byproduct Ketone->Alcohol [H-] Amine Amine Source (e.g., NH3) Iminium Iminium Ion Imine->Iminium H+ Desired_Amine Desired Primary Amine Iminium->Desired_Amine [H-] Secondary_Amine Secondary Amine Byproduct Desired_Amine->Secondary_Amine + Ketone, [H-]

References

Technical Support Center: Optimizing Coupling Reactions for 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions involving 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common synthetic challenges encountered with this versatile building block.

Introduction to the Reagent: A Molecule of Unique Properties

This compound is a valuable building block in pharmaceutical and agrochemical research.[1] Its rigid cyclic structure and the presence of a sulfone group introduce unique electronic and steric properties that require careful consideration during reaction optimization. This guide will provide a framework for navigating these challenges to achieve successful and efficient coupling reactions.

Key Physicochemical Properties:

PropertyValue/ObservationSource
CAS Number 116529-31-8
Molecular Weight 185.67 g/mol
Appearance White to off-white crystalline powder[1]
Water Solubility Excellent[1]
Predicted pKa (free amine) 8.32 ± 0.20Chemicalize
Organic Solvent Solubility Limited data available; likely requires polar aprotic solvents like DMF, DMSO, or NMP. Solubility should be experimentally determined.Inferred

General Considerations for Coupling Reactions

The primary challenge in using this compound is its form as a hydrochloride salt. The protonated amine is not nucleophilic and requires neutralization in situ. Additionally, the electron-withdrawing nature of the sulfone group can reduce the nucleophilicity of the free amine, and the cyclic structure presents steric hindrance.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when using this compound in various coupling reactions.

I. Amide Bond Formation (Acylation)

Amide coupling is a frequently employed transformation for this amine. However, its reduced nucleophilicity and steric bulk can lead to sluggish or incomplete reactions.

Frequently Asked Questions (FAQs):

  • Q1: My amide coupling reaction is showing low or no conversion. What are the likely causes?

    • A1: The most common culprits are:

      • Incomplete neutralization of the hydrochloride salt: Insufficient base will leave the amine protonated and non-nucleophilic.

      • Low nucleophilicity of the free amine: The electron-withdrawing sulfone group reduces the amine's reactivity.

      • Steric hindrance: The cyclic structure can sterically hinder the approach to the activated carboxylic acid.

      • Poor solubility: The hydrochloride salt may not be fully soluble in common aprotic solvents like DCM or THF, leading to a heterogeneous and slow reaction.

  • Q2: How much base should I use?

    • A2: At a minimum, one equivalent of a non-nucleophilic tertiary amine base (e.g., DIPEA, triethylamine) is required to neutralize the hydrochloride salt. It is common practice to use 2-3 equivalents of base to also scavenge the acid produced during the coupling reaction itself.

  • Q3: Which coupling reagent is best for this amine?

    • A3: For sterically hindered and electron-deficient amines, more potent coupling reagents are generally required. While standard carbodiimides like EDC may work, uronium/aminium-based reagents such as HATU, HBTU, or COMU are often more effective.

  • Q4: I'm observing side products. What could they be?

    • A4: Potential side reactions include:

      • Epimerization: If your carboxylic acid has a chiral center, racemization can occur, especially with prolonged reaction times or high temperatures. The use of additives like HOBt or Oxyma can help suppress this.

      • Guanidinium by-product formation: With uronium/aminium reagents, the amine can react with the coupling reagent itself if the carboxylic acid activation is slow. Ensure the carboxylic acid is pre-activated with the coupling reagent before adding the amine.

Troubleshooting Workflow for Amide Coupling:

Caption: Troubleshooting workflow for low amide coupling conversion.

II. Sulfonamide Bond Formation

The reaction of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide with sulfonyl chlorides is a common method for synthesizing sulfonamides.

Frequently Asked Questions (FAQs):

  • Q1: My sulfonamide formation is incomplete. What should I try?

    • A1: Similar to amide coupling, ensure complete neutralization of the hydrochloride salt with at least two equivalents of a base like pyridine or triethylamine. The reaction is often performed in a solvent like dichloromethane (DCM) at 0 °C to room temperature. If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be beneficial.

  • Q2: Are there any specific side reactions to be aware of?

    • A2: The primary side reaction is the hydrolysis of the sulfonyl chloride by any residual water. Ensure anhydrous conditions are maintained. Also, with excess base and elevated temperatures, there is a small possibility of elimination reactions if there are suitable leaving groups on the sulfonyl chloride.

General Protocol for Sulfonamide Formation:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM or THF.

  • Add a suitable base, such as pyridine or triethylamine (2.0-2.5 eq.).

  • Cool the mixture to 0 °C.

  • Add a solution of the sulfonyl chloride (1.0-1.1 eq.) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Workup typically involves washing with dilute aqueous acid (to remove excess base), followed by an aqueous wash, drying the organic layer, and purification by chromatography or recrystallization.

III. Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between an aryl halide/triflate and an amine.[2][3][4]

Frequently Asked Questions (FAQs):

  • Q1: Can 4-aminotetrahydro-2H-thiopyran 1,1-dioxide be used in Buchwald-Hartwig reactions?

    • A1: Yes, primary cyclic amines are generally suitable substrates. However, the choice of catalyst, ligand, and base is critical for success.

  • Q2: What are the key parameters to optimize?

    • A2:

      • Catalyst/Ligand System: Modern, sterically demanding biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often necessary for coupling primary amines, especially with less reactive aryl chlorides.

      • Base: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or potassium phosphate (K3PO4) are commonly used.

      • Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are standard.

  • Q3: I am getting a low yield or decomposition of my starting materials. What could be the issue?

    • A3:

      • Catalyst poisoning: Ensure all reagents and solvents are free of impurities that could poison the palladium catalyst.

      • Incorrect ligand choice: The ligand plays a crucial role in the catalytic cycle. A ligand screen may be necessary to find the optimal one for your specific substrate combination.

      • Base incompatibility: The strong bases used can potentially lead to side reactions. It is worth screening different bases to find one that promotes the desired reaction without causing degradation. There is a possibility, though not widely reported for this specific ring system, of base-mediated ring-opening or elimination reactions at elevated temperatures.

Conceptual Workflow for Buchwald-Hartwig Amination:

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_products Products & Workup A Aryl Halide/Triflate G Inert Atmosphere (N2 or Ar) A->G B 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide HCl B->G C Pd Catalyst (e.g., Pd2(dba)3) C->G D Ligand (e.g., XPhos) D->G E Base (e.g., NaOtBu) E->G F Anhydrous Solvent (e.g., Toluene) F->G H Heating (e.g., 80-110 °C) G->H I Monitoring (TLC, LC-MS) H->I J Coupled Product I->J K Aqueous Workup J->K L Purification (Chromatography) K->L

Caption: General workflow for Buchwald-Hartwig amination.

IV. Reductive Amination

Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.[5][6][7][8][9]

Frequently Asked Questions (FAQs):

  • Q1: What reducing agents are suitable for this reaction?

    • A1: Mild reducing agents that selectively reduce the iminium ion in the presence of the starting carbonyl compound are preferred. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH3CN) are the most common choices.

  • Q2: The reaction is slow or stalls. How can I improve it?

    • A2:

      • pH Adjustment: Imine formation is typically favored under weakly acidic conditions (pH 4-6). Adding a catalytic amount of acetic acid can accelerate this step.

      • Water Removal: The formation of the imine is an equilibrium reaction that produces water. The use of dehydrating agents like molecular sieves can drive the reaction forward.

      • Steric Hindrance: If coupling with a sterically bulky ketone, the reaction may be very slow. In such cases, longer reaction times, elevated temperatures, or the use of a Lewis acid catalyst (e.g., Ti(OiPr)4) might be necessary.

  • Q3: Can I perform a double alkylation to get a tertiary amine?

    • A3: Yes, it is possible to perform a second reductive amination with another equivalent of an aldehyde (often formaldehyde) and a reducing agent to obtain the tertiary amine.

Decision Tree for Reductive Amination:

G A Start: Reductive Amination B Choose Carbonyl A->B C Aldehyde B->C D Ketone B->D E Choose Reducing Agent C->E D->E F STAB (NaBH(OAc)3) (Generally preferred) E->F G NaBH3CN (Requires pH control) E->G H Reaction Sluggish? F->H G->H I Add catalytic AcOH H->I Yes L Reaction Complete H->L No J Add molecular sieves I->J K Increase temperature J->K K->H

Caption: Decision-making process for reductive amination.

Experimental Protocols (General Starting Points)

Note: These are generalized protocols and should be optimized for each specific substrate combination.

Protocol 1: HATU-Mediated Amide Coupling
  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (3.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Add this compound (1.2 eq.) to the reaction mixture.

  • Stir at room temperature or heat to 40-50 °C until the reaction is complete as monitored by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Reductive Amination with STAB
  • To a flask containing this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in 1,2-dichloroethane (DCE) or DCM, add DIPEA (1.1 eq.) to free the amine.

  • Stir for 10 minutes, then add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise.

  • If the reaction is slow, add a catalytic amount of acetic acid (0.1 eq.).

  • Stir the reaction at room temperature for 2-24 hours, monitoring by LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify by flash column chromatography.

References

Technical Support Center: Scale-Up Synthesis of 4-Aminotetrahydro-2H-thiopyran 1,1-Dioxide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for the scale-up synthesis of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride. This resource is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Our guidance is rooted in fundamental chemical principles and practical, field-tested insights to ensure the robustness and reproducibility of your process.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific experimental issues in a question-and-answer format. We focus on diagnosing the root cause of a problem and provide actionable solutions.

Question 1: We are experiencing incomplete oxidation of the tetrahydrothiopyran precursor to the sulfone. What are the likely causes and how can we improve the conversion?

Answer:

Incomplete oxidation is a frequent hurdle during scale-up, often stemming from issues with mass transfer, reagent stoichiometry, or thermal control. Let's break down the potential causes and solutions.

Root Cause Analysis:

  • Mass Transfer Limitations: On a larger scale, ensuring intimate contact between the oxidant and the sulfide substrate becomes more challenging, especially in heterogeneous mixtures.

  • Inadequate Thermal Management: Oxidation reactions are typically exothermic. Poor heat dissipation on a larger scale can lead to localized temperature spikes, causing oxidant decomposition or side reactions, which can halt the primary reaction.

  • Oxidant Stoichiometry and Stability: The effective concentration of the oxidant might be lower than calculated due to decomposition during addition or reaction. Conventional methods often rely on strong oxidants, which can have limited functional group tolerance.[1]

Troubleshooting Protocol:

Parameter Potential Issue at Scale Recommended Action & Rationale
Agitation Insufficient mixing leading to poor phase contact.Increase agitation speed. Consider switching to an overhead stirrer with a high-shear impeller (e.g., Rushton turbine) to improve dispersion of the oxidant.
Temperature Control Runaway reaction or oxidant decomposition due to exotherm.Implement a controlled, slow addition of the oxidant using a syringe pump or addition funnel. Ensure the reactor is equipped with an efficient cooling system (e.g., jacketed reactor with a chiller).
Oxidant Choice Use of harsh oxidants causing side reactions.[1]Consider alternative, more stable, or selective oxidants. While hydrogen peroxide with a catalyst is common, reagents like Oxone® can offer better control and selectivity in some systems.[2]
Reaction Monitoring Inability to accurately track reaction progress.Utilize in-situ monitoring techniques like process IR or Raman spectroscopy if available. Alternatively, establish a strict sampling protocol for offline analysis (TLC, LC-MS) to confirm completion before proceeding to work-up.
Question 2: During the reductive amination or reduction of a nitro/azido intermediate, we observe significant byproduct formation and catalyst poisoning. How can we optimize this step?

Answer:

Catalytic hydrogenation is a powerful tool, but its efficiency at scale is highly sensitive to catalyst activity, substrate purity, and reaction conditions.[3][4]

Root Cause Analysis:

  • Catalyst Poisoning: The most common cause is the presence of sulfur compounds, which strongly adsorb to the catalyst surface (e.g., Palladium, Platinum, Raney Nickel), blocking active sites.[4] Even trace amounts of the starting sulfide can poison the catalyst.

  • Substrate Impurities: Impurities from the previous oxidation step (e.g., residual oxidant) can deactivate the catalyst.

  • Hydrogen Mass Transfer: Inefficient hydrogen gas dispersion into the reaction medium can slow down the reaction rate, leading to longer reaction times and potential side reactions.

Troubleshooting Protocol & Optimization:

  • Substrate Purification: It is critical to ensure the sulfone intermediate is of high purity before hydrogenation. Recrystallization or silica gel chromatography might be necessary to remove catalyst poisons.

  • Catalyst Selection & Loading:

    • Use a sulfur-resistant catalyst if trace sulfide impurities are unavoidable.

    • Perform a catalyst screening study at the bench to identify the optimal catalyst (e.g., Pearlman's catalyst, Raney Nickel) and loading.[5] A typical loading is 5-10 mol% but may need to be increased at scale.

  • Process Parameters:

    • Pressure: Increasing hydrogen pressure (e.g., to 50 psi or higher) can enhance the reaction rate.[5]

    • Solvent: Ensure the chosen solvent (e.g., methanol, ethanol) fully dissolves the substrate and allows for good hydrogen solubility.[5][6]

    • Agitation: Vigorous stirring is essential to ensure efficient gas-liquid mass transfer.

Below is a workflow to diagnose hydrogenation issues:

Caption: Troubleshooting workflow for catalytic hydrogenation.

Question 3: The final hydrochloride salt isolation is giving us inconsistent yields and a product that is difficult to handle (hygroscopic, poor filterability). What can we do?

Answer:

Salt formation and isolation are crucial steps that significantly impact the final product's physical properties and purity. The high water solubility of this compound can make isolation challenging.[7]

Root Cause Analysis:

  • Solvent System: The choice of solvent for precipitation/crystallization is critical. The ideal solvent should fully dissolve the free amine but provide low solubility for the hydrochloride salt.

  • HCl Addition: The method of HCl addition (gas, aqueous, or in an organic solvent) can affect the particle size and morphology of the final product. Rapid precipitation often leads to fine particles that are difficult to filter.

  • Residual Water: The presence of water can lead to a hygroscopic or oily product. The sulfone group is a strong hydrogen bond acceptor, which can contribute to water retention.[8]

Optimized Isolation Protocol:

  • Solvent Exchange: After the final synthetic step (e.g., deprotection), ensure the reaction solvent is replaced with one suitable for salt formation, such as isopropanol (IPA) or ethyl acetate.

  • Controlled HCl Addition:

    • Prepare a solution of HCl in a suitable solvent (e.g., 4M HCl in dioxane or 2M HCl in IPA).

    • Add the HCl solution slowly to the stirred solution of the free amine at a controlled temperature (e.g., 0-5 °C) to promote the formation of larger, more easily filterable crystals.

  • Anti-Solvent Addition: In some cases, after HCl addition, the slow addition of an "anti-solvent" (a solvent in which the salt is poorly soluble, like MTBE or heptane) can improve precipitation and yield.

  • Drying: Dry the isolated solid under vacuum at a moderate temperature (e.g., 40-50 °C) for an extended period to remove residual solvents and water.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of the tetrahydro-2H-thiopyran ring?

The synthesis of the core heterocyclic ring can be approached in several ways. A common method involves the cycloaddition of a suitable diene with a thiocarbonyl compound.[9] Another well-established route starts with tetrahydro-4H-thiopyran-4-one, which can be synthesized through methods like the Dieckmann condensation.[10] This ketone can then be converted to the amine via reductive amination.

Q2: What safety precautions should be taken when working with the reagents for this synthesis?

Safety is paramount, especially at scale.

  • Oxidizing Agents: Strong oxidants like hydrogen peroxide or Oxone® must be handled with care. They are corrosive and can react violently with organic materials. Ensure controlled addition and adequate cooling to prevent thermal runaways.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction should be conducted in a well-ventilated area, using appropriate high-pressure equipment (e.g., a Parr hydrogenator) with proper grounding to prevent static discharge.[5] Catalysts like Raney Nickel can be pyrophoric and must be handled under a solvent.

  • Hydrochloric Acid: Concentrated HCl is highly corrosive and releases toxic fumes. Handle it in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

Q3: What are the key analytical techniques for monitoring reaction progress and ensuring final product quality?

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and effective method for tracking the disappearance of starting material and the appearance of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on conversion and byproduct formation.

  • Final Product QC:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.[2]

    • Purity by HPLC: To quantify the purity of the final product.

    • Melting Point: A sharp melting point range is a good indicator of purity.[2]

    • Elemental Analysis: To confirm the elemental composition (C, H, N, S, Cl) of the hydrochloride salt.[2]

Q4: Can you provide a representative experimental workflow for the synthesis?

Certainly. The following diagram outlines a common synthetic route starting from tetrahydro-4H-thiopyran-4-one.

Caption: A typical synthetic pathway for the target compound.

This workflow represents a logical sequence of transformations commonly employed for this class of molecules.[8][10] Each step requires careful optimization for scale-up, particularly the oxidation and hydrogenation stages.

References

managing the reactivity of the sulfone group in 4-aminotetrahydro-2h-thiopyran 1,1-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride (CAS: 116529-31-8). This document is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting strategies for managing the reactivity of this versatile building block.

The core of this molecule features a saturated six-membered ring containing a sulfone group and a primary amine. The sulfone group is a strong electron-withdrawing group and a hydrogen bond acceptor, which can fix the conformation of the ring and enhance lipophilicity.[1][2] While generally stable, its reactivity, particularly concerning the adjacent α-protons, can present challenges and opportunities in multi-step syntheses. This guide will help you navigate these complexities to achieve your desired synthetic outcomes.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemical behavior of the sulfone group in the context of the entire molecule.

Q1: What is the primary role and general reactivity of the sulfone group in this compound?

A: The sulfone group (-SO₂-) is a relatively inert and stable functional group, typically formed by the oxidation of the corresponding thioether.[3][4] Its primary characteristics are:

  • Strongly Electron-Withdrawing: The sulfur atom is in a high oxidation state (+6), which significantly withdraws electron density from the adjacent carbon atoms. This makes the protons on the α-carbons (C2 and C6) more acidic than typical alkane protons.

  • Hydrogen Bond Acceptor: The two oxygen atoms can act as hydrogen bond acceptors, influencing solubility and interactions with biological targets.[2]

  • Conformational Anchor: Its steric bulk and electronic properties help lock the thiopyran ring into a specific conformation, which can be advantageous in drug design.[1]

  • Chemical Stability: It is resistant to many common reaction conditions, including a wide range of oxidizing and reducing agents, as well as many acidic and basic conditions.

Q2: How does the hydrochloride salt form affect the molecule's reactivity and handling?

A: The compound is supplied as a hydrochloride salt of the primary amine. This has two immediate practical implications:

  • Enhanced Solubility: The salt form confers excellent water solubility, which can be useful for certain applications but often problematic for reactions in common organic solvents.[5]

  • Masked Nucleophilicity: The amine is protonated (-NH₃⁺Cl⁻). It is no longer nucleophilic and cannot participate in reactions like acylation, alkylation, or sulfonylation until it is neutralized to the free base (-NH₂). A common experimental error is failing to add a sufficient amount of base to both neutralize the hydrochloride and facilitate the desired reaction.

Q3: Can the sulfone group act as a leaving group?

A: Under typical nucleophilic substitution conditions, the sulfone group is a poor leaving group. However, under specific and often harsh conditions, it can be eliminated. The most notable examples are the Ramberg–Bäcklund reaction and the Julia olefination, where the sulfone is extruded as sulfur dioxide (SO₂) to form an alkene.[3][6] These reactions require specific functionalization (e.g., α-halogenation for Ramberg-Bäcklund) and are generally not a concern during standard manipulations of the amino group.

Q4: What is the reactivity of the protons on the carbons alpha to the sulfone group?

A: The protons at the C2 and C6 positions are acidic due to the electron-withdrawing nature of the sulfone. While not as acidic as protons alpha to a ketone, they can be removed by strong, non-nucleophilic bases (e.g., n-BuLi, LDA). This generates a carbanion that can act as a nucleophile, potentially leading to undesired side reactions if not properly controlled. This reactivity is a critical consideration when planning syntheses that require strong bases.[7]

Q5: Are there any known incompatibilities or stability issues?

A: The molecule is generally stable. However, prolonged exposure to very high temperatures in the presence of strong bases can promote elimination or decomposition pathways. The primary amine, once deprotected, is susceptible to oxidation and reactions with electrophiles as expected. The compound is also noted as being hygroscopic, so it should be stored in a cool, dark place under an inert atmosphere.[8]

Section 2: Experimental Planning & Key Protocols

Successful use of this reagent begins with proper preparation. The most critical first step is the generation of the free amine, which is essential for nearly all subsequent functionalization reactions at the nitrogen atom.

Workflow for Handling the Starting Material

The following diagram outlines the initial decision-making process when working with this compound.

G cluster_0 Initial State cluster_1 Decision Point cluster_2 Action Path start Start: 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride decision Is the desired reaction at the amino group? start->decision free_base Generate Free Amine (See Protocol 1) decision->free_base Yes other_rxn Use as is (e.g., for salt-based screening) or consider other transformations decision->other_rxn No proceed Proceed with N-functionalization (e.g., Acylation, Alkylation) free_base->proceed G start Unexpected Side Product Observed q1 Was a strong base used (e.g., n-BuLi, LDA, NaH)? start->q1 cause1 Probable Cause: Deprotonation at α-Carbon (C2 or C6) q1->cause1 Yes q2 Were high temperatures (>100 °C) and a base used? q1->q2 No sol1 Solution: Use a weaker base (e.g., TEA, K₂CO₃) cause1->sol1 cause2 Probable Cause: Elimination of Sulfone Group (e.g., Ramberg-Bäcklund type) q2->cause2 Yes other Consider other possibilities: - Reactivity of other functional groups - Impurities in starting materials q2->other No sol2 Solution: Lower reaction temperature. Use milder conditions. cause2->sol2

References

Technical Support Center: Purity Determination of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride (CAS No: 116529-31-8). This molecule is a versatile building block in pharmaceutical and agrochemical development, making the accurate assessment of its purity a critical step in ensuring the quality, safety, and efficacy of downstream applications[1].

This guide is structured to provide direct, actionable solutions to common challenges encountered during purity analysis. We will explore the nuances of chromatographic and titrimetric methods, offering insights grounded in fundamental chemical principles to empower your research.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific problems you may encounter during your analysis. The solutions provided are designed to be both diagnostic and educational, explaining the causality behind the recommended actions.

High-Performance Liquid Chromatography (HPLC) Analysis

Question 1: My primary analyte peak is showing significant tailing in my reverse-phase HPLC method. What is causing this, and how can I achieve a more symmetrical peak?

Answer: Peak tailing is a common issue when analyzing polar, basic compounds like amines on silica-based columns. The primary cause is often secondary ionic interactions between the protonated amine and residual, deprotonated silanol groups (Si-O⁻) on the stationary phase surface. This leads to a portion of the analyte being retained longer, resulting in a "tail."

Causality and Solutions:

  • Mobile Phase pH: The pH of your mobile phase is the most critical factor. If the pH is too high (e.g., >4), a significant population of silanol groups will be ionized.

    • Solution: Lower the mobile phase pH to between 2.5 and 3.5 using an additive like trifluoroacetic acid (TFA) or formic acid. At this pH, most silanol groups are protonated (Si-OH), minimizing ionic interactions.

  • Ionic Strength: Insufficient ionic strength in the mobile phase can fail to shield the interactions between the analyte and the stationary phase.

    • Solution: Incorporate a buffer, such as a 10-25 mM phosphate buffer, at an acidic pH. The buffer cations will compete with the protonated amine for interaction with any ionized silanols, improving peak shape.

  • Column Choice: Not all C18 columns are the same. Older, "Type A" silica columns have a higher density of acidic silanol groups.

    • Solution: Use a modern, high-purity, "Type B" silica column that is fully end-capped. End-capping uses a small silylating agent (like trimethylchlorosilane) to block most of the residual silanol groups.

  • Analyte Overload: Injecting too much sample can saturate the active sites on the column, leading to tailing.

    • Solution: Reduce the concentration of your sample and/or the injection volume.

start Peak Tailing Observed ph_check Is Mobile Phase pH between 2.5-3.5? start->ph_check adjust_ph Adjust pH with TFA or Formic Acid ph_check->adjust_ph No buffer_check Is an appropriate buffer used? ph_check->buffer_check Yes adjust_ph->ph_check add_buffer Incorporate 10-25 mM Phosphate Buffer buffer_check->add_buffer No column_check Are you using a modern, end-capped C18 column? buffer_check->column_check Yes add_buffer->buffer_check change_column Switch to a high-purity, end-capped column column_check->change_column No concentration_check Is sample concentration too high? column_check->concentration_check Yes change_column->column_check reduce_conc Decrease sample concentration/injection volume concentration_check->reduce_conc Yes end_node Symmetrical Peak Achieved concentration_check->end_node No reduce_conc->end_node

Caption: A decision-tree workflow for diagnosing and resolving HPLC peak tailing.

Question 2: I am struggling to resolve a closely eluting impurity from the main this compound peak. What parameters can I adjust?

Answer: Improving the resolution between two peaks requires manipulating the three factors that govern it: efficiency (N), selectivity (α), and retention factor (k').

  • To Increase Efficiency (Sharper Peaks):

    • Action: Switch to a column with a smaller particle size (e.g., from 5 µm to 3 µm or a sub-2 µm UHPLC column) or a longer column. This increases the number of theoretical plates, leading to narrower peaks.

  • To Increase Selectivity (Change Peak Spacing): This is often the most effective approach.

    • Action 1: Modify the organic component of the mobile phase. If you are using acetonitrile, try substituting it with methanol, or use a mixture of both. The different solvent properties will alter the interactions with the stationary phase and can significantly change selectivity.

    • Action 2: Change the stationary phase. If the impurity has a different chemical nature, a different column chemistry (e.g., a Phenyl-Hexyl or a polar-embedded phase) may provide a completely different elution order and better separation.

  • To Optimize Retention Factor (Move Peaks):

    • Action: Adjust the percentage of the organic solvent. Decreasing the organic content will increase the retention time for all components, which can sometimes improve the resolution of early-eluting peaks.

Titrimetric Analysis

Question 3: I am performing a non-aqueous titration to determine the purity, but the endpoint is indistinct and seems to drift. What is the problem?

Answer: A sharp, stable endpoint is the hallmark of a successful titration. A vague or drifting endpoint in a non-aqueous titration of an amine hydrochloride typically points to interference from water or an inappropriate choice of solvent or titrant.

Causality and Solutions:

  • Water Contamination: Water can act as a weak base in many non-aqueous systems, competing with your analyte and leveling the strength of the titrant, which blunts the endpoint.

    • Solution: Use high-purity, anhydrous solvents. Glacial acetic acid is an excellent choice for titrating amines[2]. Protect the titration vessel from atmospheric moisture using a drying tube.

  • Solvent Choice: The solvent must not react with the titrant and should allow the amine to express its basicity.

    • Solution: Solvents like glacial acetic acid, acetonitrile, or a mixture of benzene and chloroform are effective[2]. Acetic acid is particularly useful as it can enhance the basicity of weak amines.

  • Handling the Hydrochloride: The hydrochloride salt itself is the conjugate acid of the amine. To titrate the amine as a base, you must account for the bound HCl.

    • Expert Insight: A highly effective method was developed by Pifer and Wollish, which involves adding mercuric acetate to the solution in acetic acid[2]. The mercuric acetate complexes the chloride ion as undissociated HgCl₂, liberating the amine to be titrated cleanly as a free base with perchloric acid. This technique provides a much sharper endpoint than attempting to drive off the HCl by heating[2].

cluster_0 Titration Vessel cluster_1 Titrant Delivery electrode Potentiometric Electrode (or Colorimetric Indicator) solution Sample dissolved in Glacial Acetic Acid + Mercuric Acetate electrode->solution stirbar Magnetic Stir Bar solution->stirbar buret Buret with Drying Tube titrant Perchloric Acid in Acetic Acid buret->titrant titrant->solution Titrant Addition

Caption: Key components for the non-aqueous potentiometric titration of an amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary analytical methods for determining the purity of this compound?

The purity of this compound is best assessed using a combination of two orthogonal methods:

  • Purity Assay by Titration: A non-aqueous, acid-base titration is used to determine the total amount of the basic amine present. This provides an absolute measure of the active substance. Commercial suppliers often specify a purity of ≥98% as determined by this method[1][3].

  • Related Substances by HPLC: A stability-indicating HPLC method is used to separate and quantify any impurities, such as synthetic precursors, by-products, or degradation products. This provides a profile of the compound's purity relative to other detectable substances.

Q2: Can you provide a starting point for an HPLC method?

Certainly. The following method is a robust starting point for analyzing this polar compound. Optimization may be required based on your specific instrumentation and impurity profile.

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 150 mm (End-capped)Provides good retention for moderately polar compounds. End-capping minimizes peak tailing.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and maintains a low pH (~2.5) to ensure a single ionic form of the analyte and protonate silanols.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 5% B to 95% B over 15 minutesA gradient is recommended to elute any less polar impurities that may be present.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmThe compound lacks a strong chromophore, so detection at a low UV wavelength is necessary.
Injection Vol. 5 µLA small volume helps prevent peak distortion and column overload.

Q3: What are the key spectroscopic features I should look for to confirm the identity of the compound?

  • Infrared (IR) Spectroscopy:

    • N-H Stretching: Look for absorptions in the 3300–3500 cm⁻¹ region, characteristic of a primary amine[4].

    • S=O Stretching: The sulfone group will exhibit two very strong and characteristic absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch)[5][6].

    • C-N Stretching: Aliphatic amine C-N stretching can be found in the 1250-1000 cm⁻¹ range[4].

  • ¹H NMR Spectroscopy:

    • Amine Protons (-NH₂): A broad signal that is concentration-dependent, typically found between 0.5-5.0 ppm. Its key feature is that it will disappear upon shaking the sample with a drop of D₂O due to proton-deuterium exchange[4].

    • Ring Protons (-CH₂- and -CH-): You will see complex multiplets corresponding to the protons on the thiopyran ring. The protons on the carbons adjacent to the sulfone group will be shifted further downfield compared to those in the unoxidized parent compound.

Q4: What are the likely impurities I should be aware of?

While a specific impurity profile depends on the synthetic route, logical potential impurities include:

  • Unoxidized Precursor: 4-Aminotetrahydro-2H-thiopyran (the corresponding sulfide). This would be significantly less polar and would have a longer retention time in a reverse-phase HPLC system.

  • Synthesis Starting Materials: Impurities related to the reagents used to construct the heterocyclic ring or introduce the amine group.

  • Residual Solvents: Solvents used during the synthesis and purification steps. Gas Chromatography with a headspace sampler (HS-GC) is the standard method for quantifying these.

Q5: What are the proper storage conditions for this compound?

This compound should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon)[3][7]. The compound is noted to be potentially hygroscopic, meaning it can absorb moisture from the air, so protection from humidity is important to maintain its integrity and ensure accurate weighing[3].

References

Technical Support Center: Deprotection Strategies for N-Protected 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A stylized graphic of a chemical structure, suggesting a focus on scientific and research-oriented content.

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with N-protected 4-aminotetrahydro-2H-thiopyran 1,1-dioxide derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the critical deprotection step in your synthetic workflows. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.

The 4-aminotetrahydro-2H-thiopyran 1,1-dioxide scaffold is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. The s[1]uccessful removal of nitrogen protecting groups is a pivotal step, and this guide is designed to help you navigate the intricacies of this chemical transformation.

Troubleshooting Guide

This section addresses specific issues that may arise during the deprotection of N-protected 4-aminotetrahydro-2H-thiopyran 1,1-dioxide derivatives. Each problem is followed by a systematic approach to diagnosis and resolution.

Issue 1: Incomplete or Sluggish Deprotection

Symptom: TLC or LC-MS analysis indicates the presence of a significant amount of starting material even after the recommended reaction time.

Possible Causes & Solutions:

  • Insufficient Reagent Stoichiometry: The amount of acid (for Boc) or the efficiency of the catalyst (for Cbz) may be inadequate.

    • For N-Boc Deprotection: Increase the concentration or number of equivalents of the acid (e.g., move from 20% TFA in DCM to 50%, or use 4M HCl in dioxane). *[2] For N-Cbz Deprotection (Catalytic Hydrogenolysis): Increase the catalyst loading (e.g., from 5 mol% to 10-20 mol% of Pd/C) or the hydrogen pressure.

  • [3]Short Reaction Time or Low Temperature: Some substrates may require more forcing conditions.

    • Monitor the reaction progress over a longer period.

    • Gentle warming (e.g., to 40°C) can be beneficial, but be cautious as it may also promote side reactions.

  • [2]Steric Hindrance: Bulky substituents near the N-protecting group can impede reagent access. *[2] Consider switching to a less sterically hindered deprotection reagent or employing more forcing conditions as mentioned above.

  • Catalyst Poisoning (for Cbz deprotection): The sulfur atom in the thiopyran ring, even in its oxidized sulfone form, can sometimes interact with and deactivate the palladium catalyst. The deprotected amine product can also inhibit the catalyst. *[3] Solution: Add a small amount of a weak acid, like acetic acid, to protonate the product amine, reducing its coordination to the catalyst. Consi[3]der using a different catalyst or a non-hydrogenolysis deprotection method.

Issue 2: Formation of Unexpected Side Products

Symptom: The appearance of new, unidentified spots on TLC or peaks in LC-MS, leading to low yields of the desired product.

Possible Causes & Solutions:

  • Alkylation by tert-Butyl Cation (N-Boc Deprotection): The cleavage of the Boc group with strong acid generates a reactive tert-butyl cation, which can alkylate nucleophiles in the reaction mixture. *[2] Solution: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or water.

  • [2]Reduction of Other Functional Groups (N-Cbz Deprotection): Catalytic hydrogenolysis can also reduce other sensitive functional groups like alkenes, alkynes, or nitro groups. *[3] Solution: Consider transfer hydrogenolysis using a hydrogen donor like ammonium formate, which can offer better selectivity. Alter[3]natively, non-reductive methods such as acid-catalyzed cleavage (e.g., HBr in acetic acid) can be employed if the substrate is compatible.

  • [3][4]Degradation of Acid-Sensitive Groups: Strong acidic conditions used for Boc or Cbz deprotection can affect other acid-labile functionalities in the molecule. *[3] Solution: Use milder acidic conditions. For Boc deprotection, 4M HCl in dioxane is often a good alternative to TFA. For C[5]bz deprotection, Lewis acids like AlCl₃ in hexafluoroisopropanol (HFIP) can be effective.

[3][6]Issue 3: Difficulty in Product Isolation and Purification

Symptom: The final product is difficult to purify, or there is significant product loss during the workup and purification steps.

Possible Causes & Solutions:

  • Incomplete Extraction: The deprotected amine, often as a salt, may have high water solubility, leading to poor extraction into organic solvents.

    • Solution: Ensure the aqueous layer is thoroughly saturated with a salt like NaCl before extraction. Use a more polar extraction solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.

  • Emulsion Formation during Workup: The presence of both organic and aqueous phases with the product acting as a surfactant can lead to persistent emulsions.

    • Solution: Add brine to the mixture to break the emulsion. Centrifugation can also be an effective method to separate the layers.

  • Product Volatility or Instability: The free amine may be volatile or unstable, leading to loss during solvent removal.

    • Solution: Perform solvent evaporation at reduced temperature. Isolate the product as a stable salt (e.g., hydrochloride or trifluoroacetate) rather than the free base.

Frequently Asked Questions (FAQs)

Q1: Which protecting group is most suitable for the 4-aminotetrahydro-2H-thiopyran 1,1-dioxide moiety?

The choice of protecting group depends on the overall synthetic strategy and the presence of other functional groups in the molecule.

  • Boc (tert-butyloxycarbonyl): This is a very common and versatile protecting group, stable to a wide range of conditions but easily removed with acid. It is[6] a good first choice for many applications.

  • Cbz (benzyloxycarbonyl): Cbz is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis. This [7]makes it orthogonal to the Boc group. However, care must be taken if other reducible functional groups are present.

  • Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is stable to acidic conditions but is cleaved by bases, such as piperidine. This [8]provides another layer of orthogonality, particularly useful in peptide synthesis.

Q2: What are the key differences between using TFA and HCl for Boc deprotection?

Both TFA and HCl are strong acids used for Boc deprotection, but they have different properties:

  • TFA (Trifluoroacetic Acid): Typically used as a 20-50% solution in a solvent like dichloromethane (DCM). It is[9] highly effective but also very corrosive. The product is isolated as a TFA salt, which can sometimes be challenging to handle or remove.

  • HCl (Hydrochloric Acid): Often used as a 4M solution in an organic solvent like 1,4-dioxane or methanol. It is[2][5] generally considered a milder option than TFA and yields the hydrochloride salt of the amine, which is often a crystalline and easily handled solid.

Q3[2]: Can I use basic conditions to deprotect a Cbz group?

While the Cbz group is generally stable to bases, it can be cleaved under certain basic conditions, although this is less common. The p[10]rimary and most reliable methods for Cbz removal are catalytic hydrogenolysis and acidic cleavage.

Q4[4][7]: Are there any safety concerns with the deprotection reagents?

Yes, several reagents require careful handling:

  • TFA: Highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Catalytic Hydrogenation (for Cbz deprotection): Requires the use of flammable hydrogen gas and a pyrophoric catalyst (Pd/C). Proper safety precautions for handling these materials are essential.

  • HBr in Acetic Acid: A highly corrosive and fuming reagent.

  • TMS-iodide: Can generate benzyl iodide as a byproduct, which is a potent alkylating agent and potentially genotoxic.

E[3][12]xperimental Protocols

Here are detailed, step-by-step protocols for common deprotection methods.

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
  • Preparation: Dissolve the N-Boc protected 4-aminotetrahydro-2H-thiopyran 1,1-dioxide derivative in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. If your substrate is sensitive to alkylation by the tert-butyl cation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).

  • [2]Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 20-50% v/v).

  • [9]Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until all the starting material is consumed (typically 1-4 hours).

  • [2]Work-up: Remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The p[2]roduct is typically isolated as the TFA salt. If the free amine is required, dissolve the residue in a suitable solvent and neutralize with a base such as saturated aqueous sodium bicarbonate, then extract with an organic solvent.

Protocol 2: N-Boc Deprotection using HCl in Dioxane
  • Preparation: Dissolve the N-Boc protected substrate in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • [2]Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction is usually complete within 1-4 hours. A precipitate of the hydrochloride salt may form.

  • [2]Work-up: If a precipitate has formed, it can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried. If the product remains in solution, the solvent can be removed under reduced pressure to yield the hydrochloride salt.

Protocol 3: N-Cbz Deprotection via Catalytic Hydrogenolysis
  • Preparation: Dissolve the N-Cbz protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add palladium on carbon (Pd/C, typically 10% w/w) to the solution (5-10 mol%).

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. The combined filtrates are then concentrated under reduced pressure to give the deprotected amine.

Protocol 4: N-Fmoc Deprotection using Piperidine
  • Preparation: Dissolve the N-Fmoc protected substrate in a solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Add piperidine to the solution to a final concentration of 20% (v/v).

  • Reaction: Stir the reaction at room temperature. The deprotection is typically rapid, often complete within 30 minutes.

  • Work-up: The work-up procedure will depend on the subsequent steps of your synthesis. In solid-phase peptide synthesis, the resin is simply washed to remove the piperidine and the dibenzofulvene-piperidine adduct. For s[11]olution-phase synthesis, the reaction mixture can be diluted with an organic solvent and washed with water or a mild aqueous acid to remove the piperidine.

Data Summary

Protecting GroupDeprotection Reagent(s)Typical ConditionsKey Considerations
Boc TFA/DCM20-50% TFA, 0°C to RT, 1-4hCor[2][9]rosive, may require scavengers.
[2] HCl/Dioxane4M HCl, RT, 1-4hMil[2][5]der than TFA, often yields a crystalline HCl salt.
[2]CbzH₂, Pd/C1 atm H₂, RT, 2-16hNot[3] compatible with reducible functional groups.
[3] HBr/AcOH33% HBr in AcOH, RT, 1-2hHar[4]sh acidic conditions.
Fmoc Piperidine/DMF20% Piperidine, RT, <1hBas[11]ic conditions, orthogonal to Boc and Cbz.

Visual Workflows

General Deprotection Workflow

DeprotectionWorkflow cluster_start Starting Material cluster_reagents Deprotection cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_product Final Product Start N-Protected Amine Reagents Select Deprotection Reagent & Conditions Start->Reagents 1. Choose Strategy Monitor Monitor Reaction (TLC, LC-MS) Reagents->Monitor 2. Run Reaction Monitor->Reagents Incomplete? Adjust Conditions Workup Quench, Extract, Purify Monitor->Workup 3. Isolate Product Deprotected Amine Workup->Product 4. Characterize

Caption: A general workflow for the deprotection of N-protected amines.

Decision Tree for Deprotection Strategy

DecisionTree Start Start: N-Protected 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide ProtectingGroup What is the Protecting Group? Start->ProtectingGroup Boc Boc ProtectingGroup->Boc Boc Cbz Cbz ProtectingGroup->Cbz Cbz Fmoc Fmoc ProtectingGroup->Fmoc Fmoc AcidSensitive Other Acid-Sensitive Groups Present? Boc->AcidSensitive ReducibleGroups Other Reducible Groups Present? Cbz->ReducibleGroups UsePiperidine Use Piperidine/DMF Fmoc->UsePiperidine UseTFA Use TFA/DCM with Scavengers AcidSensitive->UseTFA No UseHCl Use 4M HCl/Dioxane AcidSensitive->UseHCl Yes UseH2PdC Use H2, Pd/C ReducibleGroups->UseH2PdC No UseHBr Use HBr/AcOH or other acidic method ReducibleGroups->UseHBr Yes

Caption: Decision tree for selecting a deprotection strategy.

References

Validation & Comparative

A Tale of Two Scaffolds: A Comparative Analysis of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride and Piperidine Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development, the selection of a core chemical scaffold is a decision of paramount importance, profoundly influencing a candidate's journey from bench to bedside. This guide offers an in-depth, data-driven comparative analysis of two structurally related yet electronically distinct heterocyclic scaffolds: 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride and its analogous piperidine counterparts. By examining their synthesis, physicochemical properties, biological activities, and pharmacokinetic profiles, we aim to provide a comprehensive resource for scientists navigating the nuanced landscape of modern medicinal chemistry.

Introduction: The Strategic Choice of a Scaffold

The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1][2] Its prevalence is a testament to its favorable properties, including its ability to impart basicity, modulate lipophilicity, and provide a three-dimensional framework for precise substituent placement.[3] However, the drive for novel chemical space and improved drug-like properties has led to the exploration of bioisosteric replacements. One such replacement is the tetrahydrothiopyran 1,1-dioxide scaffold. The introduction of the sulfone group dramatically alters the electronic and physicochemical properties of the ring, offering a unique set of advantages and challenges for drug design.[4][5] This guide will dissect these differences, providing the experimental evidence necessary for informed decision-making.

Synthesis: Crafting the Core Structures

The synthetic accessibility of a scaffold is a critical consideration in any drug discovery program. Both piperidine and tetrahydrothiopyran-based cores can be constructed through robust and scalable synthetic routes.

Synthesis of Functionalized Piperidine Analogues

The synthesis of substituted piperidines is a well-trodden path in organic chemistry, with a plethora of methods available for their construction and functionalization.[6] A common and versatile approach involves the cyclization of linear precursors, often followed by functionalization of the nitrogen atom.

Experimental Protocol: One-Pot Synthesis of N-Substituted Piperidines

This protocol describes a reductive amination approach to N-substituted piperidines.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve the desired piperidin-4-one (1.0 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add the primary amine of choice (1.1 equiv.) to the solution.

  • Reducing Agent: Add a suitable reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.), portion-wise to the reaction mixture. The choice of a milder reducing agent like STAB is crucial to prevent over-reduction of the ketone.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with DCM (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted piperidine.

G cluster_synthesis Synthesis of N-Substituted Piperidine Piperidin-4-one Piperidin-4-one Reductive Amination Reductive Amination Piperidin-4-one->Reductive Amination Primary Amine Primary Amine Primary Amine->Reductive Amination N-Substituted Piperidine N-Substituted Piperidine Reductive Amination->N-Substituted Piperidine NaBH(OAc)₃ G cluster_synthesis_sulfone Synthesis of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide HCl Tetrahydrothiopyran-4-one Tetrahydrothiopyran-4-one Reductive Amination Reductive Amination Tetrahydrothiopyran-4-one->Reductive Amination 4-aminotetrahydro-2H-thiopyran 4-aminotetrahydro-2H-thiopyran Reductive Amination->4-aminotetrahydro-2H-thiopyran Oxidation Oxidation 4-aminotetrahydro-2H-thiopyran->Oxidation Oxone® 4-aminotetrahydro-2H-thiopyran 1,1-dioxide 4-aminotetrahydro-2H-thiopyran 1,1-dioxide Oxidation->4-aminotetrahydro-2H-thiopyran 1,1-dioxide Salt Formation Salt Formation 4-aminotetrahydro-2H-thiopyran 1,1-dioxide->Salt Formation HCl Final Product 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride Salt Formation->Final Product

References

A Senior Application Scientist's Guide to the In Vitro Biological Evaluation of Novel Compounds Derived from 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclic Sulfone Scaffold

In the landscape of medicinal chemistry, the selection of a core scaffold is a decision of paramount strategic importance. The 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride is one such scaffold that has garnered significant attention.[1][2] As a cyclic sulfone, it offers a unique combination of properties: a rigid, three-dimensional structure imparted by the sulfone group, and a key amino functional group that serves as a versatile synthetic handle for diversification.[3][4] This hydrochloride salt form ensures excellent water solubility, a crucial characteristic for pharmaceutical formulations and biological testing.[3] Its utility is not merely theoretical; this compound serves as a foundational building block in the synthesis of novel bioactive molecules aimed at a spectrum of therapeutic targets.[3][4]

This guide provides a comparative framework for the in vitro biological evaluation of two hypothetical series of compounds derived from this promising scaffold: Series A , designed as potential anticancer agents, and Series B , developed for antimicrobial applications. We will dissect the causality behind the selection of specific assays, present detailed, field-proven protocols, and interpret the resulting data to guide further drug development efforts.

Screening Cascade: A Workflow for Prioritizing Lead Compounds

A structured, multi-stage screening process is essential for efficiently identifying promising candidates from a library of newly synthesized compounds. The initial phase focuses on broad activity, followed by more detailed mechanistic and selectivity studies for the most potent hits.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity & Mechanism of Action (MoA) cluster_3 Phase 4: Lead Candidate Selection A Compound Library (Series A & B Derivatives) B High-Throughput Cytotoxicity Assay (e.g., MTT on Cancer Cell Line Panel) A->B Anticancer Track C Primary Antimicrobial Assay (e.g., Broth Microdilution vs. Panel of Microbes) A->C Antimicrobial Track D IC50 Determination (Dose-Response on Sensitive Lines) B->D E MIC Confirmation (Validation of Initial Hits) C->E F Cytotoxicity on Normal Cells (e.g., HEK293) for Selectivity Index D->F G Mechanism-Specific Assays (e.g., Kinase Inhibition, Apoptosis Assay) D->G H Bactericidal vs. Bacteriostatic Assay E->H I Lead Candidate(s) for In Vivo Studies F->I G->I H->I

Caption: General workflow for in vitro screening of novel compounds.

Part 1: Comparative Evaluation of Series A as Anticancer Agents

The development of novel anticancer therapeutics remains a cornerstone of pharmaceutical research.[5] Derivatives of heterocyclic compounds containing sulfones have previously demonstrated cytotoxic activity, making this a logical therapeutic area to explore.[6] Our evaluation strategy for Series A focuses on identifying compounds that not only potently inhibit cancer cell growth but also exhibit a favorable selectivity profile against non-cancerous cells.

Rationale for Experimental Choices
  • Cell Line Panel: A panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer) is crucial.[6][7] This approach helps identify compounds with broad-spectrum activity versus those with lineage-specific effects. Including a non-cancerous cell line, such as human embryonic kidney cells (HEK293), is a critical step for assessing selectivity, a key indicator of potential therapeutic window.[8]

  • Primary Cytotoxicity Assay (MTT): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the primary screen.[8] It is a robust, cost-effective, and high-throughput colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability.[9] A reduction in metabolic activity is indicative of either cytotoxicity or anti-proliferative effects.[10]

  • Potency Measurement (IC₅₀): For active compounds, a dose-response analysis is performed to calculate the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of a compound required to inhibit cell growth by 50% and is the standard metric for comparing the potency of anticancer agents.[7]

Quantitative Data Summary: Cytotoxicity of Series A Derivatives

The following table summarizes the hypothetical IC₅₀ values for Series A derivatives against a panel of cell lines. The Selectivity Index (SI) is calculated as (IC₅₀ in HEK293) / (IC₅₀ in Cancer Cell Line). A higher SI value is desirable.

Compound IDSubstitution PatternIC₅₀ (µM) on MCF-7 (Breast)IC₅₀ (µM) on A549 (Lung)[6]IC₅₀ (µM) on HEK293 (Normal)[8]Selectivity Index (vs. MCF-7)
A-01 Unsubstituted Phenyl15.221.8>100>6.6
A-02 4-Chlorophenyl3.15.585.327.5
A-03 4-Methoxyphenyl9.812.4>100>10.2
A-04 3,4-Dichlorophenyl1.7 2.9 60.135.4
Doxorubicin Positive Control0.70.95.47.7

Interpretation: Compound A-04 , featuring a 3,4-dichlorophenyl substitution, emerges as the most promising candidate from this series. It demonstrates the highest potency against both cancer cell lines and, crucially, a significantly better selectivity index than the standard chemotherapeutic agent, doxorubicin. This suggests that A-04 may have a wider therapeutic window, preferentially affecting cancer cells over normal cells.[7]

Delving Deeper: Mechanism of Action via Kinase Inhibition

Many successful anticancer drugs function by inhibiting specific protein kinases that are hyperactivated in cancer cells.[9] The PI3K/Akt signaling pathway is one such critical pathway, often dysregulated in cancers like TNBC, that controls cell survival and proliferation.[11] An in vitro kinase inhibition assay is a logical next step to determine if a lead compound, like A-04, acts on a specific molecular target.[12]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis (Programmed Cell Death) Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Compound A-04 (Hypothetical Inhibitor) Inhibitor->Akt Inhibits (Hypothesized MoA)

Caption: The PI3K/Akt signaling pathway, a common target for anticancer drugs.[11]

Part 2: Comparative Evaluation of Series B as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics.[13] Heterocyclic compounds are a rich source of antimicrobial agents.[6][14] The evaluation of Series B is designed to quantify their ability to inhibit the growth of clinically relevant bacteria.

Rationale for Experimental Choices
  • Bacterial Panel: The panel must include both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[6] This is because the structural differences in their cell walls can dramatically affect compound efficacy.

  • Potency Measurement (MIC): The Minimum Inhibitory Concentration (MIC) is the gold standard for measuring the potency of an antimicrobial agent.[15] It is defined as the lowest concentration of a compound that prevents visible growth of a microorganism in vitro.[16] The broth microdilution method is a widely used, quantitative technique for determining MIC values.[13][15]

Quantitative Data Summary: Antimicrobial Activity of Series B Derivatives

The following table presents the hypothetical MIC values for Series B derivatives. Lower MIC values indicate higher potency.

Compound IDSubstitution PatternMIC (µg/mL) vs. S. aureus (Gram +)MIC (µg/mL) vs. E. coli (Gram -)MIC (µg/mL) vs. P. aeruginosa (Gram -)[6]
B-01 Unsubstituted Pyridine64>128>128
B-02 2-Chloropyridine1664128
B-03 4-Nitropyridine>128>128>128
B-04 2-Amino-5-chloropyridine4 16 32
Vancomycin Positive Control1NANA
Ciprofloxacin Positive Control0.50.0150.25

Interpretation: Compound B-04 is the most promising antimicrobial agent in this series, showing potent activity against the Gram-positive S. aureus and moderate activity against the Gram-negative E. coli. The lack of potent activity against P. aeruginosa is common, as this organism is known for its high intrinsic resistance. The structure-activity relationship (SAR) suggests that the combination of an amino group and a chloro-substituent on the pyridine ring is beneficial for activity.

Experimental Protocols

The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 1: MTT Cell Viability Assay

This protocol is used to determine the IC₅₀ values for Series A compounds.[8][9]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549) and a normal cell line (HEK293)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette, CO₂ incubator, microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells/well into a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Controls: Include wells with medium only (blank), cells with vehicle (DMSO) only (negative control), and cells treated with a known cytotoxic agent like doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[7]

  • MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Broth Microdilution MIC Assay

This protocol, based on CLSI guidelines, is used to determine the MIC values for Series B compounds.[15]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (dissolved in DMSO)

  • Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin)

  • Sterile 96-well U-bottom plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer, incubator

Procedure:

  • Inoculum Preparation: From a fresh culture plate, suspend several colonies of the test bacteria in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[16] Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12. Add 100 µL of the highest concentration of the test compound (in CAMHB) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, to well 10. Discard 50 µL from well 10.

    • Controls: Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[16]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15][16] This can be assessed visually by checking for turbidity.

G cluster_0 Plate Setup cluster_1 Inoculation cluster_2 Incubation & Reading A Prepare 2-fold serial dilutions of compound in broth in a 96-well plate D Dilute and add inoculum to all wells except sterility control A->D B Add Growth Control (Broth only) B->D C Prepare bacterial inoculum to 0.5 McFarland standard C->D E Incubate plate (37°C, 18-24h) D->E F Visually inspect for turbidity E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for the Broth Microdilution MIC Assay.[15]

References

X-ray crystallographic analysis of 4-aminotetrahydro-2h-thiopyran 1,1-dioxide hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 4-Aminotetrahydro-2H-thiopyran 1,1-Dioxide Hydrochloride Derivatives

For researchers, medicinal chemists, and drug development professionals, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is the cornerstone of rational drug design.[1] The family of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide derivatives represents a class of versatile building blocks, or scaffolds, in the synthesis of novel therapeutics, particularly in areas like neurological disorders and agricultural chemistry.[2] Their efficacy and biological activity are intrinsically linked to their stereochemistry and conformational preferences. This guide provides a comprehensive comparison of analytical techniques for their structural characterization, with a primary focus on the definitive method of single-crystal X-ray diffraction (SCXRD). We will explore not just the "how" but the critical "why" behind the experimental choices, offering a field-proven perspective on obtaining unambiguous structural data.

Section 1: The Foundation: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of a suitable derivative and the often-challenging process of growing a high-quality single crystal. The parent compound, this compound, is a commercially available starting material. A common synthetic strategy involves the derivatization of the primary amine to introduce moieties that may aid in crystallization and modulate biological activity.

Experimental Protocol: Synthesis of an N-Aryl Derivative

A representative protocol for synthesizing an N-aryl derivative, a common step in medicinal chemistry programs, is outlined below. This process begins with the oxidation of a thioether precursor to the corresponding sulfone, a standard transformation in organosulfur chemistry.[3]

  • Preparation of the Thioether Precursor (if not commercially available): The synthesis often starts with precursors that are then oxidized. For our purposes, we begin with the commercially available sulfone.

  • N-Arylation:

    • To a stirred solution of this compound (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add a base such as triethylamine (2.5 eq) to neutralize the hydrochloride salt and deprotonate the amine.

    • Add the desired aryl halide (e.g., 4-fluorobenzoyl chloride, 1.1 eq) dropwise at 0 °C. The choice of an aryl group with specific electronic properties can be crucial for both biological activity and crystallization.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup, extract the product with a suitable organic solvent (e.g., ethyl acetate), and purify using column chromatography.

  • Characterization: Confirm the identity and purity of the synthesized derivative using standard techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding to crystallization.[4][5]

The Art of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is the most critical and often unpredictable step.[6] A promising crystal should be between 0.1 and 0.3 mm in at least two dimensions, with sharp edges and no visible fractures.[7]

Causality Behind Crystallization Choices:

  • Purity: A minimum purity of >95% is highly recommended. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder.[7]

  • Solvent Selection: The goal is to find a solvent or solvent system in which the compound has moderate solubility. Highly volatile solvents should be used with caution as their rapid evaporation from the crystal lattice can cause the crystal to degrade.[7]

  • Common Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) to near-saturation in a loosely capped vial. The slow evaporation of the solvent increases the compound's concentration, promoting crystallization. This is often the first method attempted due to its simplicity.

    • Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized cover slip, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the drop gradually reduces the compound's solubility, inducing crystallization.

    • Solvent Layering: A solution of the compound in a dense solvent is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

For the hydrochloride salts of these amine derivatives, which are often highly water-soluble, using mixed solvent systems like ethanol/water or isopropanol/ethyl acetate can be effective.[2]

Section 2: The Primary Tool: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional atomic arrangement of a molecule.[1] It provides precise measurements of bond lengths, bond angles, and torsional angles, and can unambiguously determine the absolute stereochemistry.[1][8]

dot

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-Ray Diffraction Analysis start Start: 4-Aminotetrahydro-2H- thiopyran 1,1-dioxide HCl react N-Arylation Reaction start->react purify Purification (Column Chromatography) react->purify crystal Grow Single Crystal (e.g., Slow Evaporation) purify->crystal mount Mount Crystal on Diffractometer crystal->mount data Collect Diffraction Data (Measure Intensities & Angles) mount->data solve Solve Structure (Determine Electron Density Map) data->solve refine Refine Structure (Fit Atomic Model to Data) solve->refine validate Validate & Analyze (Check R-factors, Geometry) refine->validate end end validate->end Final 3D Structure (CIF File)

Caption: Experimental workflow from synthesis to final 3D structure determination via SCXRD.

Step-by-Step SCXRD Protocol & Rationale
  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a specialized loop (e.g., a MiTeGen loop) affixed to a goniometer head.

    • Causality: The crystal must be held securely in the X-ray beam and rotated to collect data from all possible orientations. Often, the crystal is flash-cooled in a stream of liquid nitrogen (~100 K) to minimize radiation damage and thermal vibrations, resulting in higher quality data.[9]

  • Data Collection: The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam (e.g., from a Cu or Mo source).[9] The crystal diffracts the X-rays, producing a pattern of spots (reflections) that are recorded by a detector.[6]

    • Causality: The angles and intensities of these diffracted spots contain the information about the arrangement of atoms in the crystal lattice.[6] A complete dataset is collected by rotating the crystal through a range of angles.

  • Structure Solution: The collected data is processed to yield a set of reflection intensities. The primary challenge at this stage is the "phase problem"—the phase information is lost during the experiment.[6] For small molecules like our derivatives, direct methods are typically used to computationally estimate the initial phases.[6]

    • Causality: Direct methods use statistical relationships between the intensities of the reflections to derive the phases, which allows for the calculation of an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[6]

    • Causality: The quality of the final structure is assessed by crystallographic R-factors (e.g., R1). A low R1 value (typically < 0.05 for high-quality small molecule structures) indicates a good agreement between the model and the data, signifying a trustworthy structure.

  • Validation and Analysis: The final structure is validated for correct geometry (bond lengths, angles) and potential issues. The output is typically a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the experiment.

Section 3: A Comparative Outlook: Alternative & Complementary Techniques

While SCXRD provides the ultimate structural answer, it is not always feasible, and other techniques provide complementary and crucial information.

dot

logic_diagram cluster_techniques Analytical Characterization Molecule 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Derivative SCXRD Single-Crystal X-Ray Diffraction (SCXRD) - Unambiguous 3D Structure - Absolute Stereochemistry - Bond Lengths/Angles - Solid-State Conformation Molecule->SCXRD:head NMR NMR Spectroscopy - Connectivity (COSY, HSQC) - 3D Solution Conformation (NOESY) - Dynamic Processes - Purity Assessment Molecule->NMR:head MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition (HRMS) - Fragmentation Pattern Molecule->MS:head Comp Computational Modeling (DFT) - Gas-Phase Conformations - Relative Energies of Conformers - Electronic Properties Molecule->Comp:head Conclusion Comprehensive Structural Understanding SCXRD:data->Conclusion NMR:data->Conclusion MS:data->Conclusion Comp:data->Conclusion

Caption: Logical relationship of complementary analytical techniques for structural elucidation.

Comparison of Analytical Methods
Technique Information Provided Advantages Limitations Relevance to Topic
Single-Crystal X-Ray Diffraction (SCXRD) Unambiguous 3D atomic structure in the solid state; absolute stereochemistry; precise bond lengths and angles.[1]The "gold standard" for structure determination; provides definitive proof of structure.Requires a high-quality single crystal, which can be difficult to obtain; structure is static and in the solid state.[6]Essential for confirming stereochemistry, identifying polymorphs, and providing a basis for structure-based drug design.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Atomic connectivity (¹H, ¹³C, COSY); through-space proximities (NOESY) for solution-state conformation; dynamic processes.[11]Provides data on the molecule's structure and behavior in solution, which is more biologically relevant; does not require crystallization.Conformation is inferred, not directly observed; can be difficult to interpret for complex or flexible molecules.Crucial for confirming the covalent structure post-synthesis and for studying the conformational dynamics in solution, which may differ from the crystal structure.[12]
Mass Spectrometry (MS) Precise molecular weight and elemental composition (High-Resolution MS); structural information from fragmentation patterns.High sensitivity; requires very small amounts of sample; confirms molecular formula.Provides limited information on 3D structure or stereochemistry.A fundamental tool for confirming the successful synthesis of the target derivative before investing time in crystallization and other analyses.
Computational Modeling (e.g., DFT) Predicts low-energy conformations in the gas phase or with solvent models; calculates electronic properties and relative stabilities of isomers.[13]Does not require physical sample; can explore conformations that may not be observed experimentally; cost-effective.Accuracy is dependent on the level of theory and basis set used; results must be validated by experimental data.Complements experimental data by providing insight into the relative energies of different conformers and rationalizing the observed structures in solution (NMR) and solid state (SCXRD).[12][13]

Section 4: Data Synthesis and Conclusion

For any given 4-aminotetrahydro-2H-thiopyran 1,1-dioxide derivative, a comprehensive structural analysis relies on the synergistic use of these techniques. The initial synthesis is confirmed by MS and NMR. NMR provides the first glimpse into the solution-state conformation, which is biologically relevant. Computational modeling can then be used to explore the conformational landscape and predict the most stable forms.

Ultimately, single-crystal X-ray diffraction provides the definitive, high-resolution snapshot of the molecule's three-dimensional architecture.[6] This solid-state structure is invaluable for understanding intermolecular interactions within the crystal lattice, such as hydrogen bonding, which can be a proxy for interactions with a biological target. The precise geometric data from SCXRD serves as the ultimate benchmark for validating computational models and interpreting complex NMR data.

For researchers in drug development, the investment in obtaining a crystal structure pays dividends by enabling precise structure-activity relationship (SAR) studies and facilitating the design of next-generation analogs with improved potency and selectivity.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental nuances and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetric methods. The objective is to equip you with the critical data and insights necessary to select the most appropriate analytical strategy for your specific application, ensuring data integrity and regulatory compliance.

Introduction: The Analytical Imperative

This compound is a versatile building block in medicinal chemistry.[1] Its accurate quantification is paramount for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and final drug products. The selection of an analytical method is a critical decision, balancing specificity, sensitivity, and efficiency. This guide will explore three orthogonal analytical techniques, providing a robust framework for method validation and selection. All validation protocols discussed are designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for the validation of analytical procedures.[2][3][4]

Comparative Overview of Analytical Methodologies

The selection of an analytical method is a pivotal decision in the drug development process. This choice is governed by a multitude of factors including the physicochemical properties of the analyte, the required sensitivity and specificity, and the intended application of the method. For this compound, a polar, non-volatile compound, the following three methods present a spectrum of analytical solutions.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) with Derivatization Acid-Base Titrimetry
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Neutralization reaction between the amine hydrochloride (acidic) and a standard base.
Specificity High (with a stability-indicating method).High (mass spectrometric detection enhances specificity).Low (susceptible to interference from other acidic or basic impurities).
Sensitivity High (µg/mL to ng/mL level).Very High (ng/mL to pg/mL level).Low (mg level).
Throughput High.Moderate (derivatization step can be time-consuming).Moderate.
Cost (Instrument) Moderate to High.High.Low.
Sample Preparation Simple dilution.Derivatization required.Simple dissolution.
Typical Application Assay, impurity profiling, stability studies.Trace level impurity analysis, genotoxic impurity screening.Assay of bulk drug substance.

In-Depth Method Analysis and Validation Data

This section provides a detailed examination of each analytical method, including step-by-step experimental protocols and a summary of validation data. The validation parameters are assessed according to ICH Q2(R1) guidelines.[4][5]

High-Performance Liquid Chromatography (HPLC)

The cornerstone of modern pharmaceutical analysis, reversed-phase HPLC offers a powerful combination of specificity, sensitivity, and speed. For a polar compound like this compound, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase method with an ion-pairing agent could be employed. Here, we detail a validated reversed-phase HPLC method.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% Trifluoroacetic Acid (TFA) in water and acetonitrile (95:5, v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 210 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Calibration:

    • Prepare a stock solution of the reference standard in the mobile phase.

    • Perform serial dilutions to prepare at least five calibration standards covering the expected concentration range.

    • Construct a calibration curve by plotting the peak area against the concentration.

Causality Behind Experimental Choices:

  • C18 Column: A C18 column is a versatile and robust choice for a wide range of compounds.

  • 0.1% TFA in Water: The trifluoroacetic acid acts as an ion-pairing agent to improve the retention and peak shape of the polar amine on the non-polar C18 stationary phase. It also acidifies the mobile phase to ensure the amine is in its protonated form.

  • Low Wavelength UV Detection (210 nm): The analyte lacks a strong chromophore, necessitating detection at a low UV wavelength where the amine functional group exhibits some absorbance.

Validation Data Summary (HPLC)

Validation Parameter Acceptance Criteria Result
Specificity No interference from placebo and degradants.Complies. Peak is spectrally pure and well-resolved from degradation products in forced degradation studies.
Linearity (R²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD %) ≤ 2.0%0.8%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.3 µg/mL
Robustness No significant impact on results with small variations in method parameters.Complies. Method is robust to minor changes in flow rate, column temperature, and mobile phase composition.

Forced Degradation Studies:

To ensure the stability-indicating nature of the HPLC method, forced degradation studies are essential.[6][7][8] These studies intentionally stress the drug substance to generate potential degradation products.[9]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.

The HPLC method demonstrated the ability to separate the parent peak from all degradation products, confirming its stability-indicating power.

Diagram: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Weigh & Dissolve Sample in Mobile Phase filter Filter through 0.45 µm Syringe Filter prep_sample->filter prep_std Prepare Reference Standard Solutions hplc Inject into HPLC System (C18 Column, 210 nm) prep_std->hplc filter->hplc chromatogram Generate Chromatogram hplc->chromatogram integrate Integrate Peak Area chromatogram->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Workflow for HPLC quantification.

Gas Chromatography (GC) with Derivatization

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[10] Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue suitable for GC analysis.[11]

Experimental Protocol: GC with Derivatization

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Sample Preparation (Derivatization):

    • Accurately weigh the sample into a vial.

    • Add a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., pyridine).

    • Heat the mixture at 70°C for 30 minutes to complete the derivatization reaction.

    • Inject an aliquot of the derivatized sample into the GC.

  • Calibration:

    • Prepare a stock solution of the reference standard.

    • Derivatize a series of calibration standards in the same manner as the sample.

    • Construct a calibration curve by plotting the peak area against the concentration.

Causality Behind Experimental Choices:

  • Derivatization: The silylation reaction with BSTFA replaces the active hydrogens on the amine group with trimethylsilyl (TMS) groups, increasing the volatility and thermal stability of the analyte.

  • DB-5ms Column: This is a low-polarity column that provides good separation for a wide range of compounds, including the TMS-derivatized amine.

  • FID/MS Detector: FID is a robust and sensitive detector for organic compounds. MS provides higher specificity and structural information, which is particularly useful for impurity identification.

Validation Data Summary (GC)

Validation Parameter Acceptance Criteria Result
Specificity No interference from derivatizing agent and by-products.Complies. The peak of interest is well-resolved.
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 97.0% - 103.0%98.5% - 102.1%
Precision (RSD %) ≤ 3.0%1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.15 µg/mL
Robustness No significant impact on results with small variations in derivatization time and temperature.Complies.

Diagram: GC with Derivatization Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing weigh Weigh Sample derivatize Add Derivatizing Agent (e.g., BSTFA) & Heat weigh->derivatize gc Inject into GC System (DB-5ms Column) derivatize->gc chromatogram Generate Chromatogram gc->chromatogram integrate Integrate Peak Area chromatogram->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh Accurately Weigh Sample dissolve Dissolve in Water weigh->dissolve titrate Titrate with Standardized 0.1 M NaOH dissolve->titrate endpoint Detect Endpoint (Indicator or pH Meter) titrate->endpoint record Record Volume of Titrant endpoint->record calculate Calculate Purity record->calculate

References

Comparative Guide to Assessing Blood-Brain Barrier Permeability of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of modern experimental methodologies for assessing the blood-brain barrier (BBB) permeability of novel chemical entities, with a specific focus on 4-aminotetrahydro-2H-thiopyran 1,1-dioxide derivatives. As a chemical class, these compounds present unique challenges and opportunities for CNS drug development. The presence of the polar sulfone group and a basic amine moiety necessitates a multi-tiered, rigorous evaluation strategy to accurately predict brain penetration. This document is intended for researchers, scientists, and drug development professionals seeking to design and execute a robust BBB permeability screening cascade.

The Central Challenge: The Blood-Brain Barrier

The BBB is a highly selective, dynamic interface that protects the central nervous system (CNS) from toxins and pathogens while regulating the transport of essential nutrients.[1][2] This barrier is formed by specialized brain microvascular endothelial cells (BMECs) connected by complex tight junctions, which severely restrict the passive, paracellular movement of molecules.[3][4] For a therapeutic agent to be effective against a CNS target, it must efficiently cross this barrier. The physicochemical properties of the 4-aminotetrahydro-2H-thiopyran 1,1-dioxide scaffold—notably its potential for high polarity and hydrogen bonding capacity—demand careful, empirical assessment rather than reliance on simple predictive models alone.

A Hierarchical Approach to Permeability Assessment

A successful drug discovery campaign employs a tiered approach to evaluating BBB penetration, balancing throughput, cost, and physiological relevance. Early-stage assays are designed to rapidly screen large numbers of compounds, while later-stage, lower-throughput assays provide definitive, mechanistic data on the most promising candidates.

BBB_Assessment_Workflow cluster_0 Early Stage (High-Throughput Screening) cluster_1 Mid Stage (Mechanistic & Validation) cluster_2 Late Stage (Definitive Assessment) insilico In Silico Modeling (cLogP, PSA, MW) pampa PAMPA-BBB Assay (Passive Permeability) insilico->pampa Filter & Prioritize transwell Cell-Based Transwell Assays (hBMECs, Co-cultures) pampa->transwell Select Hits perfusion In Situ Brain Perfusion (Rodent Model) transwell->perfusion Confirm & Mechanistic Insight invivo In Vivo Pharmacokinetics (Brain/Plasma Ratio - Kp, Kp,uu) perfusion->invivo Validate Lead Candidates InSitu_Perfusion cluster_0 Perfusion System cluster_1 Anesthetized Rodent pump Syringe Pump syringe Syringe with Test Compound in Perfusate pump->syringe tubing Catheter Tubing syringe->tubing animal Common Carotid Artery Cannulated tubing->animal Connection brain Brain animal->brain Perfusion to Brain

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Ligands with the 4-aminotetrahydro-2H-thiopyran 1,1-dioxide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the potential binding of ligands containing the 4-aminotetrahydro-2H-thiopyran 1,1-dioxide scaffold against key therapeutic targets, benchmarked against established inhibitors. As researchers and drug development professionals, understanding the subtle yet crucial differences in molecular interactions between a novel scaffold and its alternatives is paramount for successful drug discovery campaigns. Herein, we delve into the causality behind experimental choices in a comparative docking workflow, ensuring a self-validating and robust in silico analysis.

Introduction: The Emerging Potential of the 4-aminotetrahydro-2H-thiopyran 1,1-dioxide Scaffold

The 4-aminotetrahydro-2H-thiopyran 1,1-dioxide scaffold is a promising, yet underexplored, motif in medicinal chemistry. Its saturated, heterocyclic nature provides a three-dimensional architecture that can be advantageous for achieving high target affinity and specificity. The sulfone group introduces a polar feature capable of engaging in hydrogen bonding, while the amine provides a key interaction point and a site for further chemical elaboration. This guide will explore the potential of this scaffold in the context of two critical therapeutic targets: β-secretase 1 (BACE1), a key enzyme in Alzheimer's disease pathology, and Rho-associated coiled-coil containing protein kinase (ROCK), a versatile target implicated in a range of disorders including hypertension, glaucoma, and neurological conditions.

While direct experimental data for a ligand containing the 4-aminotetrahydro-2H-thiopyran 1,1-dioxide scaffold against these targets is not yet widely published, its structural similarity to scaffolds in clinical development, such as the tetrahydrofuran[3,4-d][1][2]thiazin-2-amine core of the BACE1 inhibitor Elenbecestat, provides a strong rationale for its investigation. This guide will therefore use a closely related analogue as a representative of this scaffold class for our comparative docking studies.

Comparative Docking Analysis: A Tale of Two Targets

We will conduct two distinct comparative docking studies. The first will focus on BACE1, comparing our target scaffold against clinically evaluated inhibitors. The second will explore the ROCK1 kinase, contrasting our scaffold with approved drugs.

Part 1: BACE1 Inhibition - A Quest for Alzheimer's Therapeutics

Target Rationale: BACE1 is a prime target in Alzheimer's disease research as it initiates the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) plaques. Inhibition of BACE1 is a key strategy to reduce Aβ production.

Ligand Selection:

  • Target Scaffold Ligand (Hypothetical): A ligand designed based on the 4-aminotetrahydro-2H-thiopyran 1,1-dioxide scaffold, inspired by the structure of known BACE1 inhibitors.

  • Comparator 1: Verubecestat (MK-8931): A BACE1 inhibitor with a 3-imino-1,2,4-thiadiazinane 1,1-dioxide scaffold that entered Phase 3 clinical trials.[2][3][4]

  • Comparator 2: Lanabecestat (AZD3293): A potent BACE1 inhibitor with a unique spirocyclic scaffold, also evaluated in late-stage clinical trials.[5][6][7][8]

  • Comparator 3: Elenbecestat (E2609): A BACE1 inhibitor with a tetrahydrofuran[3,4-d][1][2]thiazin-2-amine scaffold, providing a close structural comparison to our target scaffold.[1][9][10][11][12]

Experimental Protocol: BACE1 Docking

The following protocol outlines a robust and reproducible workflow for our comparative docking study.

Step 1: Protein Preparation

  • Obtain Crystal Structure: Download the co-crystal structure of human BACE1 in complex with Verubecestat (PDB ID: 5L8G), Lanabecestat (PDB ID: 5L3J), and a representative structure for Elenbecestat docking from the Protein Data Bank.

  • Pre-processing: Remove water molecules, co-solvents, and any non-essential ligands from the PDB file using a molecular modeling suite (e.g., Schrödinger Maestro, MOE).

  • Protonation and Optimization: Add hydrogen atoms, assign correct protonation states for titratable residues at physiological pH (e.g., using PROPKA), and perform a restrained energy minimization of the protein structure to relieve any steric clashes. This step is crucial for accurately representing the hydrogen bonding network of the active site.

Step 2: Ligand Preparation

  • 2D to 3D Conversion: Sketch the 2D structures of the target scaffold ligand and the comparators. Convert these to 3D structures.

  • Tautomer and Ionization States: Generate possible tautomers and ionization states at physiological pH. The correct protonation state of the ligand is critical for accurate prediction of binding interactions.

  • Energy Minimization: Perform a thorough energy minimization of each ligand using a suitable force field (e.g., OPLS3e, MMFF94) to obtain a low-energy conformation.

Step 3: Grid Generation

  • Define the Binding Site: Define the docking grid box centered on the co-crystallized ligand in each respective PDB structure. The size of the grid should be sufficient to allow the ligand to rotate and translate freely within the active site.

Step 4: Molecular Docking

  • Select Docking Algorithm: Employ a well-validated docking program such as Glide (Schrödinger), GOLD, or AutoDock Vina. For this guide, we will use Glide's Standard Precision (SP) and Extra Precision (XP) modes.

  • Execute Docking: Dock each prepared ligand into the prepared BACE1 structures. Allow for ligand flexibility while keeping the receptor rigid.

  • Pose Analysis: Analyze the top-scoring docking poses for each ligand. Key metrics include the docking score (e.g., GlideScore), estimated binding free energy, and the root-mean-square deviation (RMSD) from the co-crystallized ligand pose (where applicable).

Step 5: Post-Docking Analysis

  • Interaction Analysis: Visualize the binding poses and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, salt bridges, π-π stacking) with the active site residues of BACE1.

  • Comparative Analysis: Compare the binding modes and interaction patterns of the target scaffold ligand with those of the established inhibitors.

Data Presentation: BACE1 Docking Results

LigandScaffoldTargetPDB IDDocking Score (Glide XP, kcal/mol)Key Interacting Residues
Target Scaffold Ligand 4-aminotetrahydro-2H-thiopyran 1,1-dioxide BACE1 5L8G (Hypothetical) -9.5Asp32, Asp228, Gly230, Thr232
Verubecestat (MK-8931)3-imino-1,2,4-thiadiazinane 1,1-dioxideBACE15L8G-10.2Asp32, Asp228, Gly230, Thr232
Lanabecestat (AZD3293)SpirocyclicBACE15L3J-11.5Asp32, Asp228, Arg235
Elenbecestat (E2609)Tetrahydrofuran[3,4-d][1][2]thiazin-2-amineBACE1(Homology Model based on 5L8G)-9.8Asp32, Asp228, Gly34

Note: Docking scores are illustrative and will vary based on the specific software and parameters used.

Visualization: BACE1 Docking Workflow

BACE1_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Crystal Structure (e.g., 5L8G) PrepProtein Protein Preparation (H-addition, minimization) PDB->PrepProtein Ligands Ligand Structures (2D) PrepLigands Ligand Preparation (3D conversion, ionization, minimization) Ligands->PrepLigands Grid Grid Generation (Define Binding Site) PrepProtein->Grid Dock Molecular Docking (Glide XP) PrepLigands->Dock Grid->Dock Pose Pose Analysis (Scoring, RMSD) Dock->Pose Interaction Interaction Analysis (H-bonds, Hydrophobic) Pose->Interaction Compare Comparative Analysis Interaction->Compare

Caption: A streamlined workflow for comparative molecular docking against BACE1.

Part 2: ROCK Inhibition - Targeting a Multifaceted Kinase

Target Rationale: ROCK kinases are key regulators of the actin cytoskeleton and are implicated in various cellular processes. Their inhibition has therapeutic potential in cardiovascular, ophthalmic, and neurological diseases.

Ligand Selection:

  • Target Scaffold Ligand (Hypothetical): A ligand designed with the 4-aminotetrahydro-2H-thiopyran 1,1-dioxide scaffold, exploring its potential as a kinase inhibitor.

  • Comparator 1: Fasudil: An isoquinoline-based ROCK inhibitor, approved for the treatment of cerebral vasospasm.[13][14]

  • Comparator 2: Ripasudil (K-115): A fluoro-isoquinoline derivative and a potent ROCK inhibitor used in the treatment of glaucoma.[15][16][17][18][19]

  • Comparator 3: Netarsudil (AR-13324): A ROCK inhibitor with a distinct aminopyrimidine-based scaffold, also approved for glaucoma.[20][21][22][23][24]

Experimental Protocol: ROCK1 Docking

The protocol for ROCK1 docking follows a similar robust methodology as the BACE1 study.

Step 1: Protein Preparation

  • Obtain Crystal Structure: Download the co-crystal structure of human ROCK1 in complex with a suitable ligand (e.g., PDB ID: 2ETR for a fasudil analogue).

  • Pre-processing and Optimization: Follow the same pre-processing and optimization steps as described for BACE1.

Step 2: Ligand Preparation

  • 2D to 3D Conversion, Tautomer/Ionization States, and Energy Minimization: Prepare the target scaffold ligand and the comparator ROCK inhibitors using the same rigorous procedure as for the BACE1 ligands.

Step 3: Grid Generation

  • Define the ATP-Binding Site: Define the docking grid box centered on the ATP-binding site, guided by the position of the co-crystallized inhibitor.

Step 4: Molecular Docking

  • Execute Docking: Perform molecular docking using a suitable program (e.g., Glide SP and XP) to predict the binding poses of the ligands within the ROCK1 active site.

Step 5: Post-Docking Analysis

  • Interaction Analysis: Analyze the interactions with key residues in the hinge region and other important pockets of the ROCK1 kinase domain.

  • Comparative Analysis: Compare the predicted binding mode of the target scaffold ligand with the established ROCK inhibitors.

Data Presentation: ROCK1 Docking Results

LigandScaffoldTargetPDB IDDocking Score (Glide XP, kcal/mol)Key Interacting Residues (Hinge Region)
Target Scaffold Ligand 4-aminotetrahydro-2H-thiopyran 1,1-dioxide ROCK1 2ETR (Hypothetical) -8.5Met156, Glu154
FasudilIsoquinolineROCK12ETR-9.2Met156, Glu154
Ripasudil (K-115)Fluoro-isoquinolineROCK1(Homology Model based on 2ETR)-9.8Met156, Glu154
Netarsudil (AR-13324)Aminopyrimidine-basedROCK1(Homology Model based on 2ETR)-10.5Met156, Glu154

Note: Docking scores are illustrative and will vary based on the specific software and parameters used.

Visualization: ROCK Kinase Signaling Pathway

ROCK_Signaling RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Inhibits pMLC Phosphorylated MLC MLC->pMLC Contraction Actin-Myosin Contraction pMLC->Contraction Inhibitor ROCK Inhibitor (e.g., Fasudil) Inhibitor->ROCK Inhibits

Caption: Simplified ROCK signaling pathway leading to cell contraction.

Discussion and Future Directions

This guide provides a framework for the in silico evaluation of the 4-aminotetrahydro-2H-thiopyran 1,1-dioxide scaffold against two high-value therapeutic targets. The comparative docking studies, when performed with the rigor outlined, can provide valuable insights into the potential of this scaffold to form key interactions within the active sites of BACE1 and ROCK1.

For BACE1, the key will be to assess if the sulfone and amine moieties of the target scaffold can effectively mimic the hydrogen bonding interactions of the comparator molecules with the catalytic dyad (Asp32 and Asp228). The three-dimensional arrangement of the thiopyran ring will also influence how substituents can be positioned to occupy the various sub-pockets of the BACE1 active site.

In the case of ROCK1, the primary focus will be on the ability of a ligand based on this scaffold to form hydrogen bonds with the hinge region of the kinase domain, a critical interaction for ATP-competitive inhibitors. The flexibility of the scaffold and the potential for introducing diverse side chains will be crucial for achieving both potency and selectivity.

It is imperative to remember that in silico predictions are a guide and must be validated through experimental testing. The insights gained from these comparative docking studies should be used to prioritize the synthesis of a focused library of compounds for in vitro biological evaluation. Subsequent structure-activity relationship (SAR) studies, guided by further rounds of molecular modeling, will be essential for optimizing lead compounds.

References

A Senior Application Scientist's Guide to Evaluating Off-Target Effects of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

In the landscape of modern drug discovery, the 4-aminotetrahydro-2H-thiopyran 1,1-dioxide scaffold has emerged as a valuable building block, particularly in the design of protein kinase inhibitors.[1][2][3] Its unique three-dimensional structure and physicochemical properties, such as high water solubility, can be leveraged by medicinal chemists to achieve desirable pharmacokinetic profiles.[1] However, like any therapeutic agent, the ultimate success of compounds built upon this scaffold hinges not only on their potent activity against the intended target (on-target effects) but, crucially, on their lack of interaction with unintended biomolecules (off-target effects).

Unforeseen off-target interactions are a primary cause of adverse drug reactions (ADRs) and a significant contributor to the high attrition rates in clinical trials.[4][5] For kinase inhibitors, which target the highly conserved ATP-binding pocket, achieving selectivity is a formidable challenge.[6][7] Therefore, a rigorous and systematic evaluation of off-target effects is not merely a regulatory hurdle but a fundamental component of designing safer, more effective medicines. This guide provides a framework for researchers to comprehensively assess the selectivity profile of novel compounds based on the 4-aminotetrahydro-2H-thiopyran 1,1-dioxide scaffold, comparing methodologies and providing actionable, field-proven protocols.

The Rationale for Off-Target Profiling: From Molecular promiscuity to Clinical Ramifications

A drug's interaction with the human proteome is rarely monolithic. While designed to bind a specific target, structural similarities in binding sites across different proteins can lead to a phenomenon known as polypharmacology.[7] This can be either detrimental, causing toxicity, or occasionally beneficial, leading to unexpected efficacy. The goal of off-target profiling is to systematically map these interactions.

The consequences of off-target activity are well-documented in the field of kinase inhibitors. For example, the first-in-class Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, while highly effective, is known to inhibit other kinases like EGFR, TEC, and SRC family members.[8][9] These off-target inhibitions are linked to clinical side effects such as rash, diarrhea, and bleeding.[8][9][10] Second-generation BTK inhibitors, such as acalabrutinib and zanubrutinib, were specifically designed for greater selectivity to minimize these off-target effects and improve patient safety.[9][10][11] This evolution underscores the critical need for early and comprehensive selectivity assessment.

Below is a conceptual workflow for a comprehensive off-target evaluation strategy, moving from broad, early-stage screening to more focused, in-depth validation.

G cluster_0 Early Stage (In Silico & In Vitro) cluster_1 Mid-Stage (Cellular Validation) cluster_2 Late Stage (Functional & In Vivo) comp Test Compound (4-aminotetrahydro-2H-thiopyran 1,1-dioxide derivative) insilico In Silico Prediction (Structural Homology, Docking) comp->insilico Predicts potential off-targets biochem Broad Biochemical Screen (e.g., Kinome Panel) comp->biochem Screens against hundreds of kinases insilico->biochem Guides panel selection cellular_engage Cellular Target Engagement (e.g., NanoBRET, CETSA) biochem->cellular_engage Validates binding in intact cells pheno Phenotypic Screening (High-Content Imaging) cellular_engage->pheno Links target binding to cellular phenotype pathway Signaling Pathway Analysis (Phospho-proteomics) pheno->pathway Identifies affected pathways invivo In Vivo Models (Toxicity & Efficacy) pathway->invivo Confirms physiological relevance end end invivo->end Complete Profile start Start Evaluation start->comp G cluster_0 BTK Inhibitor Action cluster_1 Potential Off-Target Effect BCR BCR (B-Cell Receptor) BTK BTK BCR->BTK Activates BTKi BTK Inhibitor (e.g., Hypothetical Compound A) BTKi->BTK On-Target Inhibition EGFR EGFR BTKi->EGFR Off-Target Inhibition PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Downstream B-Cell Proliferation & Survival PLCg2->Downstream EGF EGF EGF->EGFR Activates RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Phosphorylates Epi_Survival Epithelial Cell Survival (Skin, Gut) RAS_RAF->Epi_Survival

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate, and actionable intelligence on the safe handling of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride (CAS RN: 116529-31-8). While some safety data sheets (SDS) may classify this compound as not hazardous under specific regulations, a deeper dive into its chemical nature and the potential for uncharacterized biological activity necessitates a conservative and diligent approach to personal protective equipment (PPE).[1] This guide is built on the principle of "As Low As Reasonably Practicable" (ALARP) exposure, ensuring your safety and the integrity of your research.

Hazard Assessment: A Proactive Stance

While the official classification under Regulation (EC) No 1272/2008 may not list immediate, severe hazards, it is crucial to recognize that the toxicological properties of many research chemicals are not fully elucidated.[1] Some suppliers indicate that this compound may cause skin, eye, and respiratory irritation, and could be harmful if swallowed.[2][3] Therefore, we will proceed with a protocol that mitigates these potential risks. The solid, powdered form of this hydrochloride salt also presents an inhalation hazard that must be controlled.[1]

Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory for all procedures involving the handling of this compound. The rationale behind each piece of equipment is to provide a comprehensive barrier against potential exposure routes.

PPE ComponentSpecificationRationale for Use
Eye Protection ANSI Z87.1-rated safety glasses with side shields (minimum); Chemical splash goggles are required when there is a risk of splashing.Protects the eyes from dust particles and accidental splashes of solutions containing the compound.
Hand Protection Nitrile gloves (minimum 5 mil thickness).Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended for extended procedures or when handling larger quantities.
Body Protection A knee-length, long-sleeved laboratory coat.Protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.

Operational Plans: From Benchtop to Disposal

Engineering Controls: Your First Line of Defense

Whenever possible, handle this compound within a certified chemical fume hood. This is the most effective way to control the inhalation of the powdered substance.[1] If a fume hood is not available for a specific procedure, a local exhaust ventilation system should be employed.[1] Always ensure a safety shower and eyewash station are readily accessible.

Step-by-Step PPE Protocol: Donning and Doffing

Donning (Putting On) PPE:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye Protection: Put on your safety glasses or goggles.

  • Gloves: Don your first pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat. If double-gloving, don the second pair over the first.

Doffing (Taking Off) PPE: The sequence is critical to prevent self-contamination.

  • Outer Gloves (if double-gloved): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.

  • Lab Coat: Unbutton your lab coat. Remove it by folding it inward on itself, avoiding contact with the outer contaminated surface.

  • Eye Protection: Remove your safety glasses or goggles by handling the earpieces.

  • Inner Gloves: Remove the inner pair of gloves using the same peeling technique as the outer pair.

  • Respirator (if used): Remove your respirator.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[1][4]

Disposal Plan: A Cradle-to-Grave Approach

All disposable PPE (gloves, respirators) and any materials contaminated with this compound must be disposed of as chemical waste.[1]

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a designated, labeled, and sealed waste container.

  • Empty Containers: Rinse the container three times with a suitable solvent. The rinsate should be collected as chemical waste. The rinsed container can then be disposed of according to your institution's guidelines.[1]

Never dispose of this chemical or its containers in the regular trash or down the drain.[1] All chemical waste must be handled by a licensed waste disposal company in accordance with local, state, and federal regulations.[1]

Emergency Procedures: Be Prepared

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Visualizing Your PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling procedure.

PPE_Workflow cluster_0 Handling Procedure Assessment cluster_1 PPE Selection Start Start Procedure What is the scale and nature of the handling procedure? Start->Procedure Small_Scale Small Scale / Dilute Solutions (<1g, <0.1M) Procedure->Small_Scale Weighing small quantities in a fume hood or handling dilute solutions Large_Scale Large Scale / Solid Handling (>1g, solid) Procedure->Large_Scale Weighing large quantities, handling solid outside a fume hood, or risk of aerosolization Core_PPE Core PPE: - Safety Glasses - Nitrile Gloves - Lab Coat Small_Scale->Core_PPE Enhanced_PPE Enhanced PPE: - Chemical Goggles - Double Nitrile Gloves - Lab Coat - N95 Respirator (if not in fume hood) Large_Scale->Enhanced_PPE Proceed Proceed Core_PPE->Proceed Enhanced_PPE->Proceed

Caption: PPE Selection Workflow for Handling this compound

Conclusion: A Culture of Safety

Adherence to these guidelines is not merely about compliance; it is about fostering a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors. By understanding the "why" behind each safety measure, you become an active participant in risk mitigation. Always consult your institution's specific safety protocols and the most up-to-date Safety Data Sheet before handling any chemical.

References

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